molecular formula C8H16N2O3 B1221781 4-(2-Nitrobutyl)morpholine CAS No. 2224-44-4

4-(2-Nitrobutyl)morpholine

Cat. No.: B1221781
CAS No.: 2224-44-4
M. Wt: 188.22 g/mol
InChI Key: GQHVWDKJTDUZRP-UHFFFAOYSA-N
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Description

4-(2-nitrobutyl)morpholine is morpholine substituted at nitrogen by a 2-nitrobutyl group. It has a role as an antimicrobial agent and an allergen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitrobutyl)morpholine
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InChI

InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GQHVWDKJTDUZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCOCC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032527
Record name 4-(2-Nitrobutyl)morpholine
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Molecular Weight

188.22 g/mol
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Physical Description

76% active ingredient of Bioban P-147; [Reference #1]
Record name 4-(2-Nitrobutyl)morpholine
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CAS No.

2224-44-4
Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-nitrobutyl)morpholine
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Record name 4-(2-NITROBUTYL)MORPHOLINE
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Foundational & Exploratory

what is the CAS number for 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2224-44-4

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a versatile nitroalkane with significant applications as a biocide. This document is intended for researchers, scientists, and professionals in drug development and industrial microbiology, presenting key chemical data, synthesis methodologies, and analytical procedures.

Chemical and Physical Properties

4-(2-Nitrobutyl)morpholine is a morpholine derivative characterized by a nitrobutyl group attached to the nitrogen atom.[1][2] This structure imparts properties that make it an effective antimicrobial agent.[1][2]

PropertyValueSource
CAS Number 2224-44-4[1][3][4]
Molecular Formula C₈H₁₆N₂O₃[1]
Molecular Weight 188.22 g/mol [1][3]
IUPAC Name 4-(2-nitrobutyl)morpholine[1]
Synonyms N-(2-Nitrobutyl)morpholine, Bioban P-1487 (in mixtures)[4][5]
Physical Description Yellow to brown liquid with a mild fishy odor. Often a component of commercial mixtures.
Solubility Soluble in various organic solvents.

Synthesis of 4-(2-Nitrobutyl)morpholine

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes in organic chemistry, primarily leveraging the reactivity of nitroalkanes.

Nitro-Mannich Reaction

A prominent method for the synthesis of 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction.[3] This reaction involves the condensation of a nitroalkane with formaldehyde and a secondary amine, in this case, morpholine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 1-Nitropropane Reaction Nitro-Mannich Reaction R1->Reaction R2 Morpholine R2->Reaction R3 Formaldehyde R3->Reaction P 4-(2-Nitrobutyl)morpholine Reaction->P

Figure 1: General workflow for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

A detailed experimental protocol for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine is described in U.S. Patent 4,607,036 A.[2] The general procedure involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[2]

  • Reaction Setup: A reaction vessel is charged with 1-nitropropane and morpholine.

  • Reagent Addition: Formaldehyde is added portion-wise to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature and may require stirring for a specified period to ensure completion.

  • Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may include extraction and washing steps to remove unreacted starting materials and byproducts. Final purification of the product is often achieved by distillation.

N-Alkylation of Morpholine

An alternative synthetic approach is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[3] This method relies on the nucleophilic character of the secondary amine in morpholine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 Morpholine Reaction N-Alkylation R1->Reaction R2 2-Nitrobutyl Halide (e.g., Chloride) R2->Reaction P 4-(2-Nitrobutyl)morpholine Reaction->P

Figure 2: N-Alkylation pathway for the synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

  • Reaction Setup: Morpholine is dissolved in a suitable solvent in a reaction flask.

  • Reagent Addition: The 2-nitrobutyl halide is added to the morpholine solution, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated and stirred for a sufficient time to drive the reaction to completion.

  • Work-up and Purification: The work-up involves removing the salt byproduct by filtration, followed by removal of the solvent. The crude product is then purified, commonly by distillation under reduced pressure.

Analytical Characterization

The identity and purity of 4-(2-Nitrobutyl)morpholine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of 4-(2-Nitrobutyl)morpholine, allowing for both separation from impurities and structural confirmation.

Experimental Protocol (Generalized):

  • Sample Preparation: The sample is diluted in a suitable volatile solvent.

  • GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with an appropriate capillary column. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are recorded, providing information on the molecular weight and fragmentation pattern of the analyte.

Analytical ParameterObservation
Molecular Ion Peak (M+) m/z 188
Key Fragmentation Ion m/z 142 (Loss of NO₂)
Key Fragmentation Ion m/z 87 (Cleavage of the morpholine ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Molecular MoietyProton Type¹H Chemical Shift (δ, ppm)
Morpholine RingAxial CH₂-O3.6 – 3.8
Equatorial CH₂-N2.4 – 2.6
Nitrobutyl ChainCH₂-CH₂1.2 – 1.5
CH₂-NO₂4.1 – 4.3

Biological Activity and Applications

4-(2-Nitrobutyl)morpholine is primarily recognized for its broad-spectrum antimicrobial activity.[2] It is a key active ingredient in industrial biocides, such as Bioban P-1487, used to control the growth of bacteria and fungi in various applications.[4][5] These applications include metalworking fluids, cooling water systems, and fuel preservation.[5] The biological activity is attributed to the interaction of both the morpholine and nitro groups with microbial molecules.[3] The nitro group can be reduced to form reactive intermediates that can interact with proteins and nucleic acids.[3]

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways modulated by 4-(2-Nitrobutyl)morpholine in microbial or mammalian cells is not extensively available in the public scientific literature. Its mechanism of action is generally understood to be related to its ability to release formaldehyde and its nitro group's reactivity, leading to non-specific disruption of cellular functions in microorganisms. Further research is required to elucidate its precise molecular targets and signaling effects.

Due to the lack of specific, publicly available data on the signaling pathways of 4-(2-Nitrobutyl)morpholine, a corresponding diagram cannot be provided at this time.

Safety and Handling

4-(2-Nitrobutyl)morpholine is classified as harmful if swallowed and can cause skin and eye irritation.[2] It is also a known skin sensitizer.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-Nitrobutyl)morpholine. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in this compound. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. 4-(2-Nitrobutyl)morpholine, a morpholine derivative, is recognized for its role as an antimicrobial agent and as a potential allergen.[1] It is a component of industrial biocides such as Bioban P-1487.[2][3] The information presented herein has been compiled from various scientific sources to ensure a thorough and accurate representation of the current knowledge on this compound.

Physicochemical Properties

4-(2-Nitrobutyl)morpholine is a morpholine substituted at the nitrogen atom with a 2-nitrobutyl group.[1][4] Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identification of 4-(2-Nitrobutyl)morpholine

IdentifierValue
CAS Number 2224-44-4[5]
Molecular Formula C₈H₁₆N₂O₃[1]
Molecular Weight 188.22 g/mol [1][5]
IUPAC Name 4-(2-nitrobutyl)morpholine[1]
Canonical SMILES CCC(CN1CCOCC1)--INVALID-LINK--[O-][1]
InChI Key GQHVWDKJTDUZRP-UHFFFAOYSA-N[5]
Synonyms N-(2-Nitrobutyl)morpholine, Vancide 40, Vancide F 5386[3]

A summary of the available physical and chemical properties of 4-(2-Nitrobutyl)morpholine is provided in Table 2. It is important to note that some of these values are estimates and should be considered as such.

Table 2: Physicochemical Data of 4-(2-Nitrobutyl)morpholine

PropertyValueSource
Boiling Point 323.23°C (rough estimate)[6]
Density 1.1793 (rough estimate)[6]
Refractive Index 1.4500 (estimate)[6]
pKa 8.30 ± 0.10 (Predicted)[6]
Topological Polar Surface Area 58.3 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction

The Nitro-Mannich reaction is a prominent method for the synthesis of 4-(2-Nitrobutyl)morpholine.[5] This reaction involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[2][5]

Reactants:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde

Protocol:

  • To a reaction vessel, add 1-nitropropane and morpholine in a 1:1 molar ratio.[5]

  • Heat the mixture to a temperature of 55-60°C.[5]

  • Gradually add formaldehyde to the reaction mixture over a period of two hours.[5] The reaction is typically conducted under neat conditions (without a solvent).[5]

  • Maintain the reaction temperature at 55-60°C and stir for an additional 3 hours to ensure the completion of the reaction.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.[7]

  • The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[2]

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow Reactants 1-Nitropropane, Morpholine, Formaldehyde Reaction_Vessel Reaction at 55-60°C Reactants->Reaction_Vessel 1:1 molar ratio (nitropropane:morpholine) Workup Quenching with Ice Reaction_Vessel->Workup After 3h Purification Vacuum Distillation Workup->Purification Product 4-(2-Nitrobutyl)morpholine Purification->Product

Synthesis workflow for 4-(2-Nitrobutyl)morpholine.
Alternative Synthesis: N-Alkylation of Morpholine

An alternative synthetic route is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[5] This method leverages the nucleophilicity of the nitrogen atom in the morpholine ring to displace a leaving group.[5]

Reactants:

  • Morpholine

  • 2-Nitrobutyl chloride

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., benzene)

Protocol:

  • Dissolve morpholine and 2-nitrobutyl chloride in a suitable solvent such as benzene in a reaction flask.

  • Add a base, for example, triethylamine, to the mixture to act as a catalyst and to neutralize the acid formed during the reaction.[7]

  • Reflux the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove any precipitated salts.

  • The solvent is then removed under reduced pressure.

  • The resulting crude product is purified, for instance, by column chromatography or vacuum distillation, to yield pure 4-(2-Nitrobutyl)morpholine.

Analytical Characterization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-(2-Nitrobutyl)morpholine.[5]

Sample Preparation:

For analysis in industrial fluids, a liquid-liquid extraction may be necessary to isolate the compound from interfering substances.[5]

Instrumentation and Conditions (General for Morpholine Derivatives):

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[8]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[8]

  • Column: A suitable capillary column, such as a C18 column, can be used.[5]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Injector Temperature: 250 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.[4][8]

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.[4][8]

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[4][8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4][8]

    • MS Source Temperature: 230 °C.[4][8]

    • MS Quadrupole Temperature: 150 °C.[4][8]

In mass spectrometry, 4-(2-Nitrobutyl)morpholine is expected to show a molecular ion peak (M+) at an m/z of 188, corresponding to its molecular weight.[5] A characteristic fragmentation pattern includes the loss of the nitro group (NO₂), resulting in a fragment at m/z 142, and cleavage of the morpholine ring, producing a fragment at m/z 87.[5]

NMR spectroscopy is essential for the structural elucidation of 4-(2-Nitrobutyl)morpholine.[5]

Sample Preparation:

  • Dissolve 5-30 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the arrangement of hydrogen atoms. Distinct signals for the protons on the morpholine ring and the nitrobutyl chain are expected.[5]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton.[5] Each unique carbon atom in the molecule will produce a distinct signal, confirming the presence of both the morpholine and nitrobutyl moieties.[5] The expected chemical shift ranges are as follows:

  • Morpholine Ring (N-CH₂): 45 – 50 ppm[5]

  • Morpholine Ring (O-CH₂): 65 – 70 ppm[5]

  • Nitrobutyl Chain (CH₂): 25 – 30 ppm[5]

  • Nitrobutyl Chain (C-NO₂): 75 – 80 ppm[5]

Chemical Reactivity and Potential Applications

Reduction of the Nitro Group

The nitro group in 4-(2-Nitrobutyl)morpholine is a versatile functional handle that can be reduced to an amine (-NH₂) or a hydroxylamine (-NHOH) depending on the reducing agent and reaction conditions.[5] This transformation makes it a useful intermediate for synthesizing more complex molecules.[5] For instance, its reduction would yield 4-(2-aminobutyl)morpholine, a diamine with potential applications in coordination chemistry and as a building block for pharmacologically active agents.[5]

A common method for this reduction is catalytic hydrogenation.[5]

Reduction_Reaction Start 4-(2-Nitrobutyl)morpholine Product 4-(2-Aminobutyl)morpholine Start->Product Reduction Reagents Reducing Agent (e.g., H₂, Pd/C) Reagents->Product

Reduction of 4-(2-Nitrobutyl)morpholine.
Applications

Currently, 4-(2-Nitrobutyl)morpholine is primarily used as an antimicrobial agent in industrial applications, including metalworking fluids, cooling fluids, and as a preservative in crude oil and diesel fuel.[3][4][9] Its biological activity is attributed to the interaction of both the morpholine and nitro groups with microbial molecules.[5] The nitro group can be reduced to form reactive intermediates that interact with proteins and nucleic acids.[5]

Safety and Handling

4-(2-Nitrobutyl)morpholine is harmful if swallowed and may cause an allergic skin reaction.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, analytical methods, and reactivity of 4-(2-Nitrobutyl)morpholine. The information compiled herein serves as a foundational resource for researchers and professionals working with this compound. The detailed protocols and data tables offer practical guidance for laboratory work, while the visualized chemical pathways provide a clear understanding of its synthesis and key reactions. Further research into the biological activities of its derivatives could open up new avenues for its application in drug discovery and development.

References

4-(2-Nitrobutyl)morpholine structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine: Structure, Properties, and Experimental Considerations

Introduction

4-(2-Nitrobutyl)morpholine is a heterocyclic compound recognized for its role as a broad-spectrum antimicrobial agent and industrial biocide.[1][2] It is a component of commercial preservatives, such as Bioban P-1487, used to prevent microbial growth in metalworking fluids, cooling systems, and various fuels.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols relevant to researchers, scientists, and professionals in drug development and industrial chemistry.

Chemical Structure and IUPAC Name

The definitive IUPAC name for the compound is 4-(2-nitrobutyl)morpholine .[1] It consists of a morpholine ring substituted at the nitrogen atom with a 2-nitrobutyl group.[2]

The chemical structure can be represented by the following identifiers:

  • SMILES: CCC(CN1CCOCC1)--INVALID-LINK--[O-][1]

  • InChI: InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3[1]

  • InChIKey: GQHVWDKJTDUZRP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data and computed properties for 4-(2-Nitrobutyl)morpholine is presented below.

PropertyValueSource
IUPAC Name 4-(2-nitrobutyl)morpholinePubChem[1]
CAS Number 2224-44-4CAS Common Chemistry[6]
Molecular Formula C8H16N2O3PubChem[1]
Molecular Weight 188.22 g/mol PubChem[1]
Boiling Point 134-136 °C @ 15 TorrCAS Common Chemistry[6]
Density 1.1793 (rough estimate)ChemicalBook
pKa 8.30 ± 0.10 (Predicted)Guidechem
Topological Polar Surface Area 58.3 ŲGuidechem
Hydrogen Bond Acceptor Count 4Guidechem
Rotatable Bond Count 3Guidechem

Synthesis and Chemical Transformations

The synthesis of 4-(2-Nitrobutyl)morpholine leverages fundamental reactions in organic chemistry, particularly the reactivity of nitroalkanes.[3] The nitro group also serves as a versatile functional handle for subsequent chemical modifications.[3]

Synthesis Pathway

One of the primary methods for synthesizing 4-(2-Nitrobutyl)morpholine is a Nitro-Mannich reaction.[3] This involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[3][7] An alternative approach is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride, which utilizes the nucleophilicity of the morpholine nitrogen to displace a leaving group.[3]

Synthesis_Pathway Reactants 1-Nitropropane + Morpholine + Formaldehyde Reaction Nitro-Mannich Reaction Reactants->Reaction Product 4-(2-Nitrobutyl)morpholine Reaction->Product

Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich reaction.
Chemical Reduction

The nitro group of 4-(2-Nitrobutyl)morpholine is susceptible to reduction, a key transformation that yields compounds with different chemical properties and potential biological activities.[3] Depending on the reducing agents and reaction conditions, the nitro group can be converted to an amine, yielding 4-(2-aminobutyl)morpholine, a diamine that can serve as a building block for pharmacologically active agents.[3]

Chemical_Reduction Start 4-(2-Nitrobutyl)morpholine (-NO2 group) Process Reduction (e.g., H2, Pd/C) Start->Process Reducing Agents End 4-(2-Aminobutyl)morpholine (-NH2 group) Process->End

Reduction of the nitro group to form an amine derivative.

Experimental Protocols

Synthesis of 4-(2-Nitrobutyl)morpholine

A general procedure for the synthesis, as referenced in patent literature, involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[7]

Reactants:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde

Procedure Outline:

  • A stoichiometric balance is typically maintained between the primary reactants, with a molar ratio of 1:1 for 1-nitropropane to morpholine.[3]

  • Formaldehyde is introduced gradually to the mixture of 1-nitropropane and morpholine over a period of time (e.g., two hours) to control the reaction.[3]

  • The reaction proceeds via a Nitro-Mannich condensation mechanism.[3]

  • Following the reaction, standard workup and purification procedures (e.g., distillation, chromatography) are employed to isolate the final product.

Purity and Analytical Workflow

As 4-(2-Nitrobutyl)morpholine is often a component in commercial mixtures like Bioban P-1487, rigorous purity assessment is critical.[3] A typical analytical workflow involves chromatographic and spectroscopic techniques.

Methodology:

  • Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate the target compound from impurities and other components in the mixture.[3]

  • Identification: Mass spectrometry (MS) is used to confirm the molecular weight (188.23 g/mol ) and fragmentation patterns of the compound.[3]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the identity and purity of 4-(2-Nitrobutyl)morpholine.[3]

Analytical_Workflow cluster_analysis cluster_result Sample Sample (e.g., Bioban P-1487) Separation Chromatographic Separation (HPLC or GC) Sample->Separation Analysis Spectroscopic Analysis Separation->Analysis MS Mass Spectrometry (MS) - Confirm Molecular Weight Analysis->MS Identification Analysis->MS NMR NMR Spectroscopy - Confirm Structure Analysis->NMR Structure Analysis->NMR Result Purity & Identity Confirmed MS->Result NMR->Result

General workflow for the purity analysis of 4-(2-Nitrobutyl)morpholine.
Determination of Antimicrobial Activity (Gradient Plate Procedure)

The "Minimum Inhibitory Concentration" (MIC) is a key measure of a preservative's activity. The Gradient Plate procedure is a method used to determine these values.[7]

Procedure Outline:

  • Plate Preparation: A square petri dish is used. A bottom layer of agar is allowed to solidify with the plate tilted. The plate is then placed flat, and a second layer of agar containing the test compound (e.g., 4-(2-Nitrobutyl)morpholine) is poured on top. This creates a concentration gradient of the test compound across the plate.

  • Inoculation: The surface of the agar is inoculated with the microorganism of interest (e.g., bacteria, fungi).

  • Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.

  • Observation: After incubation, the plate is examined for a line of growth inhibition. The position of this line corresponds to the MIC of the compound for that specific microorganism. The further the line of inhibition, the lower the MIC and the more effective the preservative.

Applications and Biological Role

The primary application of 4-(2-Nitrobutyl)morpholine is as an industrial antimicrobial agent.[3][5] It is effective against both bacteria and fungi.[4] Its structure, particularly the morpholine heterocycle, is a scaffold that can be explored for developing new pharmacologically active agents.[3][8] However, it is also known to be a skin sensitizer and has been reported to cause allergic contact dermatitis, particularly in machinists exposed to metalworking fluids containing it.[1][5]

References

A Technical Guide to the Solubility of 4-(2-Nitrobutyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(2-nitrobutyl)morpholine, a compound of interest for its antimicrobial properties. Due to a lack of publicly available quantitative data on its solubility in various organic solvents, this document provides a comprehensive overview of its known physicochemical properties to infer solubility behavior. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility, enabling researchers to generate the necessary data for applications in drug development, formulation, and chemical synthesis.

Introduction

4-(2-Nitrobutyl)morpholine is a morpholine derivative recognized for its role as an antimicrobial agent and an allergen.[1][2] Its application in various industrial and pharmaceutical contexts necessitates a thorough understanding of its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability. This guide aims to bridge the current information gap by providing a predictive assessment of solubility based on the compound's structural features and a practical framework for its experimental determination.

Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

While specific solubility data is scarce, the known physical and chemical properties of 4-(2-nitrobutyl)morpholine offer valuable insights into its likely behavior in different organic solvents. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃[1][2][3]
Molecular Weight 188.22 g/mol [1][2][3]
Boiling Point 134-136 °C at 15 Torr[3]
Predicted pKa 8.30 ± 0.10[2][4]
Topological Polar Surface Area 58.3 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]

The presence of a morpholine ring, which contains both an ether and an amine group, along with a nitro group, imparts a degree of polarity to the molecule.[1][5] The principle of "like dissolves like" suggests that 4-(2-nitrobutyl)morpholine will exhibit greater solubility in polar organic solvents compared to nonpolar ones. The morpholine moiety is known to improve the aqueous solubility of some drug candidates. However, the nitrobutyl group contributes to the molecule's lipophilicity. Therefore, a balance of solubility in both polar and moderately nonpolar solvents can be anticipated.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of 4-(2-nitrobutyl)morpholine in a range of organic solvents. This method is based on the isothermal shake-flask method, a common and reliable technique.

Materials and Equipment
  • 4-(2-Nitrobutyl)morpholine (high purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(2-nitrobutyl)morpholine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 4-(2-nitrobutyl)morpholine.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Method Validation

It is essential to validate the analytical method used for quantification to ensure accuracy and reliability. This includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess solute to solvent in vial start->add_excess cap_vial Cap vial securely add_excess->cap_vial shake Agitate at constant temperature cap_vial->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining solubility.

Conclusion

References

Spectroscopic and Analytical Profile of 4-(2-Nitrobutyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 4-(2-Nitrobutyl)morpholine (CAS No. 2224-44-4), a compound utilized as an antimicrobial agent and preservative.[1][2] The information herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a predictive and practical framework for the spectroscopic characterization of this molecule. While specific, experimentally-derived spectra for this compound are not publicly available, this guide synthesizes established knowledge of its constituent functional groups—a nitroalkane chain and a morpholine ring—to present an expected spectral profile.

Chemical Structure and Properties

  • IUPAC Name: 4-(2-nitrobutyl)morpholine[3]

  • Molecular Formula: C₈H₁₆N₂O₃[3]

  • Molecular Weight: 188.22 g/mol [3][4]

  • Synthesis: The primary route for synthesizing 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction, involving 1-nitropropane, morpholine, and formaldehyde.[5] An alternative method is the N-alkylation of morpholine using a suitable 2-nitrobutyl precursor.[5]

Predicted Spectral Data

The following tables summarize the expected spectral data for 4-(2-Nitrobutyl)morpholine based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-(2-Nitrobutyl)morpholine, confirming the arrangement of hydrogen and carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data

Molecular MoietyProton TypePredicted Chemical Shift (δ, ppm)Multiplicity (Predicted)
Nitrobutyl ChainCH-NO₂4.1 - 4.4Multiplet
Nitrobutyl ChainCH₂-CH-NO₂1.8 - 2.2Multiplet
Nitrobutyl ChainCH₃0.9 - 1.1Triplet
Morpholine RingCH₂-O3.6 - 3.8Triplet
Morpholine RingCH₂-N (adjacent to butyl chain)2.6 - 2.8Multiplet
Morpholine RingCH₂-N2.4 - 2.6Triplet

Note: Predicted chemical shifts are based on typical values for nitroalkanes and substituted morpholines.[1][5][6][7]

Table 2: Predicted ¹³C NMR Spectral Data

Molecular MoietyCarbon TypePredicted Chemical Shift (δ, ppm)
Nitrobutyl ChainC-NO₂85 - 95
Nitrobutyl ChainCH₂-C-NO₂25 - 35
Nitrobutyl ChainCH₃10 - 15
Morpholine RingC-O66 - 68
Morpholine RingC-N (adjacent to butyl chain)53 - 57
Morpholine RingC-N45 - 50

Note: Predicted chemical shifts are based on general values for similar functional groups. The carbon attached to the nitro group is significantly deshielded.[1][5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the nitro group.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Nitro Group (R-NO₂)Asymmetric Stretch~1550Strong
Nitro Group (R-NO₂)Symmetric Stretch~1365Strong
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
C-O (Ether)Stretch1110 - 1130Strong
C-N (Amine)Stretch1020 - 1250Medium

Note: These predictions are based on established correlation tables for nitroalkanes and cyclic ethers/amines.[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of 4-(2-Nitrobutyl)morpholine.[5]

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Predicted)Notes
[M]⁺188Molecular Ion
[M-NO₂]⁺142Loss of the nitro group
[C₄H₈NO]⁺86Fragmentation of the morpholine ring

Note: The molecular ion peak is expected at m/z 188. Common fragmentation patterns would involve the loss of the nitro group and cleavage of the morpholine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 4-(2-Nitrobutyl)morpholine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified 4-(2-Nitrobutyl)morpholine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same as for ¹H NMR, with a broadband probe.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with liquid samples.

  • Sample Preparation: Apply a small drop of neat 4-(2-Nitrobutyl)morpholine directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Workflow Visualization

The following diagrams illustrate the synthesis and analytical workflow for 4-(2-Nitrobutyl)morpholine.

G Synthesis of 4-(2-Nitrobutyl)morpholine cluster_reactants Reactants 1-Nitropropane 1-Nitropropane Nitro-Mannich Reaction Nitro-Mannich Reaction 1-Nitropropane->Nitro-Mannich Reaction Morpholine Morpholine Morpholine->Nitro-Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Nitro-Mannich Reaction Product 4-(2-Nitrobutyl)morpholine Nitro-Mannich Reaction->Product G Spectroscopic Analysis Workflow cluster_analysis Analytical Techniques cluster_data Data Output Sample Purified 4-(2-Nitrobutyl)morpholine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation and Purity Assessment NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

References

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine: History, Discovery, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a nitroalkane derivative with significant antimicrobial properties. The document details its historical discovery, synthesis, and characterization. A thorough examination of its biological activity is presented, supported by quantitative data on its efficacy against a range of microorganisms. Furthermore, this guide elucidates the compound's mechanism of action, detailing the generation of reactive nitrogen species and their cellular targets. Experimental protocols for its synthesis and antimicrobial testing are provided to facilitate further research and development.

Introduction

4-(2-Nitrobutyl)morpholine is a synthetic organic compound belonging to the class of nitroalkanes. It is primarily recognized for its broad-spectrum antimicrobial activity, which has led to its use as a biocide in various industrial applications. Often found as the main component in the commercial product Bioban P-1487, this compound is effective against a variety of bacteria and fungi that can cause microbial contamination and degradation of materials.[1][2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals interested in the chemistry, biology, and potential applications of 4-(2-Nitrobutyl)morpholine.

History and Discovery

The synthesis and characterization of 4-(2-Nitrobutyl)morpholine are rooted in the broader exploration of nitroalkane chemistry. The key synthetic method, the Nitro-Mannich reaction, has been known for over a century. However, the specific application of this reaction to produce 4-(2-Nitrobutyl)morpholine and the investigation of its antimicrobial properties occurred much later.

A significant milestone in the documentation of its synthesis is found in U.S. Patent 4,140,855, filed by Robert B. Shelton. This patent detailed a process for preparing nitro-substituted morpholines, including 4-(2-Nitrobutyl)morpholine, by reacting a nitroalkane with morpholine and an aldehyde. Subsequent patents, such as U.S. Patent 4,607,036, further explored the use of this compound in preservative compositions, highlighting its enhanced efficacy at lower pH levels.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Nitrobutyl)morpholine is provided in the table below.

PropertyValueReference
CAS Number 2224-44-4[1]
Molecular Formula C8H16N2O3[1]
Molecular Weight 188.22 g/mol [1]
Appearance Part of a yellow to brown liquid with a mild fishy odor (as Bioban P-1487)
Solubility Soluble in water[5]

Synthesis and Experimental Protocols

The primary method for the synthesis of 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction. This reaction involves the condensation of a nitroalkane (1-nitropropane), an amine (morpholine), and an aldehyde (formaldehyde).

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(2-Nitrobutyl)morpholine.

G Reactants 1-Nitropropane Morpholine Formaldehyde Mixing Combine Reactants Reactants->Mixing Reaction Heat and Stir (e.g., 80-85°C for 2 hours) Mixing->Reaction Cooling Cool to Room Temperature Reaction->Cooling Extraction Extract with Solvent (e.g., Ether) Cooling->Extraction Drying Dry over Anhydrous Agent (e.g., Magnesium Sulfate) Extraction->Drying Purification Distillation under Reduced Pressure Drying->Purification Product 4-(2-Nitrobutyl)morpholine Purification->Product G cluster_cell Microbial Cell cluster_targets Cellular Targets NBM 4-(2-Nitrobutyl)morpholine NR Nitroreductase NBM->NR RNS Reactive Nitrogen Species (Nitroso, Hydroxylamine, NO, ONOO⁻) NR->RNS Reduction Proteins Proteins (Cysteine & Tyrosine residues) RNS->Proteins Lipids Lipids RNS->Lipids DNA DNA RNS->DNA Damage Cellular Damage (Enzyme inactivation, Membrane disruption, DNA strand breaks) Proteins->Damage Lipids->Damage DNA->Damage Death Cell Death Damage->Death

References

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine: A Nitroalkane Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Nitrobutyl)morpholine is a nitroalkane derivative recognized for its utility as a broad-spectrum antimicrobial agent.[1][2] It is a key component in industrial preservative formulations, notably Bioban P-1487, where it is effective against bacteria and fungi in various industrial applications such as metalworking fluids and fuel storage.[2][3][4] The biological activity of this compound is intrinsically linked to its nitro group, which can be metabolically reduced to form reactive intermediates that interact with essential microbial molecules, including proteins and nucleic acids.[5][6] This guide provides a comprehensive overview of the synthesis, chemical properties, biological activity, and experimental protocols related to 4-(2-Nitrobutyl)morpholine, presenting a valuable resource for researchers in chemistry and microbiology.

Chemical and Physical Properties

4-(2-Nitrobutyl)morpholine is a morpholine derivative substituted at the nitrogen atom with a 2-nitrobutyl group.[7][8] It is a combustible liquid and is recognized as a skin sensitizer, often found in mixtures with other antimicrobial compounds.[1][2][9]

PropertyValueSource
CAS Number 2224-44-4[8]
Molecular Formula C₈H₁₆N₂O₃[8]
Molecular Weight 188.22 g/mol [8]
IUPAC Name 4-(2-nitrobutyl)morpholine[7]
Synonyms N-(2-Nitrobutyl)morpholine, Vancide 40, Vancide F 5386[3]
Physical Description 76% active ingredient of Bioban P-147[3][8]

Synthesis of 4-(2-Nitrobutyl)morpholine

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes, primarily leveraging the reactivity of nitroalkanes. The two most prominent methods are the Nitro-Mannich reaction and the N-alkylation of morpholine.[10]

Nitro-Mannich Reaction

This method involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[10] It is a powerful carbon-carbon bond-forming reaction.[10]

G cluster_reactants Reactants cluster_product Product 1-Nitropropane 1-Nitropropane Reaction Nitro-Mannich Reaction 1-Nitropropane->Reaction Condensation Morpholine Morpholine Morpholine->Reaction Condensation Formaldehyde Formaldehyde Formaldehyde->Reaction Condensation Product 4-(2-Nitrobutyl)morpholine Reaction->Product G cluster_reactants Reactants cluster_product Product Morpholine Morpholine Reaction N-Alkylation Morpholine->Reaction Nucleophilic Attack Precursor 2-Nitrobutyl Precursor (e.g., 2-Nitrobutyl chloride) Precursor->Reaction Product 4-(2-Nitrobutyl)morpholine Reaction->Product G cluster_cell Microbial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects NBM 4-(2-Nitrobutyl)morpholine Activation Reductive Activation (Nitroreductases, NAD(P)H) NBM->Activation RNS Reactive Nitrogen Species (Nitroso, Hydroxylamine) Activation->RNS DNA DNA RNS->DNA Proteins Proteins / Enzymes RNS->Proteins Membrane Cell Membrane RNS->Membrane DNADamage DNA Damage DNA->DNADamage ProteinDysfunction Protein Dysfunction Proteins->ProteinDysfunction MembraneDisruption Membrane Disruption Membrane->MembraneDisruption CellDeath Cell Death DNADamage->CellDeath ProteinDysfunction->CellDeath MembraneDisruption->CellDeath

References

The Pivotal Role of the Morpholine Moiety in 4-(2-Nitrobutyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Nitrobutyl)morpholine is a heterocyclic compound recognized for its potent antimicrobial properties, finding extensive application as a biocide in various industrial settings. This in-depth technical guide explores the integral role of the morpholine moiety in the structure, synthesis, and biological activity of this compound. By examining its synthesis, mechanism of action, and structure-activity relationships, this paper elucidates how the morpholine ring contributes to the molecule's efficacy and overall profile. This document provides quantitative antimicrobial data, detailed experimental protocols, and visual representations of key chemical and biological processes to serve as a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

4-(2-Nitrobutyl)morpholine is a synthetically derived organic compound characterized by a morpholine ring N-substituted with a 2-nitrobutyl group. It is a key active ingredient in industrial biocides, such as Bioban P-1487, where it is effective against a broad spectrum of bacteria and fungi in metalworking fluids, fuels, and other aqueous systems.[1][2] The unique combination of the nitroalkane functionality and the morpholine heterocycle imparts significant biological activity to the molecule. This guide focuses on dissecting the specific contributions of the morpholine moiety to the compound's chemical properties and antimicrobial efficacy.

Synthesis of 4-(2-Nitrobutyl)morpholine

The primary synthetic route to 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction, also known as the aza-Henry reaction.[3] This method involves the condensation of a nitroalkane, an amine, and an aldehyde. In this specific synthesis, 1-nitropropane serves as the nitroalkane, morpholine as the amine, and formaldehyde as the aldehyde.[3]

Experimental Protocol: Synthesis via Nitro-Mannich Reaction

A detailed experimental protocol for the synthesis of 4-(2-Nitrobutyl)morpholine is described in U.S. Patent 4,140,855. The following is a representative procedure based on available literature:

To a reaction vessel, 1-nitropropane and morpholine are added in a 1:1 molar ratio.[3] Formaldehyde is then introduced gradually to the mixture over a period of two hours, maintaining the temperature in the range of 55–60°C.[3] The reaction is allowed to proceed for an additional five hours at the same temperature to ensure completion.[3] The reaction is typically conducted under neat conditions (without a solvent).[3] The inherent basicity of morpholine is often sufficient to catalyze the reaction.[3]

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 1-Nitropropane 1-Nitropropane Mixing Mixing 1-Nitropropane->Mixing Morpholine Morpholine Morpholine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Heating (55-60°C) Heating (55-60°C) Mixing->Heating (55-60°C) Reaction (5 hours) Reaction (5 hours) Heating (55-60°C)->Reaction (5 hours) 4-(2-Nitrobutyl)morpholine 4-(2-Nitrobutyl)morpholine Reaction (5 hours)->4-(2-Nitrobutyl)morpholine

Synthesis of 4-(2-Nitrobutyl)morpholine.

The Role of the Morpholine Moiety

The morpholine ring is a prevalent scaffold in medicinal chemistry, known for conferring advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[4][5][6] In the context of 4-(2-Nitrobutyl)morpholine, the morpholine moiety plays several crucial roles.

Role in Synthesis and Chemical Stability

During the Nitro-Mannich reaction, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the formaldehyde to form a hemiaminal intermediate, which then reacts with the deprotonated 1-nitropropane (the nitronate). The cyclic ether structure of morpholine provides a conformationally constrained and stable building block for this synthesis.

Contribution to Physicochemical and Pharmacokinetic Properties

The presence of the morpholine ring significantly influences the physicochemical properties of the molecule. The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of its oxygen atom can enhance water solubility and bioavailability. These properties are advantageous for its application in aqueous industrial systems. In drug design, the morpholine moiety is often incorporated to improve a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Influence on Antimicrobial Activity

While the nitro group is the primary toxophore responsible for the antimicrobial activity, the morpholine moiety is crucial for the overall efficacy of the molecule. The specific nature of the amine attached to the nitroalkyl chain can modulate the biological activity.

Mechanism of Antimicrobial Action

The antimicrobial action of nitro-heterocyclic compounds like 4-(2-Nitrobutyl)morpholine is generally understood to proceed via a mechanism of reductive activation within the microbial cell.[3]

  • Cellular Uptake: The compound penetrates the microbial cell wall.

  • Reductive Activation: Inside the microorganism, particularly under anaerobic conditions, the nitro group (-NO2) is reduced by cellular nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, and ultimately a nitro radical anion.

  • Cytotoxicity: These reactive intermediates are cytotoxic and can damage critical cellular components, including DNA, leading to inhibition of DNA synthesis and ultimately cell death.

Diagram of the Proposed Signaling Pathway:

G 4-(2-Nitrobutyl)morpholine 4-(2-Nitrobutyl)morpholine Microbial_Cell Microbial_Cell 4-(2-Nitrobutyl)morpholine->Microbial_Cell Nitroreductases Nitroreductases Microbial_Cell->Nitroreductases Uptake Reactive_Intermediates Reactive Nitro Intermediates (Nitroso, Hydroxylamine, Radical Anion) Nitroreductases->Reactive_Intermediates Reduction of Nitro Group DNA_Damage DNA Damage & Inhibition of Synthesis Reactive_Intermediates->DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death

Proposed mechanism of antimicrobial action.

The morpholine moiety, in this context, can be seen as a carrier for the active nitrobutyl group, facilitating its delivery into the microbial cell and potentially influencing its interaction with the activating enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The following data is summarized from U.S. Patent 4,607,036.

MicroorganismSourceMedia pHMIC (ppm) of 4-(2-Nitrobutyl)morpholine
YeastFabric Softener4.510
Pseudomonas cepaciaFabric Softener4.525
Aspergillus (mold)Fabric Softener4.516
Actinomyces-typeDishwashing Detergent4.510
YeastDishwashing Detergent4.510
Actinomyces-typeDishwashing Detergent4.510
YeastDishwashing Detergent4.510
YeastDishwashing Detergent4.52.5
Actinomyces-typeRaw Material4.525
YeastRaw Material4.58
Staphylococcus aureus (ATCC 6538)Standard Culture7.267
Escherichia coli (ATCC 10530)Standard Culture7.284
Pseudomonas aeruginosa (ATCC 10145)Standard Culture7.2100

Conclusion

The morpholine moiety in 4-(2-Nitrobutyl)morpholine is far more than a simple structural component. It is an active participant in the synthesis of the molecule, a key contributor to its physicochemical and pharmacokinetic properties, and an influential factor in its potent antimicrobial activity. By providing a stable, synthetically accessible, and biologically compatible scaffold, the morpholine ring enables the effective delivery and action of the nitrobutyl toxophore. A thorough understanding of the role of this heterocyclic system is paramount for the rational design of new and improved antimicrobial agents for both industrial and therapeutic applications. This technical guide provides a foundational resource for researchers and professionals engaged in the field of antimicrobial drug development, highlighting the significance of the morpholine scaffold in creating effective biocidal compounds.

References

Unlocking the Potential of 4-(2-Nitrobutyl)morpholine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Nitrobutyl)morpholine, a morpholine derivative with the CAS number 2224-44-4, is a chemical compound with established applications as an industrial antimicrobial agent and preservative.[1][2][3] It is a component of commercial biocides such as Bioban P-1487 and Vancide 40, used to control microbial growth in metalworking fluids, fuels, and cooling water systems.[1][2][3] While its industrial utility is well-documented, the potential of 4-(2-Nitrobutyl)morpholine as a chemical scaffold for broader applications in drug discovery and development remains largely unexplored. This technical guide provides a comprehensive overview of the existing knowledge on 4-(2-Nitrobutyl)morpholine and outlines potential research areas for scientists and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Nitrobutyl)morpholine is presented in the table below.

PropertyValueReference(s)
CAS Number 2224-44-4[4]
Molecular Formula C₈H₁₆N₂O₃[4]
Molecular Weight 188.22 g/mol [4]
IUPAC Name 4-(2-nitrobutyl)morpholine[4]
Synonyms Bioban P-1487, Vancide 40, N-(2-Nitrobutyl)morpholine[2]
Appearance Oily liquid[4]
pKa 8.30 ± 0.10 (Predicted)[4]

Synthesis and Chemical Reactivity

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes, highlighting its accessibility for research purposes. The versatile nitro group also offers a handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel derivatives.

Established Synthetic Pathways

Two primary methods for the synthesis of 4-(2-Nitrobutyl)morpholine are the Nitro-Mannich reaction and N-alkylation of morpholine.[5]

  • Nitro-Mannich Reaction: This reaction involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[5] It is a powerful method for forming carbon-carbon bonds.[5]

  • N-alkylation of Morpholine: This approach utilizes the nucleophilicity of the morpholine nitrogen to displace a leaving group from a 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[5]

Key Chemical Transformations: A Gateway to Novel Derivatives

The nitro group in 4-(2-Nitrobutyl)morpholine is a key functional group that can be readily transformed, most notably through reduction to an amine. This transformation yields 4-(2-aminobutyl)morpholine, a diamine that can serve as a building block for more complex molecules with potential pharmacological activities.[5]

Established Biological Activity and Toxicology

The primary documented biological activity of 4-(2-Nitrobutyl)morpholine is its antimicrobial effect.[4] The proposed mechanism of action involves the reduction of the nitro group within microbial cells to form reactive intermediates that can interact with critical cellular components like proteins and nucleic acids.

In terms of toxicology, 4-(2-Nitrobutyl)morpholine is recognized as a skin sensitizer and can cause allergic contact dermatitis.[2][4] General studies on nitroalkanes suggest that some compounds in this class can be associated with adverse effects such as methemoglobinemia.[6]

Potential Research Areas

The true potential of 4-(2-Nitrobutyl)morpholine lies in its exploration as a scaffold for the development of new chemical entities with therapeutic value. The following sections outline key areas for future research.

Elucidation of Antimicrobial Mechanism of Action

While the reduction of the nitro group is implicated in its antimicrobial activity, the specific molecular targets and pathways affected by 4-(2-Nitrobutyl)morpholine are not well understood.

Proposed Research:

  • Target Identification Studies: Employ techniques such as affinity chromatography or proteomics to identify the specific cellular proteins that interact with the activated form of the compound.

  • Mechanism of Action Studies: Investigate the effects of the compound on microbial cellular processes, such as cell wall synthesis, protein synthesis, and nucleic acid replication.

Broad-Spectrum Antimicrobial Screening and Lead Optimization

The known antimicrobial activity of 4-(2-Nitrobutyl)morpholine warrants a more comprehensive evaluation against a broader range of clinically relevant pathogens.

Proposed Research:

  • In Vitro Susceptibility Testing: Screen the compound and its derivatives against a panel of bacteria and fungi, including drug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the butyl chain and the morpholine ring to optimize antimicrobial potency and reduce toxicity.

Derivatization for Novel Therapeutic Applications

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic activities.[7] The conversion of 4-(2-Nitrobutyl)morpholine to 4-(2-aminobutyl)morpholine opens the door to a wide array of new derivatives.

Proposed Research:

  • Synthesis of Amide and Sulfonamide Libraries: React 4-(2-aminobutyl)morpholine with a variety of acyl chlorides and sulfonyl chlorides to generate libraries of new compounds.

  • Screening for Diverse Biological Activities: Evaluate these new derivatives for potential anticancer, anti-inflammatory, and other pharmacological activities. For example, many kinase inhibitors incorporate a morpholine moiety.

In-depth Toxicological and Pharmacokinetic Profiling

A thorough understanding of the safety and pharmacokinetic profile of 4-(2-Nitrobutyl)morpholine and its derivatives is crucial for any potential therapeutic development. A study on the pharmacokinetics of this compound has been conducted, but the results are not publicly available.[8]

Proposed Research:

  • Cytotoxicity Assays: Evaluate the toxicity of the compounds against various human cell lines.

  • In Vivo Toxicology Studies: Conduct acute and chronic toxicity studies in animal models to determine the safety profile.

  • ADME Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to assess their drug-like potential.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key transformations of 4-(2-Nitrobutyl)morpholine.

Protocol 1: Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction

Materials:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Round-bottom flask

  • Stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 1-nitropropane and morpholine in a 1:1 molar ratio.

  • With stirring, slowly add formaldehyde to the mixture.

  • Heat the reaction mixture to 55-60 °C and maintain for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product using an appropriate method, such as distillation or chromatography.

Protocol 2: Reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar

Procedure:

  • Dissolve 4-(2-Nitrobutyl)morpholine in methanol in a suitable pressure vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Test compound (4-(2-Nitrobutyl)morpholine or derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microbe.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

Synthesis_and_Derivatization_Workflow cluster_synthesis Synthesis of 4-(2-Nitrobutyl)morpholine cluster_derivatization Derivatization for Therapeutic Screening 1-Nitropropane 1-Nitropropane Nitro-Mannich Reaction Nitro-Mannich Reaction 1-Nitropropane->Nitro-Mannich Reaction Morpholine Morpholine Morpholine->Nitro-Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Nitro-Mannich Reaction 4-(2-Nitrobutyl)morpholine 4-(2-Nitrobutyl)morpholine Nitro-Mannich Reaction->4-(2-Nitrobutyl)morpholine Reduction Reduction 4-(2-Nitrobutyl)morpholine->Reduction 4-(2-Aminobutyl)morpholine 4-(2-Aminobutyl)morpholine Reduction->4-(2-Aminobutyl)morpholine Acylation/Sulfonylation Acylation/Sulfonylation 4-(2-Aminobutyl)morpholine->Acylation/Sulfonylation Compound Library Compound Library Acylation/Sulfonylation->Compound Library

Caption: Synthetic and derivatization workflow for 4-(2-Nitrobutyl)morpholine.

Experimental_Screening_Workflow Start Start Synthesize Compound Library Synthesize Compound Library Start->Synthesize Compound Library In Vitro Screening In Vitro Screening Synthesize Compound Library->In Vitro Screening Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Test Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assays Test Hit Identification Hit Identification Antimicrobial Assays->Hit Identification Cytotoxicity Assays->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Active & Non-toxic In Vivo Studies In Vivo Studies Hit Identification->In Vivo Studies Promising Hits Lead Optimization (SAR)->Synthesize Compound Library Efficacy Models Efficacy Models In Vivo Studies->Efficacy Models Test Toxicology Models Toxicology Models In Vivo Studies->Toxicology Models Test Preclinical Candidate Preclinical Candidate Efficacy Models->Preclinical Candidate Toxicology Models->Preclinical Candidate End End Preclinical Candidate->End

Caption: A potential experimental workflow for screening novel derivatives.

Signaling_Pathway_Investigation 4-(2-Nitrobutyl)morpholine 4-(2-Nitrobutyl)morpholine Intracellular Reduction Intracellular Reduction 4-(2-Nitrobutyl)morpholine->Intracellular Reduction Reactive Nitro Intermediates Reactive Nitro Intermediates Intracellular Reduction->Reactive Nitro Intermediates Target Identification Target Identification Reactive Nitro Intermediates->Target Identification Protein Targets Protein Targets Target Identification->Protein Targets Nucleic Acid Targets Nucleic Acid Targets Target Identification->Nucleic Acid Targets Downstream Effects Downstream Effects Protein Targets->Downstream Effects Nucleic Acid Targets->Downstream Effects Enzyme Inhibition Enzyme Inhibition Downstream Effects->Enzyme Inhibition Disruption of DNA Replication Disruption of DNA Replication Downstream Effects->Disruption of DNA Replication Cell Death Cell Death Enzyme Inhibition->Cell Death Disruption of DNA Replication->Cell Death

Caption: Hypothetical signaling pathway for antimicrobial action.

References

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine and its Commercial Formulation, Bioban P-1487

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a significant antimicrobial agent, and its widely used commercial formulation, Bioban P-1487. The document details its chemical properties, synthesis, mechanism of action, industrial applications, and relevant experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with diagrams.

Introduction

4-(2-Nitrobutyl)morpholine is a heterocyclic organic compound recognized for its potent antimicrobial properties.[1][2] It functions as a broad-spectrum biocide, effective against bacteria and fungi.[3][4] This compound is the primary active ingredient in the commercial product Bioban P-1487, a preservative used in various industrial settings to prevent microbial contamination and spoilage.[3][4][5] Bioban P-1487 is typically a mixture containing 4-(2-nitrobutyl)morpholine along with 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[5][6] Its primary function is to extend the life of industrial fluids and materials by controlling microbial growth.[3][4]

Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

The fundamental chemical and physical properties of 4-(2-Nitrobutyl)morpholine are summarized below.

PropertyValueSource(s)
IUPAC Name 4-(2-nitrobutyl)morpholine[1]
CAS Number 2224-44-4[2][7]
Molecular Formula C₈H₁₆N₂O₃[1][2][8]
Molecular Weight 188.22 g/mol [1][2][7]
Appearance Combustible liquid[2]
Synonyms N-(2-Nitrobutyl)morpholine, Vancide 40[2][5]

Synthesis of 4-(2-Nitrobutyl)morpholine

The primary synthetic route for 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction.[7] This powerful carbon-carbon bond-forming reaction involves the condensation of a nitroalkane (1-nitropropane), an aldehyde (formaldehyde), and an amine (morpholine).[6][7] The process leverages the nucleophilicity of the morpholine nitrogen and the acidic nature of the α-carbon adjacent to the nitro group in 1-nitropropane.[7]

Experimental Protocol: Nitro-Mannich Reaction[6][7]
  • Reactants: 1-nitropropane, morpholine, and formaldehyde are the primary reactants.

  • Stoichiometry: Research indicates a molar ratio of 1:1 for 1-nitropropane to morpholine is effective.[7]

  • Procedure: Formaldehyde is introduced gradually to the mixture of 1-nitropropane and morpholine over a period of two hours.[7]

  • Reaction Mechanism: The reaction proceeds via a nitroaldol (Henry) reaction intermediate. Initially, 1-nitropropane reacts with formaldehyde to form a nitroalcohol. This intermediate is then subsequently converted to the final product, 4-(2-nitrobutyl)morpholine, in the presence of morpholine.[7]

Synthesis_Pathway cluster_reactants Reactants 1-Nitropropane 1-Nitropropane Reaction_Step Nitro-Mannich Reaction 1-Nitropropane->Reaction_Step Formaldehyde Formaldehyde Formaldehyde->Reaction_Step Morpholine Morpholine Morpholine->Reaction_Step Product 4-(2-Nitrobutyl)morpholine Reaction_Step->Product

Diagram 1: Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction.

Commercial Formulation: Bioban P-1487

Bioban P-1487 is a commercial antimicrobial agent that is a formulation containing 4-(2-Nitrobutyl)morpholine as a major component.[5] It is a morpholine and bismorpholine solution designed for broad-spectrum control of microbial contamination in industrial applications.[3]

ComponentTypical Ratio/ConcentrationRoleSource(s)
4-(2-Nitrobutyl)morpholine ~70% - 76%Active Antimicrobial[5][6][8]
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine ~20% (Ratio of 7:2 with the primary component)Active Antimicrobial[6][8]

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of 4-(2-Nitrobutyl)morpholine and related compounds in Bioban P-1487 is attributed to their function as formaldehyde-releasing biocides. Under certain conditions, particularly with changes in temperature or pH, the molecule can decompose. This decomposition process can release formaldehyde, a potent electrophile that is highly toxic to a wide range of microorganisms. The released formaldehyde disrupts essential cellular processes by cross-linking proteins and nucleic acids, leading to cell death.

Mechanism_of_Action Start Bioban P-1487 (contains 4-(2-Nitrobutyl)morpholine) Decomposition Decomposition (e.g., hydrolysis) Start->Decomposition Release Release of Formaldehyde Decomposition->Release Interaction Interaction with Microbial Cell Release->Interaction Crosslinking Cross-linking of Proteins & Nucleic Acids Interaction->Crosslinking Disruption Disruption of Cellular Functions Crosslinking->Disruption Result Microbial Cell Death Disruption->Result

Diagram 2: Proposed logical flow for the antimicrobial mechanism of action.

Industrial Applications

Bioban P-1487 is valued for its versatility and compatibility with a wide range of materials, including stainless steels and various polymers.[3][4][9] Its primary applications are as a preservative to prevent microbial degradation.

  • Metalworking Fluids: Prevents bacterial and fungal growth that can cause fluid spoilage, corrosion, and unpleasant odors.[3][4]

  • Fuels: Used as a preservative for hydrocarbon fuels like diesel and heating oil to control microbial contamination in storage tanks.[6][8][10]

  • Die Cast Lubricants & Mold Release Agents: Protects these materials from microbial attack, ensuring their performance and longevity.[3][4][9]

  • Household and Personal Products: Has been shown to be effective in preserving formulations such as fabric softeners, dishwashing detergents, and other surfactant-containing products, particularly at a pH below 6.0.[6]

Antimicrobial Efficacy Data

Studies have demonstrated the potent, broad-spectrum antimicrobial activity of Bioban P-1487. Its effectiveness is notably enhanced in acidic environments.[6]

Table 3: Minimum Inhibitory Concentration (MIC) Data[6]

The Gradient Plate procedure was used to determine the MIC values against a variety of microorganisms.

pHMIC Range (ppm)Efficacy Summary
4.5 5 - 25 ppmExcellent broad-spectrum activity
7.3 8.3 - 360 ppmReduced activity compared to the lower pH
Table 4: Challenge Protocol Test (CPT) in an Opacifier[6]

Bioban P-1487 was tested for its ability to decontaminate a raw material (Lytron opacifier) contaminated with yeast and bacteria.

FormulationBioban P-1487 (ppm)pHResult
Lytron18 ppm5.5Successful elimination of yeast and bacteria

Experimental Protocols: Gradient Plate Procedure

The Gradient Plate procedure is a method for determining the Minimum Inhibitory Concentration (MIC) of a preservative.[6]

  • Plate Preparation: A square petri dish is used. A bottom layer of nutrient agar is poured and allowed to solidify with the plate tilted at an angle, creating a wedge.

  • Preservative Layer: The plate is placed flat, and a second layer of agar containing the preservative (e.g., Bioban P-1487) at a known concentration is poured on top. The preservative diffuses into the bottom layer, creating a concentration gradient from zero to the maximum concentration.

  • Inoculation: The surface of the agar is inoculated with a suspension of the test microorganism (e.g., bacteria, yeast, or mold).

  • Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

  • Observation: After incubation, a line of growth inhibition will be visible across the plate. The position of this line corresponds to the MIC of the preservative for that organism. The MIC value is calculated based on the distance of the inhibition line along the gradient.

Experimental_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Analysis Step1 Pour tilted bottom layer of nutrient agar Step2 Solidify agar to form a wedge Step1->Step2 Step3 Place plate flat & pour top layer with preservative Step2->Step3 Step4 Allow diffusion to create a concentration gradient Step3->Step4 Step5 Inoculate agar surface with test microorganism Step4->Step5 Step6 Incubate under optimal growth conditions Step5->Step6 Step7 Observe line of growth inhibition Step6->Step7 Step8 Measure distance and calculate MIC value Step7->Step8

Diagram 3: Workflow for the Gradient Plate Procedure to determine MIC.

Toxicology and Safety Information

4-(2-Nitrobutyl)morpholine is an effective biocide but requires careful handling due to its toxicological profile.

Hazard TypeGHS Classification & DescriptionSource(s)
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][2][11]
Acute Toxicity (Dermal) Category 3/4: Toxic/Harmful in contact with skin.[2][11][12]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2][11][12]
Eye Damage/Irritation Category 1: Causes serious eye damage.[11][12]
Skin Sensitization Category 1: May cause an allergic skin reaction. Allergic contact dermatitis has been reported in machinists exposed to products containing it.[1][5][1][5][11]
Aquatic Hazard Acute 1: Very toxic to aquatic life.[11]

Note: Users must consult the full Safety Data Sheet (SDS) for Bioban P-1487 before use and adhere to all recommended personal protective equipment (PPE) and handling procedures.[11][12] The product should be stored in a stable environment, avoiding high temperatures and acidic conditions which can lead to decomposition.[12]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Nitrobutyl)morpholine is a morpholine derivative recognized for its potent antimicrobial properties.[1][2] It serves as an active ingredient in various industrial biocides, notably in metalworking fluids and as a preservative in fuel storage.[3] The synthesis of this compound is a key process for obtaining these commercially significant formulations. The primary and most documented method for its preparation is the N-alkylation of morpholine. This can be achieved through two principal synthetic pathways: a direct nucleophilic substitution with a 2-nitrobutyl precursor, or more commonly, via a Nitro-Mannich condensation reaction involving morpholine, 1-nitropropane, and formaldehyde.[4][5] These application notes provide detailed protocols for the synthesis of 4-(2-Nitrobutyl)morpholine, with a focus on providing researchers and professionals in drug development and chemical synthesis with a comprehensive guide to its preparation and characterization.

Data Presentation

Reagent and Product Properties
CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Hazards
Morpholine Morpholine110-91-8C₄H₉NO87.12Flammable, Corrosive, Harmful if swallowed or inhaled
1-Nitropropane 1-Nitropropane108-03-2C₃H₇NO₂89.09Flammable, Harmful if swallowed, Skin/Eye Irritant
Formaldehyde Methanal50-00-0CH₂O30.03Toxic, Carcinogen, Skin/Respiratory Sensitizer
4-(2-Nitrobutyl)morpholine 4-(2-Nitrobutyl)morpholine2224-44-4C₈H₁₆N₂O₃188.22Harmful if swallowed, Skin/Eye Irritant, Skin Sensitizer[1][2]
Reaction Conditions for Nitro-Mannich Synthesis
ParameterValue / ConditionNotes
Reactant Molar Ratio 1:1 (1-Nitropropane : Morpholine)Formaldehyde is added gradually.[4]
Temperature 55–60°COptimized temperature range for the reaction.[4]
Reaction Time ~7 hoursIncludes 2 hours for formaldehyde addition and 5 hours for completion.[4]
Catalyst None requiredThe inherent basicity of morpholine is often sufficient to promote the reaction.[4]
Pressure AtmosphericStandard laboratory conditions.
Typical Yield Not explicitly stated in literatureYields can be variable based on precise conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis via Nitro-Mannich Reaction

This protocol details the synthesis of 4-(2-Nitrobutyl)morpholine using 1-nitropropane, morpholine, and formaldehyde.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Morpholine

  • 1-Nitropropane

  • Formaldehyde (37% aqueous solution)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, thermometer, and a dropping funnel, add morpholine (1.0 equiv) and 1-nitropropane (1.0 equiv).[4]

  • Heating: Begin stirring the mixture and heat it to 55°C using a heating mantle.

  • Reagent Addition: Once the temperature has stabilized, add formaldehyde (37% aqueous solution, 1.1 equiv) dropwise to the reaction mixture via the dropping funnel over a period of 2 hours, ensuring the temperature is maintained between 55–60°C.[4]

  • Reaction: After the addition of formaldehyde is complete, continue to stir the reaction mixture at 55–60°C for an additional 5 hours to ensure the reaction goes to completion.[4]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis via Direct N-Alkylation (General Procedure)

This protocol provides a general method for the N-alkylation of morpholine using a 2-nitrobutyl halide (e.g., 2-nitrobutyl bromide or chloride). This method is based on standard Sₙ2 reaction principles.[6]

Materials and Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Morpholine

  • 2-Nitrobutyl halide (e.g., 2-nitrobutyl bromide)

  • Anhydrous potassium carbonate or triethylamine

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Diatomaceous earth (for filtration)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add morpholine (1.0 equiv), anhydrous potassium carbonate (1.5 equiv) as a base, and a suitable anhydrous solvent like acetonitrile.

  • Reagent Addition: Add the 2-nitrobutyl halide (1.1 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature such as 60-80°C) and stir until the reaction is complete. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts, and wash the filter cake with the reaction solvent.

    • Combine the filtrates.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(2-Nitrobutyl)morpholine.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway

Reaction_Pathway Morpholine Morpholine plus1 + Morpholine->plus1 Nitropropane 1-Nitropropane plus2 + Nitropropane->plus2 Formaldehyde Formaldehyde invisible_node Formaldehyde->invisible_node plus1->Nitropropane plus2->Formaldehyde Product 4-(2-Nitrobutyl)morpholine invisible_node->Product Nitro-Mannich Reaction

Caption: Nitro-Mannich reaction pathway for the synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Workflow

Experimental_Workflow A Reagent Preparation B Reaction Setup A->B C Heating & Reagent Addition (55-60°C, 2h) B->C D Reaction (5h at 55-60°C) C->D E Work-up (Cooling, Extraction, Washing) D->E F Purification (Solvent Removal, Distillation/Chromatography) E->F G Product Analysis (NMR, MS, IR) F->G

Caption: Experimental workflow for the synthesis of 4-(2-Nitrobutyl)morpholine.

References

Application Notes and Protocols: Reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-(2-Nitrobutyl)morpholine to the corresponding primary amine, 4-(2-Aminobutyl)morpholine. The conversion of nitroalkanes to amines is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active compounds and pharmaceutical intermediates.[1] This guide outlines and compares common reduction methodologies, including catalytic hydrogenation and chemical reduction, providing clear, step-by-step procedures suitable for a laboratory setting. All quantitative data are summarized for easy comparison, and key experimental workflows are visualized.

Introduction

4-(2-Nitrobutyl)morpholine is a versatile synthetic intermediate.[2] The reduction of its nitro group to a primary amine yields 4-(2-Aminobutyl)morpholine, a diamine with significant potential in medicinal chemistry and as a building block for more complex molecules.[2] The choice of reduction method is critical to ensure high yield, purity, and compatibility with the existing morpholine moiety. This document explores several robust and widely used methods for this transformation.

Comparative Summary of Reduction Methods

A variety of reagents and conditions can be employed for the reduction of aliphatic nitro compounds. The selection of a specific method often depends on factors such as available equipment, desired reaction scale, and sensitivity of other functional groups. Below is a summary of common methods applicable to the reduction of 4-(2-Nitrobutyl)morpholine.

MethodReducing Agent/CatalystSolventTemperature (°C)PressureTypical Yield (%)Notes
Catalytic Hydrogenation H₂ / Palladium on Carbon (Pd/C)Methanol or EthanolRoom Temperature1-4 atm>90Often the method of choice due to clean reaction and high yields.[3]
Catalytic Hydrogenation H₂ / Raney NickelEthanolRoom Temperature1-4 atm>85A good alternative to Pd/C, especially if other reducible groups are present.[3][4]
Catalytic Hydrogenation H₂ / Platinum(IV) oxide (PtO₂)Acetic AcidRoom Temperature1-4 atm>90Effective catalyst for aliphatic nitro group reduction.[4]
Chemical Reduction Iron (Fe) powder / Acetic AcidEthanol/WaterRefluxAtmospheric80-90A classical and cost-effective method.[3][4][5]
Chemical Reduction Tin(II) Chloride (SnCl₂)Ethanol or Ethyl Acetate50-70Atmospheric75-85A mild reducing agent suitable for substrates with sensitive functional groups.[3]
Chemical Reduction Zinc (Zn) dust / Acetic AcidEthanolRoom TemperatureAtmospheric70-80Another mild option for the reduction.[3]
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl Ether0 to RefluxAtmosphericVariableReduces aliphatic nitro compounds to amines.[3]

Experimental Workflow

The general workflow for the reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine involves the reaction setup, the reduction reaction itself, followed by workup and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Reduction Reaction cluster_2 Workup and Purification A Dissolve 4-(2-Nitrobutyl)morpholine in appropriate solvent B Add reducing agent/catalyst A->B C Stir at specified temperature and pressure B->C D Monitor reaction progress (TLC, LC-MS) C->D E Filter to remove catalyst/solids D->E Reaction Complete F Solvent evaporation E->F G Purification (e.g., distillation, chromatography) F->G H 4-(2-Aminobutyl)morpholine G->H

Caption: General experimental workflow for the reduction of 4-(2-Nitrobutyl)morpholine.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the preferred method due to its high efficiency and clean reaction profile.[3][5]

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 4-(2-Nitrobutyl)morpholine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(2-Aminobutyl)morpholine.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Chemical Reduction using Iron in Acetic Acid

This classical method is cost-effective and reliable for the reduction of nitro groups.[3][4][5]

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(2-Nitrobutyl)morpholine (1.0 eq), ethanol, and water.

  • Add iron powder (3-5 eq) and glacial acetic acid (a catalytic amount or as a co-solvent).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often exothermic initially.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium carbonate or sodium hydroxide to a pH of ~10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify as needed.

Chemical Transformation Diagram

The following diagram illustrates the conversion of the nitro group to an amine.

G cluster_start Reactant cluster_product Product start 4-(2-Nitrobutyl)morpholine (C8H16N2O3) end 4-(2-Aminobutyl)morpholine (C8H18N2O) start->end Reduction reagents [H]

Caption: Reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, and do not allow the filter cake to dry completely in the air.

  • Chemical Reduction: Reactions involving acids should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup procedure involving basification can be exothermic.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine can be achieved through several effective methods. Catalytic hydrogenation with Pd/C is often the most efficient and cleanliest method, providing high yields under mild conditions. Chemical reduction with iron and acetic acid offers a cost-effective alternative. The choice of method will depend on the specific requirements of the synthesis and the available laboratory resources. The protocols provided in this document offer a solid foundation for researchers to successfully perform this important chemical transformation.

References

Application Notes and Protocols: 4-(2-Nitrobutyl)morpholine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Nitrobutyl)morpholine is a versatile organic compound featuring a morpholine ring and a nitro-functionalized butyl chain.[1] While it has applications as an antimicrobial agent, its primary value in organic synthesis lies in the reactivity of the nitro group.[1][2][3] The electron-withdrawing nature of the nitro group makes the adjacent carbon atom acidic, enabling a variety of carbon-carbon bond-forming reactions.[4] More significantly, the nitro group serves as a versatile functional handle that can be readily transformed into other functional groups, most notably an amine.[4]

This document provides detailed protocols for the synthesis of 4-(2-Nitrobutyl)morpholine and its subsequent application as a precursor to 4-(2-aminobutyl)morpholine, a chiral diamine with potential applications as a building block for pharmacologically active agents and in coordination chemistry.[4]

Synthesis of 4-(2-Nitrobutyl)morpholine via Aza-Henry (Nitro-Mannich) Reaction

The most common route for synthesizing 4-(2-Nitrobutyl)morpholine is the aza-Henry or Nitro-Mannich reaction.[4] This is a powerful carbon-carbon bond-forming reaction that involves the condensation of an acidic nitroalkane (1-nitropropane) with an aldehyde (formaldehyde) and an amine (morpholine).[4][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 1-Nitropropane p1 Aza-Henry Reaction (Nitro-Mannich) r1->p1 r2 Formaldehyde r2->p1 r3 Morpholine r3->p1 prod 4-(2-Nitrobutyl)morpholine p1->prod + H₂O

Caption: Synthesis of 4-(2-Nitrobutyl)morpholine.

Reactant Data
ReactantCAS No.Molecular FormulaMolar Mass ( g/mol )Key Role
1-Nitropropane108-03-2C₃H₇NO₂89.09Nitroalkane (Nucleophile source)
Formaldehyde50-00-0CH₂O30.03Aldehyde (Electrophile)
Morpholine110-91-8C₄H₉NO87.12Amine
Experimental Protocol: Synthesis of 4-(2-Nitrobutyl)morpholine

Disclaimer: This is a generalized protocol and should be performed with appropriate safety precautions in a fume hood. Users should consult relevant safety data sheets (SDS) before handling any chemicals.

Materials:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde (37% solution in water)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • In the flask, combine 1-nitropropane and morpholine in a 1:1 molar ratio.[4] For example, add 8.91 g (0.1 mol) of 1-nitropropane and 8.71 g (0.1 mol) of morpholine.

  • Cool the flask in an ice bath with stirring.

  • Slowly add 8.1 g of a 37% formaldehyde solution (0.1 mol formaldehyde) to the stirred mixture via a dropping funnel over a period of approximately two hours.[4] Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by vacuum distillation.

Application as a Precursor: Reduction to 4-(2-Aminobutyl)morpholine

The nitro group in 4-(2-Nitrobutyl)morpholine is a key functional handle for further synthetic transformations.[4] Its most notable conversion is the reduction to a primary amine, yielding 4-(2-aminobutyl)morpholine (systematic name: 1-(morpholin-4-yl)butan-2-amine).[4] This transformation is valuable as it introduces a chiral amine center, creating a building block for more complex and potentially pharmacologically active molecules.[4]

G start 4-(2-Nitrobutyl)morpholine product 4-(2-Aminobutyl)morpholine start->product Reduction reductant Reducing Agent (e.g., H₂/Pd-C, LiAlH₄, Sn/HCl) reductant->product

Caption: Reduction of 4-(2-Nitrobutyl)morpholine.

Generalized Reaction Conditions

The reduction of aliphatic nitro compounds to amines can be achieved under various conditions. The choice of reagent depends on the presence of other functional groups and desired selectivity.

Reducing SystemSolventTemperatureNotes
H₂ / Palladium on Carbon (Pd/C)Methanol or EthanolRoom TemperatureCatalytic hydrogenation; clean reaction, high pressure may be needed.
Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl ether0°C to refluxPowerful reducing agent; requires anhydrous conditions and careful workup.
Tin (Sn) / Hydrochloric Acid (HCl)EthanolRefluxClassic method; requires removal of tin salts during workup.
Iron (Fe) / Acetic AcidWater / EthanolRefluxMilder than Sn/HCl, often used for aromatic nitro reduction but applicable here.
Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol involves hydrogen gas and a flammable catalyst. Extreme caution and appropriate safety measures are required.

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite™

Procedure:

  • In a suitable hydrogenation flask, dissolve 4-(2-Nitrobutyl)morpholine (e.g., 9.41 g, 0.05 mol) in 100 mL of methanol.

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas to replace the inert atmosphere.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

  • Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(2-aminobutyl)morpholine.

  • The product can be purified further by distillation or crystallization of a suitable salt (e.g., hydrochloride).

Synthetic Workflow and Downstream Potential

The conversion of 4-(2-Nitrobutyl)morpholine into its corresponding amine opens pathways to a wide array of more complex molecules. The resulting chiral amine, 1-(morpholin-4-yl)butan-2-amine, is analogous to other valuable chiral building blocks like (R)-(-)-2-Amino-1-butanol.[6] Such structures are crucial intermediates in the synthesis of pharmaceuticals, emulsifiers, surfactants, and agrochemicals.[7][8][9] For example, chiral 2-amino-1-butanol is a key precursor for the antitubercular drug ethambutol.[10] The product derived from 4-(2-Nitrobutyl)morpholine represents a novel scaffold for similar applications in drug discovery and materials science.

workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate cluster_applications Potential Applications sm1 1-Nitropropane precursor 4-(2-Nitrobutyl) morpholine sm1->precursor Aza-Henry Reaction sm2 Morpholine sm2->precursor Aza-Henry Reaction sm3 Formaldehyde sm3->precursor Aza-Henry Reaction intermediate 4-(2-Aminobutyl) morpholine precursor->intermediate Reduction app1 Pharmaceuticals intermediate->app1 app2 Chiral Ligands intermediate->app2 app3 Building Blocks intermediate->app3

Caption: Synthetic utility workflow.

References

Application Notes and Protocols: 4-(2-Nitrobutyl)morpholine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Nitrobutyl)morpholine is a readily accessible nitroalkane derivative that serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of the nitro group offers a strategic entry point to two key reactive functionalities: an amino group via reduction and a carbonyl group through the Nef reaction. This application note details protocols for the transformation of 4-(2-nitrobutyl)morpholine into key intermediates—4-(2-aminobutyl)morpholine and 1-morpholino-2-butanone—and their subsequent elaboration into medicinally relevant heterocyclic scaffolds such as piperazines and pyridazines. The described methodologies provide a robust foundation for the generation of novel compound libraries for drug discovery and development.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates.[1][2][3] 4-(2-Nitrobutyl)morpholine, a commercially available compound, presents an underutilized opportunity to leverage this important structural motif in the construction of more complex heterocyclic systems. The true synthetic potential of this building block is unlocked through the selective transformation of its nitro group.

Reduction of the nitroalkane yields 4-(2-aminobutyl)morpholine, a 1,2-diamine derivative, which is an ideal precursor for N-heterocycles like piperazines.[1] Alternatively, the Nef reaction converts the nitro group into a ketone, affording 1-morpholino-2-butanone. This keto-amine can then be employed in condensation reactions, for instance with hydrazine, to construct pyridazine rings.[2][4] These transformations highlight the utility of 4-(2-nitrobutyl)morpholine as a divergent building block for generating molecular diversity.

Chemical Transformations and Data

The synthetic utility of 4-(2-nitrobutyl)morpholine is primarily centered on the two key transformations of the nitro group. The subsequent cyclization reactions are standard, high-yielding procedures.

Starting MaterialTransformationReagents and ConditionsIntermediate/ProductTypical Yield (%)
4-(2-Nitrobutyl)morpholineReductionH₂, Pd/C, Ethanol, RT, 1 atm4-(2-Aminobutyl)morpholine>90%
4-(2-Nitrobutyl)morpholineNef Reaction1. NaOEt, EtOH; 2. H₂SO₄ (aq)1-Morpholino-2-butanone70-80%
4-(2-Aminobutyl)morpholinePiperazine SynthesisChloroacetyl chloride, K₂CO₃; then LAHSubstituted Piperazinone/Piperazine60-70% (2 steps)
1-Morpholino-2-butanonePyridazine SynthesisHydrazine hydrate, Ethanol, Reflux3-Ethyl-4-methyl-6-morpholinomethyl-4,5-dihydropyridazine75-85%

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Aminobutyl)morpholine

This protocol describes the catalytic hydrogenation of 4-(2-nitrobutyl)morpholine to the corresponding primary amine.

Materials:

  • 4-(2-Nitrobutyl)morpholine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus (or equivalent)

  • Celite®

Procedure:

  • In a Parr hydrogenation bottle, dissolve 4-(2-nitrobutyl)morpholine in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 1-4 atm.

  • Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(2-aminobutyl)morpholine as a crude oil, which can be purified by distillation or used directly in the next step.

Protocol 2: Synthesis of 1-Morpholino-2-butanone via the Nef Reaction

This protocol details the conversion of the nitro group to a ketone functionality.

Materials:

  • 4-(2-Nitrobutyl)morpholine (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol

  • Sulfuric acid (H₂SO₄), 4N aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(2-nitrobutyl)morpholine in anhydrous ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol to form the nitronate salt. Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, cool the 4N sulfuric acid solution to 0 °C.

  • Slowly add the nitronate salt solution to the cold sulfuric acid with vigorous stirring. A color change may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-morpholino-2-butanone, which can be purified by column chromatography or distillation.

Protocol 3: Synthesis of a Substituted Piperazine from 4-(2-Aminobutyl)morpholine

This protocol outlines a two-step procedure for the synthesis of a piperazine derivative.

Materials:

  • 4-(2-Aminobutyl)morpholine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure: Step A: Acylation and Cyclization

  • Dissolve 4-(2-aminobutyl)morpholine and potassium carbonate in DCM and cool to 0 °C.

  • Slowly add chloroacetyl chloride and allow the mixture to warm to room temperature, stirring for 12-18 hours.

  • Filter the reaction mixture and concentrate the filtrate. The resulting crude piperazinone can be purified by chromatography.

Step B: Reduction to Piperazine

  • Carefully add LAH to a flask containing anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of the piperazinone from Step A in THF.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the mixture to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting slurry until a white precipitate forms. Filter and wash the solid with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the substituted piperazine.

Protocol 4: Synthesis of a Dihydropyridazine from 1-Morpholino-2-butanone

This protocol describes the condensation of the ketone with hydrazine to form a dihydropyridazine ring.

Materials:

  • 1-Morpholino-2-butanone (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-morpholino-2-butanone in ethanol.

  • Add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dihydropyridazine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations starting from 4-(2-nitrobutyl)morpholine.

G start 4-(2-Nitrobutyl)morpholine intermediate1 4-(2-Aminobutyl)morpholine start->intermediate1 Reduction (H2, Pd/C) intermediate2 1-Morpholino-2-butanone start->intermediate2 Nef Reaction product1 Piperazine Derivatives intermediate1->product1 Cyclization product2 Pyridazine Derivatives intermediate2->product2 Condensation with Hydrazine

Caption: Synthetic pathways from 4-(2-nitrobutyl)morpholine.

G cluster_reduction Protocol 1 & 3 Workflow Start 4-(2-Nitrobutyl)morpholine Reduction Catalytic Hydrogenation Start->Reduction Amine 4-(2-Aminobutyl)morpholine Reduction->Amine Acylation Acylation with Chloroacetyl Chloride Amine->Acylation Piperazinone Piperazinone Intermediate Acylation->Piperazinone Reduction2 LAH Reduction Piperazinone->Reduction2 Final_Piperazine Substituted Piperazine Reduction2->Final_Piperazine

Caption: Workflow for piperazine synthesis.

G cluster_nef Protocol 2 & 4 Workflow Start_Nef 4-(2-Nitrobutyl)morpholine Nef_Reaction Nef Reaction Start_Nef->Nef_Reaction Ketone 1-Morpholino-2-butanone Nef_Reaction->Ketone Condensation Condensation with Hydrazine Ketone->Condensation Final_Pyridazine Dihydropyridazine Derivative Condensation->Final_Pyridazine

Caption: Workflow for pyridazine synthesis.

Conclusion

4-(2-Nitrobutyl)morpholine is a potent and versatile building block for the synthesis of diverse heterocyclic structures. Through straightforward and high-yielding transformations of the nitro group, chemists can access key amine and ketone intermediates. These intermediates serve as excellent precursors for the construction of valuable heterocyclic cores, such as piperazines and pyridazines, thereby facilitating the rapid generation of novel molecules for screening and development in the pharmaceutical and agrochemical industries. The protocols provided herein offer a solid starting point for the exploration of this compound's synthetic potential.

References

Analytical Methods for the Detection of 4-(2-Nitrobutyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the analytical determination of 4-(2-Nitrobutyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this compound, the following protocols are based on established methods for related compounds, such as morpholine and other nitroalkanes, and have been adapted based on the known physicochemical properties of 4-(2-Nitrobutyl)morpholine. Method validation is required for quantitative applications.

Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

A summary of the key physicochemical properties of 4-(2-Nitrobutyl)morpholine is presented below. These properties are essential for method development and optimization.

PropertyValueSource(s)
Molecular FormulaC₈H₁₆N₂O₃[1]
Molecular Weight188.22 g/mol [1]
Boiling Point288.6 °C at 760 mmHg[2][3]
Flash Point128.3 °C[2][3]
Vapor Pressure0.00232 mmHg at 25 °C[1][2]
Water Solubility11,000 mg/L[1]
Density~1.092 g/cm³[2][3]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The high boiling point and low vapor pressure of 4-(2-Nitrobutyl)morpholine suggest that direct GC-MS analysis is feasible, although optimization of inlet and transfer line temperatures will be critical to ensure efficient transfer without thermal degradation. An alternative approach, particularly for trace analysis in complex matrices, involves derivatization, similar to methods used for the parent compound, morpholine.

Application Note: GC-MS

Principle:

This method outlines a direct injection approach for the analysis of 4-(2-Nitrobutyl)morpholine. The sample is introduced into the heated injector of the gas chromatograph, where the analyte is vaporized. The gaseous analyte is then carried by an inert gas through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for identification and quantification.

Expected Mass Spectrum:

Based on the structure of 4-(2-Nitrobutyl)morpholine (molecular weight: 188.22 g/mol ), the following characteristic ions may be observed in the electron impact (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z 188, corresponding to the intact molecule.

  • Key Fragments:

    • Loss of the nitro group (-NO₂): A fragment at m/z 142.

    • Cleavage of the morpholine ring: A fragment at m/z 87.

    • Other fragments resulting from the butyl chain and morpholine ring cleavages.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • For pure substance or concentrated solutions: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration within the expected linear range of the instrument.

  • For complex matrices (e.g., industrial fluids): A liquid-liquid extraction may be necessary.

    • To 1 mL of the sample, add 2 mL of a suitable extraction solvent (e.g., dichloromethane).

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction on the aqueous layer and combine the organic extracts.

    • The extract may be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of the analysis solvent.

2. GC-MS Instrumentation and Conditions (Proposed Starting Point):

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C (or higher, requires optimization)
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions such as m/z 188, 142, and 87.

3. Data Analysis:

  • Qualitative Identification: Compare the retention time and the acquired mass spectrum of the peak of interest with that of a known standard of 4-(2-Nitrobutyl)morpholine.

  • Quantitative Analysis: Generate a calibration curve by injecting a series of standards of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Illustrative Quantitative Data (Based on Morpholine Analysis)

No specific quantitative data for the GC-MS analysis of 4-(2-Nitrobutyl)morpholine is readily available in the literature. The following table summarizes typical performance characteristics for the GC-MS analysis of the related compound, morpholine (often after derivatization), to provide an indication of expected performance. These values should be determined experimentally for 4-(2-Nitrobutyl)morpholine.

ParameterApple Juice & Ibuprofen (as NMOR)Fruit Peel & Pulp (as NMOR)
Linearity Range 10–500 µg/LNot Specified
LOD 7.3 µg/L1.3–3.3 µg/kg
LOQ 24.4 µg/L10.0 µg/kg
Recovery 94.3%–109.0%88.6%–107.2%
Intra-day Precision (RSD) 2.0%–4.4%1.4%–9.4%
Inter-day Precision (RSD) 3.3%–7.0%1.5%–2.8%

Data adapted from studies on morpholine derivatized to N-nitrosomorpholine (NMOR).

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (if required) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration FinalSample Final Sample in Volatile Solvent Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration FinalSample Final Sample in Mobile Phase Filtration->FinalSample Injection HPLC Injection FinalSample->Injection Separation Reverse-Phase Separation (C18) Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition Qualitative Qualitative Analysis (Retention Time) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative

References

Application Notes and Protocols for 4-(2-Nitrobutyl)morpholine as a Biocide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrobutyl)morpholine is a broad-spectrum biocide effective against a variety of bacteria and fungi. Its primary application is as a preservative in industrial products such as metalworking fluids, cooling waters, and personal care products. This document provides a detailed overview of its mechanism of action, quantitative efficacy data, and protocols for key experimental assays.

Mechanism of Action

The biocidal activity of 4-(2-Nitrobutyl)morpholine is primarily attributed to its function as a formaldehyde-releasing agent . Under aqueous conditions, the molecule slowly decomposes to release formaldehyde. Formaldehyde is a potent electrophile that exerts its antimicrobial effects through multiple mechanisms:

  • Protein Cross-linking: Formaldehyde reacts with primary amino groups on amino acid residues (e.g., lysine) and other functional groups within proteins. This leads to the formation of methylene bridges, causing both intramolecular and intermolecular cross-linking. Such cross-linking disrupts protein structure and function, inactivating essential enzymes and structural proteins.

  • DNA Damage: Formaldehyde can also form adducts with DNA bases and induce DNA-protein cross-links. This damage interferes with DNA replication and transcription, ultimately leading to microbial cell death.

  • Disruption of Cellular Membranes: While the primary mechanism is formaldehyde release, some evidence suggests that the parent molecule and its degradation products may also contribute to the disruption of microbial cell membranes, leading to leakage of intracellular components.

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can enhance the biological activity of the molecule. It is believed that the nitro group can be reduced within microbial cells to form reactive nitroso and superoxide intermediates. These reactive species can cause oxidative stress and covalently bind to cellular macromolecules like DNA, contributing to cytotoxicity.

The combination of formaldehyde release and the intrinsic reactivity of the nitroalkane structure results in a multi-faceted attack on microbial cells, making it an effective biocide.

Signaling Pathway and Mechanism of Action Diagram

Mechanism_of_Action cluster_biocide 4-(2-Nitrobutyl)morpholine cluster_release Decomposition cluster_cell Microbial Cell cluster_effects Biocidal Effects Biocide 4-(2-Nitrobutyl)morpholine Formaldehyde Formaldehyde (HCHO) Release Biocide->Formaldehyde Hydrolysis Membrane Cell Membrane Biocide->Membrane Direct interaction? Proteins Cellular Proteins (Enzymes, Structural) Formaldehyde->Proteins Reacts with amino groups DNA DNA Formaldehyde->DNA Forms adducts Protein_Damage Protein Cross-linking & Inactivation Proteins->Protein_Damage DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Cell_Death Cell Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of action for 4-(2-Nitrobutyl)morpholine.

Quantitative Data: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 4-(2-Nitrobutyl)morpholine and a common commercial formulation, Bioban® P-1487, against various microorganisms. Efficacy is notably influenced by pH.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(2-Nitrobutyl)morpholine (Compound I) and Bioban® P-1487 [1]

MicroorganismpHMIC (ppm) - Compound IMIC (ppm) - Bioban® P-1487
Pseudomonas aeruginosa4.555
7.3100120
Staphylococcus aureus4.51010
7.3360360
Candida albicans4.51515
7.38.38.3
Mixed Bacteria/Fungi4.52525
7.3100100

Note: Bioban® P-1487 is a mixture containing 4-(2-nitrobutyl)morpholine.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of 4-(2-Nitrobutyl)morpholine.

1. Materials:

  • 4-(2-Nitrobutyl)morpholine stock solution (e.g., 1000 ppm in a suitable solvent).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microbial suspension of the test organism, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
  • Positive control (medium with microbial suspension only).
  • Negative control (medium only).
  • Sterile diluent (e.g., sterile water or saline).

2. Procedure:

  • Dispense 100 µL of sterile growth medium into each well of the 96-well plate.
  • Add 100 µL of the 4-(2-Nitrobutyl)morpholine stock solution to the first well of a row.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the biocide.
  • Inoculate each well (except the negative control) with 10 µL of the prepared microbial suspension.
  • Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24-48 hours for most bacteria and yeasts).
  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide at which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prepare_plates Prepare 96-well plates with 100 µL growth medium per well start->prepare_plates serial_dilution Perform serial dilutions of 4-(2-Nitrobutyl)morpholine prepare_plates->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Visually assess for growth and determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Quantification of Formaldehyde Release

This protocol describes a method for quantifying the amount of formaldehyde released from 4-(2-Nitrobutyl)morpholine using high-performance liquid chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Materials:

  • 4-(2-Nitrobutyl)morpholine solution of known concentration in an aqueous buffer.
  • DNPH solution (e.g., in acetonitrile).
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formaldehyde standard solutions for calibration curve.
  • HPLC system with a UV detector.
  • C18 reverse-phase HPLC column.

2. Procedure:

  • Incubate the 4-(2-Nitrobutyl)morpholine solution at a specific temperature and pH for a defined period to allow for formaldehyde release.
  • Take aliquots of the solution at different time points.
  • To each aliquot, add an excess of the DNPH solution to derivatize the released formaldehyde.
  • Allow the derivatization reaction to proceed to completion (typically requires a specific time and temperature).
  • Analyze the derivatized samples by HPLC. The mobile phase is typically a gradient of acetonitrile and water.
  • Detect the DNPH-formaldehyde derivative at a specific wavelength (e.g., 360 nm).
  • Quantify the amount of formaldehyde released by comparing the peak area to a calibration curve prepared with formaldehyde standards.

Protocol 3: Assay for Protein-DNA Cross-linking

This protocol provides a general method to assess the ability of 4-(2-Nitrobutyl)morpholine to induce protein-DNA cross-links in microbial cells.

1. Materials:

  • Microbial cell culture.
  • 4-(2-Nitrobutyl)morpholine.
  • Lysis buffer.
  • Proteinase K.
  • Phenol-chloroform.
  • Quantitative PCR (qPCR) system and reagents.
  • Primers for specific gene targets.

2. Procedure:

  • Treat the microbial cell culture with 4-(2-Nitrobutyl)morpholine for a specified time to induce cross-linking.
  • Lyse the cells to release the cellular contents.
  • Sonicate the lysate to shear the DNA into smaller fragments.
  • Perform a phenol-chloroform extraction. Protein-free DNA will remain in the aqueous phase, while protein-DNA complexes will be in the organic phase or at the interface.
  • Isolate the aqueous phase containing the protein-free DNA.
  • To a parallel aliquot of the total lysate (input), add proteinase K to digest all proteins and release all DNA.
  • Quantify the amount of DNA in both the protein-free fraction and the total input sample using qPCR with primers for specific genes.
  • A reduction in the amount of amplifiable DNA in the protein-free fraction compared to the total input indicates the formation of protein-DNA cross-links.

Logical Relationship of Biocidal Action

Logical_Relationship Biocide 4-(2-Nitrobutyl)morpholine (Pro-biocide) Release Formaldehyde Release Biocide->Release Nitro_Group Nitro Group Reduction Biocide->Nitro_Group Crosslinking Protein & DNA Cross-linking Release->Crosslinking Reactive_Intermediates Reactive Intermediates (e.g., Nitroso, Superoxide) Nitro_Group->Reactive_Intermediates Disruption Disruption of Cellular Function & Integrity Crosslinking->Disruption Reactive_Intermediates->Disruption Oxidative Stress & Covalent Binding Cell_Death Microbial Cell Death Disruption->Cell_Death

Caption: Dual-action biocidal mechanism.

References

Application of 4-(2-Nitrobutyl)morpholine in Medicinal Chemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrobutyl)morpholine is a heterocyclic compound that, while historically utilized as an industrial biocide, presents a compelling scaffold for medicinal chemistry research. The presence of the morpholine ring, a recognized "privileged structure" in drug discovery, combined with a versatile nitroalkyl side chain, offers significant potential for the development of novel therapeutic agents. The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates, while the nitro group can be chemically transformed into various other functional groups, allowing for the generation of diverse chemical libraries for biological screening.

This document provides detailed application notes and protocols for researchers interested in exploring the medicinal chemistry applications of 4-(2-Nitrobutyl)morpholine. It covers synthetic procedures, potential therapeutic applications based on the activities of analogous compounds, and detailed experimental protocols for biological evaluation.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₈H₁₆N₂O₃[1]
Molecular Weight188.22 g/mol [1]
CAS Number2224-44-4[1]
AppearanceLiquid[1]
pKa8.7 (approx. for morpholine)[2]

Synthetic Protocols

The synthesis of 4-(2-Nitrobutyl)morpholine and its key derivatives is crucial for medicinal chemistry exploration. The following protocols outline established and potential synthetic routes.

Protocol 1: Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction

This is a well-established method for the synthesis of β-nitroamines.[3]

Materials:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-nitropropane (1.0 eq) and morpholine (1.0 eq) in ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add formaldehyde solution (1.1 eq) dropwise to the cooled mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a 1 M solution of hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(2-nitrobutyl)morpholine.

Protocol 2: Reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine

The reduction of the nitro group to a primary amine opens up a vast chemical space for further derivatization.[3]

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve 4-(2-nitrobutyl)morpholine (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-(2-aminobutyl)morpholine, which can be used in subsequent steps without further purification or purified by distillation or chromatography if necessary.

G cluster_synthesis Synthesis of 4-(2-Nitrobutyl)morpholine and Derivatives 1-Nitropropane 1-Nitropropane Nitro-Mannich_Reaction Nitro-Mannich Reaction 1-Nitropropane->Nitro-Mannich_Reaction Morpholine Morpholine Morpholine->Nitro-Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Nitro-Mannich_Reaction 4-(2-Nitrobutyl)morpholine 4-(2-Nitrobutyl)morpholine Nitro-Mannich_Reaction->4-(2-Nitrobutyl)morpholine Reduction Reduction (e.g., H2/Pd-C) 4-(2-Nitrobutyl)morpholine->Reduction 4-(2-Aminobutyl)morpholine 4-(2-Aminobutyl)morpholine Reduction->4-(2-Aminobutyl)morpholine Derivatization Further Derivatization (e.g., Amide Coupling, Sulfonylation) 4-(2-Aminobutyl)morpholine->Derivatization Bioactive_Derivatives Library of Bioactive Derivatives Derivatization->Bioactive_Derivatives G cluster_workflow Proposed Workflow for Biological Evaluation Start 4-(2-Nitrobutyl)morpholine & Derivatives Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (Various Cell Lines) Start->Anticancer_Screening Anti-inflammatory_Screening Anti-inflammatory Screening (e.g., NO production) Start->Anti-inflammatory_Screening MIC_Determination Determine MIC Antimicrobial_Screening->MIC_Determination IC50_Cytotoxicity Determine IC50 (Cytotoxicity) Anticancer_Screening->IC50_Cytotoxicity IC50_Anti-inflammatory Determine IC50 (Anti-inflammatory) Anti-inflammatory_Screening->IC50_Anti-inflammatory SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies IC50_Cytotoxicity->SAR_Studies IC50_Anti-inflammatory->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies G cluster_pathway Potential Signaling Pathways for Investigation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_Inhibition Potential Inhibition by Morpholine Derivative IKK->NF_kB_Inhibition NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production

References

Application Notes and Protocols for the Development of Novel Derivatives from 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel derivatives of 4-(2-Nitrobutyl)morpholine. This compound serves as a versatile starting material for the generation of a library of molecules with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer drug discovery. The morpholine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1]

Synthetic Pathways for Derivatization

The primary site for derivatization on 4-(2-Nitrobutyl)morpholine is the nitro group, which can be transformed into a variety of other functional groups. Key synthetic transformations include reduction to an amine, conversion to a ketone via the Nef reaction, and carbon-carbon bond formation through the Henry reaction.

dot

Caption: Key synthetic derivatization pathways of 4-(2-Nitrobutyl)morpholine.

Experimental Protocols

Synthesis of 4-(2-Aminobutyl)morpholine via Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization, such as amidation, sulfonylation, and reductive amination.[2]

Experimental Workflow:

dot

Reduction_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 4-(2-Nitrobutyl)morpholine in Ethanol B Add Pd/C catalyst A->B C Hydrogenate under H2 atmosphere B->C D Filter catalyst C->D E Concentrate filtrate D->E F Purify by column chromatography E->F G G F->G 4-(2-Aminobutyl)morpholine

Caption: Workflow for the reduction of 4-(2-Nitrobutyl)morpholine.

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-(2-Nitrobutyl)morpholine (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 0.05 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(2-Aminobutyl)morpholine.

Synthesis of 4-(2-Oxobutyl)morpholine via the Nef Reaction

The Nef reaction transforms a secondary nitroalkane into a ketone, providing a carbonyl group for further functionalization, such as the synthesis of imines, oximes, and hydrazones.[3][4]

Experimental Workflow:

dot

Nef_Reaction_Workflow cluster_0 Nitronate Salt Formation cluster_1 Hydrolysis cluster_2 Work-up & Purification A Dissolve 4-(2-Nitrobutyl)morpholine in Methanol B Add Sodium Methoxide A->B C Add nitronate solution to cold Sulfuric Acid B->C D Extract with organic solvent C->D E Wash and dry organic layer D->E F Purify by distillation or chromatography E->F G G F->G 4-(2-Oxobutyl)morpholine

Caption: Workflow for the Nef reaction of 4-(2-Nitrobutyl)morpholine.

Protocol:

  • Nitronate Salt Formation: Dissolve 4-(2-Nitrobutyl)morpholine (1.0 eq) in methanol. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours.

  • Hydrolysis: Prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 15%). Slowly add the nitronate salt solution to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-(2-Oxobutyl)morpholine can be purified by distillation or column chromatography.

Synthesis of β-Nitro Alcohol Derivatives via the Henry (Nitroaldol) Reaction

The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitro alcohols. These products are valuable intermediates for the synthesis of amino alcohols and other complex molecules.[5][6]

Experimental Workflow:

dot

Henry_Reaction_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Mix 4-(2-Nitrobutyl)morpholine and Aldehyde in THF B Add DBU catalyst at 0°C A->B C Quench with NH4Cl solution B->C D Extract with Ethyl Acetate C->D E Wash and dry organic layer D->E F Purify by column chromatography E->F G G F->G β-Nitro Alcohol Derivative

Caption: Workflow for the Henry reaction of 4-(2-Nitrobutyl)morpholine.

Protocol:

  • Reaction Setup: To a stirred solution of 4-(2-Nitrobutyl)morpholine (1.2 eq) in anhydrous Tetrahydrofuran (THF), add the desired aldehyde (1.0 eq).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-nitro alcohol derivative.

Potential Applications and Biological Activity

Derivatives of 4-(2-Nitrobutyl)morpholine are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The parent compound is known to be a component of the antimicrobial agent Bioban P-1487.[7]

Antimicrobial Activity

Morpholine derivatives have a well-documented history of antimicrobial activity.[8][9] The introduction of various functional groups onto the 4-(2-butyl)morpholine scaffold can modulate this activity. For instance, the synthesis of sulfonamide derivatives from 4-(2-aminoethyl)morpholine has yielded compounds with good inhibitory action against various bacterial strains.[10][11]

Compound TypeTarget OrganismsActivity Range (MIC/IC50)Reference
Morpholine-substituted tetrahydroquinolinesA549, MCF-7, MDA-MB-231 cancer cell linesIC50 = 0.033 - 4.47 µM[12]
MorpholinylanthracyclinesLoVo and LoVo/DX human colon adenocarcinoma cellsEffective against multidrug resistant cells[13]
2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide derivativesM. smegmatis, C. albicans, S. cerevisiaeActive at high concentrations[14]
Anticancer Activity

The morpholine ring is a privileged structure in the design of anticancer agents.[15][16] Derivatives of 4-(2-Nitrobutyl)morpholine could be explored for their cytotoxic effects against various cancer cell lines. For example, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against lung and breast cancer cell lines.[12]

Signaling Pathways

The precise mechanisms of action for novel derivatives of 4-(2-Nitrobutyl)morpholine will need to be elucidated through further research. However, based on the known activities of other morpholine-containing compounds, potential signaling pathway interactions can be hypothesized. For instance, some morpholine derivatives have been shown to act as inhibitors of enzymes like mTOR, which is a key regulator of cell growth and proliferation.[12][15]

dot

Signaling_Pathway Drug Morpholine Derivative Target Cellular Target (e.g., mTOR, Topoisomerase) Drug->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt/mTOR) Target->Pathway Modulation Effect Biological Effect (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Effect

Caption: Hypothesized mechanism of action for a morpholine-based drug candidate.

Conclusion

4-(2-Nitrobutyl)morpholine is a valuable starting material for the synthesis of a diverse range of novel derivatives. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold. The potential for discovering new compounds with significant antimicrobial and anticancer activities makes this an exciting area for further investigation in the field of drug development.

References

Application Notes and Protocols for the Laboratory-Scale Purification of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrobutyl)morpholine is a morpholine derivative with applications as an antimicrobial agent and preservative.[1][2] It is a component of commercial biocides such as Bioban P-1487, where it is often present in a mixture with other compounds like 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[1] For research and development purposes, obtaining pure 4-(2-Nitrobutyl)morpholine is crucial for accurate characterization and activity screening. This document provides detailed protocols for the laboratory-scale purification of 4-(2-Nitrobutyl)morpholine from a crude reaction mixture.

The synthesis of 4-(2-Nitrobutyl)morpholine is typically achieved through a Nitro-Mannich reaction involving 1-nitropropane, morpholine, and formaldehyde.[3] Another synthetic route is the N-alkylation of morpholine with a 2-nitrobutyl precursor.[3] The purification of the final product can be challenging due to the basic nature of the morpholine moiety, which can lead to complications in chromatographic separations. The following protocols outline several effective methods for purification.

Data Presentation

Table 1: Physical and Chemical Properties of 4-(2-Nitrobutyl)morpholine
PropertyValue
Molecular FormulaC₈H₁₆N₂O₃
Molecular Weight188.22 g/mol
AppearanceNot specified in literature; likely an oil or low-melting solid
CAS Number2224-44-4
Table 2: Recommended Purification Techniques and Key Parameters
Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate with 0.5-1% Triethylamine>95%High resolution, applicable to a wide range of impurities.Can be time-consuming, potential for product loss on the column.
Recrystallization Solvent Systems: Ethanol, Isopropanol, or mixed solvents (e.g., Ethyl Acetate/Petroleum Ether)>98%Yields highly pure crystalline solid, cost-effective.Requires the compound to be a solid, potential for significant product loss in the mother liquor.
Acid-Base Extraction Acid: 1M HClBase: 1M NaOHVariable (used for initial cleanup)Good for removing neutral or acidic impurities.Does not separate from other basic impurities.
Vacuum Distillation Pressure: <1 mmHgTemperature: Dependent on pressure>97%Effective for thermally sensitive, high-boiling point liquids.Requires specialized equipment, not suitable for solid compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of 4-(2-Nitrobutyl)morpholine from a crude reaction mixture containing byproducts of similar polarity. The addition of triethylamine to the mobile phase is crucial to prevent peak tailing associated with the basic morpholine nitrogen interacting with the acidic silica gel.

Materials:

  • Crude 4-(2-Nitrobutyl)morpholine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5-1% triethylamine. Visualize the spots under UV light or by staining (e.g., with potassium permanganate). The ideal solvent system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine). Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(2-Nitrobutyl)morpholine.

Protocol 2: Purification by Recrystallization

This method is applicable if the crude 4-(2-Nitrobutyl)morpholine is a solid or can be induced to crystallize. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude 4-(2-Nitrobutyl)morpholine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 3: Purification by Acid-Base Extraction

This protocol is useful as an initial purification step to separate the basic 4-(2-Nitrobutyl)morpholine from neutral or acidic impurities.

Materials:

  • Crude 4-(2-Nitrobutyl)morpholine

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 4-(2-Nitrobutyl)morpholine will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the amine.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated 4-(2-Nitrobutyl)morpholine will precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether) three times.

  • Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow for 4-(2-Nitrobutyl)morpholine crude Crude 4-(2-Nitrobutyl)morpholine extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography Direct Purification distillation Vacuum Distillation crude->distillation If Liquid extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization If Solid pure_product Pure 4-(2-Nitrobutyl)morpholine chromatography->pure_product recrystallization->pure_product distillation->pure_product Column_Chromatography_Protocol Protocol for Column Chromatography start Start tlc 1. TLC Analysis (Hexane/EtOAc + 1% Et3N) start->tlc pack 2. Pack Column (Silica Gel) tlc->pack load 3. Load Sample (Crude Product) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor pool 7. Pool Pure Fractions monitor->pool evaporate 8. Evaporate Solvent pool->evaporate end Pure Product evaporate->end Recrystallization_Protocol Protocol for Recrystallization start Start dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool 2. Cool Slowly to Room Temperature dissolve->cool ice_bath 3. Cool in Ice Bath (if needed) cool->ice_bath filter 4. Vacuum Filter to Collect Crystals ice_bath->filter wash 5. Wash with Ice-Cold Solvent filter->wash dry 6. Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

handling and storage procedures for 4-(2-Nitrobutyl)morpholine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-(2-Nitrobutyl)morpholine (CAS No. 2224-44-4) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

4-(2-Nitrobutyl)morpholine is a combustible liquid that is harmful if swallowed or inhaled and toxic in contact with skin.[1][2] It is known to cause serious eye damage and skin irritation, and may elicit an allergic skin reaction.[1][2][3]

Table 1: Physicochemical and Safety Data for 4-(2-Nitrobutyl)morpholine

PropertyValueSource(s)
Molecular Formula C₈H₁₆N₂O₃[3]
Molecular Weight 188.22 g/mol [3][4][5]
Appearance Combustible liquid[1]
Storage Temperature 10°C to 35°C (50°F to 95°F)[1]
Shelf Life 12 Months[1]
Decomposition Temperature Potentially violent decomposition can occur above 100°C (212°F)[1]
Incompatibilities Oxidizing materials, acids, acidic pH[1]

Hazard Identification and Personal Protective Equipment (PPE)

2.1 GHS Hazard Statements

  • H302: Harmful if swallowed[2][3]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2]

  • H317: May cause an allergic skin reaction[1][2]

  • H318: Causes serious eye damage[2]

  • Combustible liquid[1]

2.2 Required Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., PVC, neoprene, or nitrile rubber) and impervious clothing to prevent skin contact.[2][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Work should be conducted in a well-ventilated area or in a fume hood.[1][2][6]

Experimental Protocols

3.1 General Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and an emergency eye wash facility are readily accessible.[1] All personnel must be trained on the hazards and safe handling procedures for this chemical.

  • Engineering Controls: All work with 4-(2-Nitrobutyl)morpholine should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2][6]

  • Personal Protective Equipment: Don the required PPE as specified in Section 2.2.

  • Dispensing:

    • Keep the container closed when not in use.[1]

    • Avoid breathing vapors or mists.[1][2][7]

    • Avoid contact with skin and eyes.[1][2]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][8]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][2]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

3.2 Storage Protocol

  • Storage Location: Store in a well-ventilated, cool, and dry place.[1][9][8] The storage area should be secure and locked.[1][9][7]

  • Storage Conditions:

    • Maintain the storage temperature between 10°C (50°F) and 35°C (95°F).[1][9]

    • Avoid temperatures above 100°C (212°F) due to the risk of violent decomposition.[1]

    • The chemical can crystallize at lower temperatures. If crystals form, they should be dissolved by gentle warming and mixing before use.[1]

  • Container: Keep the container tightly closed and in its original packaging.[1][7][8]

  • Incompatibilities: Store away from oxidizing materials, acids, and materials with an acidic pH.[1]

3.3 Spill and Waste Disposal Protocol

  • Spill Response:

    • Evacuate the area and keep personnel upwind of the spill.[1][7]

    • Ventilate the area of the leak or spill.[1][7]

    • Eliminate all ignition sources.[9]

    • Only trained and properly protected personnel should be involved in the clean-up.[1][7]

    • Absorb the spillage with a suitable inert material and collect it in properly labeled containers for disposal.[1][7]

    • Prevent the spill from entering soil, ditches, sewers, and waterways.[1][7]

  • Waste Disposal:

    • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[1][2][7]

First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2][7]

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of water.[1][2] If skin irritation or a rash occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2][7][8]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Review SDS prep2 Ensure Training prep1->prep2 prep3 Verify Emergency Equipment (Shower, Eyewash) prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Work in Ventilated Area (Fume Hood) prep4->handle1 Proceed to Handling handle2 Keep Container Closed handle1->handle2 handle3 Avoid Vapors & Contact handle1->handle3 handle4 Keep Away from Ignition Sources handle1->handle4 post1 Wash Hands Thoroughly handle1->post1 After Use store1 Store in Cool, Dry, Well-Ventilated Area store2 Maintain Temperature: 10°C - 35°C store1->store2 store3 Store Locked Up store1->store3 store4 Separate from Incompatibles store1->store4 post2 Decontaminate PPE & Clothing post1->post2 post3 Properly Store Chemical post2->post3 post3->store1 Return to Storage spill Spill spill1 Evacuate & Ventilate spill->spill1 spill2 Eliminate Ignition Sources spill->spill2 spill3 Contain & Absorb spill->spill3 spill4 Dispose of Waste spill->spill4 exposure Exposure expo1 Follow First Aid Measures exposure->expo1 expo2 Seek Medical Attention exposure->expo2 spill1->spill2 spill2->spill3 spill3->spill4 expo1->expo2

Caption: Workflow for safe handling and storage of 4-(2-Nitrobutyl)morpholine.

References

Application Notes and Protocols for Studying Microbial Resistance to 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Nitrobutyl)morpholine in microbiological research, with a specific focus on investigating microbial resistance. Detailed protocols for key experiments are provided to guide researchers in their studies.

Introduction to 4-(2-Nitrobutyl)morpholine

4-(2-Nitrobutyl)morpholine is a morpholine derivative recognized for its antimicrobial properties.[1][2] It is often used as a preservative in various industrial applications to inhibit the growth of bacteria, yeasts, and molds.[3][4] Its antimicrobial activity is particularly effective in acidic conditions. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[5] The nitro group within the molecule is thought to interact with microbial proteins and enzymes, leading to cell death.[5] Furthermore, the nitro group can be reduced to form reactive intermediates that can damage proteins and nucleic acids.[1] Understanding the mechanisms by which microorganisms develop resistance to this compound is crucial for its continued effective use and for the development of new antimicrobial strategies.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 4-(2-Nitrobutyl)morpholine against various microorganisms, providing a baseline for its antimicrobial efficacy.

MicroorganismStrainpHMIC (ppm)Reference
Candida albicansATCC 102314.55[5]
Aspergillus nigerATCC 164044.525[5]
Pseudomonas aeruginosaATCC 154424.525[5]
Staphylococcus aureusATCC 65384.510[5]
Candida albicansATCC 102317.3360[5]
Aspergillus nigerATCC 164047.3>360[5]
Pseudomonas aeruginosaATCC 154427.38.3[5]
Staphylococcus aureusATCC 65387.325[5]

Proposed Signaling Pathway for Resistance

The development of microbial resistance to 4-(2-Nitrobutyl)morpholine could involve multiple cellular pathways. A hypothesized signaling pathway leading to resistance is depicted below. This pathway suggests that exposure to the compound could trigger a stress response, leading to the upregulation of genes involved in cell wall modification, efflux pump expression, and enzymatic detoxification.

Resistance_Pathway cluster_cell Microbial Cell cluster_resistance Resistance Mechanisms NBM 4-(2-Nitrobutyl)morpholine Membrane Cell Membrane Disruption NBM->Membrane Primary Action Enzyme Enzyme Inhibition NBM->Enzyme Primary Action Stress Cellular Stress Response Membrane->Stress Enzyme->Stress Signal Signal Transduction Stress->Signal Gene Gene Upregulation Signal->Gene Efflux Efflux Pumps Gene->Efflux Expression Detox Enzymatic Detoxification Gene->Detox Expression Repair Target Modification/Repair Gene->Repair Expression

Caption: Hypothesized signaling pathway for the development of microbial resistance to 4-(2-Nitrobutyl)morpholine.

Experimental Protocols

The following protocols are designed to investigate microbial resistance to 4-(2-Nitrobutyl)morpholine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of 4-(2-Nitrobutyl)morpholine against a specific microorganism using the broth microdilution method.

Materials:

  • 4-(2-Nitrobutyl)morpholine stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 4-(2-Nitrobutyl)morpholine stock solution (at a concentration of 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).

  • Inoculum Preparation:

    • Dilute the microbial culture in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of 4-(2-Nitrobutyl)morpholine at which there is no visible growth of the microorganism.

MIC_Workflow start Start dilute Prepare Serial Dilutions of 4-(2-Nitrobutyl)morpholine start->dilute add_inoculum Inoculate Microtiter Plate dilute->add_inoculum inoculum Prepare Microbial Inoculum inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC Value incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Induction of Resistance in a Microbial Population

This protocol describes a method for inducing resistance to 4-(2-Nitrobutyl)morpholine in a microbial population through continuous exposure to sub-lethal concentrations.

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • Liquid growth medium

  • Microbial culture

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capabilities

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of 4-(2-Nitrobutyl)morpholine for the selected microbial strain using Protocol 1.

  • Serial Passage:

    • Inoculate a fresh culture of the microorganism into a liquid medium containing 4-(2-Nitrobutyl)morpholine at a concentration of 0.5x the initial MIC.

    • Incubate the culture until it reaches the stationary phase.

    • Transfer an aliquot of this culture to a fresh medium containing the same concentration of the compound and incubate again.

    • Repeat this serial passage for a predetermined number of passages (e.g., 10-20 passages).

  • Increasing Concentration:

    • After a set number of passages, determine the MIC of the adapted population.

    • If the MIC has increased, repeat the serial passage experiment with a higher starting concentration of 4-(2-Nitrobutyl)morpholine (e.g., 0.5x the new MIC).

  • Isolation of Resistant Strains:

    • After several rounds of adaptation, plate the culture onto solid agar medium containing a selective concentration of 4-(2-Nitrobutyl)morpholine (e.g., 2-4x the original MIC).

    • Isolate individual colonies that grow on the selective plates. These are your potentially resistant mutants.

  • Confirmation of Resistance:

    • Determine the MIC of the isolated strains to confirm their increased resistance compared to the parental strain.

Resistance_Induction_Workflow start Start mic1 Determine Initial MIC start->mic1 passage Serial Passage in Sub-MIC Concentration mic1->passage check_growth Check for Growth passage->check_growth check_growth->passage Continue Passaging mic2 Determine MIC of Adapted Population check_growth->mic2 Sufficient Passages increase_conc Increase Compound Concentration mic2->increase_conc Resistance Increased isolate Isolate Colonies on Selective Agar mic2->isolate Resistance Confirmed increase_conc->passage confirm_mic Confirm MIC of Isolates isolate->confirm_mic end End confirm_mic->end

Caption: Workflow for the induction of microbial resistance.

Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

This protocol is designed to assess whether increased efflux pump activity contributes to resistance to 4-(2-Nitrobutyl)morpholine. It uses the fluorescent dye ethidium bromide (EtBr), a known efflux pump substrate.

Materials:

  • Parental (susceptible) and resistant microbial strains

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control

  • 4-(2-Nitrobutyl)morpholine

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow both parental and resistant strains to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Loading with Ethidium Bromide:

    • Incubate the cell suspensions with EtBr (e.g., 2 µg/mL) and glucose (e.g., 0.4%) for a set time to allow for dye uptake.

  • Efflux Assay:

    • Centrifuge the loaded cells, remove the supernatant, and resuspend in PBS containing glucose.

    • Divide the cell suspension into aliquots for different treatments:

      • No treatment (control)

      • With 4-(2-Nitrobutyl)morpholine (at a sub-MIC concentration)

      • With a known EPI (positive control for efflux inhibition)

    • Monitor the fluorescence of the cell suspensions over time. A decrease in fluorescence indicates the efflux of EtBr.

  • Data Analysis:

    • Compare the rate of EtBr efflux between the parental and resistant strains in the presence and absence of 4-(2-Nitrobutyl)morpholine. A slower rate of efflux in the presence of the compound would suggest it has efflux pump inhibitory activity. A faster rate of efflux in the resistant strain compared to the parental strain would indicate upregulation of efflux pumps as a resistance mechanism.

Concluding Remarks

The study of microbial resistance to 4-(2-Nitrobutyl)morpholine is essential for maintaining its efficacy as an antimicrobial agent. The protocols provided herein offer a framework for researchers to investigate the mechanisms of resistance. By understanding how microorganisms adapt to this compound, it may be possible to develop strategies to overcome resistance and design more robust antimicrobial formulations. Further research could focus on the genetic basis of resistance through techniques such as whole-genome sequencing of resistant isolates.

References

Application Notes and Protocols for 4-(2-Nitrobutyl)morpholine in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrobutyl)morpholine (CAS No. 2224-44-4) is a nitroalkane derivative with established antimicrobial properties.[1][2] It is a principal component of the commercial biocide Bioban P-1487.[3][4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of 4-(2-Nitrobutyl)morpholine in various in vitro assays relevant to drug discovery and development. The protocols cover the assessment of its antimicrobial efficacy, cytotoxic potential, and skin sensitization properties. Additionally, a potential mechanism of action involving enzyme inhibition is explored.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(2-Nitrobutyl)morpholine is presented in Table 1. This information is crucial for the correct preparation of formulations for experimental assays.

Table 1: Chemical and Physical Properties of 4-(2-Nitrobutyl)morpholine

PropertyValueReference
CAS Number 2224-44-4[3]
Molecular Formula C₈H₁₆N₂O₃[2]
Molecular Weight 188.22 g/mol [3]
Appearance Not specified, component of yellow to brown liquid (Bioban P-1487)
Synonyms N-(2-Nitrobutyl)morpholine, Vancide 40[5]

Antimicrobial Activity

4-(2-Nitrobutyl)morpholine is known for its broad-spectrum antimicrobial activity against bacteria and fungi.[6][7] The primary assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for Bioban P-1487, which contains 4-(2-Nitrobutyl)morpholine as a major component, are presented in Table 2. It has been noted that the components of Bioban P-1487 appear to be equally effective.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Bioban P-1487

MicroorganismpHMIC (ppm)Reference
Pseudomonas aeruginosa4.55[1]
7.38.3[1]
Escherichia coli4.510[1]
7.325[1]
Staphylococcus aureus4.525[1]
7.3360[1]
Candida albicans4.510[1]
7.325[1]
Aspergillus niger4.525[1]
7.325[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of 4-(2-Nitrobutyl)morpholine using the broth microdilution method.

Materials:

  • 4-(2-Nitrobutyl)morpholine

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(2-Nitrobutyl)morpholine in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Perform serial two-fold dilutions of the 4-(2-Nitrobutyl)morpholine stock solution in the microtiter plate using MHB to achieve the desired concentration range.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of 4-(2-Nitrobutyl)morpholine C Perform Serial Dilutions in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Seed cells in 96-well plate C Treat cells with compound and incubate for 24-72h A->C B Prepare serial dilutions of 4-(2-Nitrobutyl)morpholine B->C D Add MTT solution and incubate for 2-4h C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 DPRA KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 KeratinoSens™ KE3 Key Event 3: T-Cell Proliferation & Activation KE2->KE3 h-CLAT AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO LLNA Covalent_Inhibition cluster_compound 4-(2-Nitrobutyl)morpholine cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition Compound R-CH(NO₂)-R' Nitronate R-C(NO₂⁻)=R' Compound->Nitronate -H⁺ NitronicAcid R-C(N(OH)O)=R' Nitronate->NitronicAcid +H⁺ Adduct Enzyme-Cys-S-C(N(OH)O)-R' NitronicAcid->Adduct Enzyme Enzyme-Cys-SH Enzyme->Adduct Nucleophilic attack

References

Troubleshooting & Optimization

troubleshooting low yield in 4-(2-Nitrobutyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Nitrobutyl)morpholine. The following information is designed to address common challenges and help optimize reaction yields.

Troubleshooting Guide

Issue: Low or No Product Yield

Question Potential Cause Recommended Solution
My reaction yield is significantly lower than expected. What are the most likely causes related to reaction conditions? Suboptimal Temperature: The reaction is sensitive to temperature fluctuations. Temperatures below 55°C can lead to an incomplete reaction, while temperatures exceeding 60°C can promote the formation of side products and degradation.[1]Maintain a strict reaction temperature range of 55-60°C using a controlled heating mantle and a thermometer.
Incorrect Stoichiometry: An improper molar ratio of reactants is a common reason for low yields. An excess of morpholine or 1-nitropropane can lead to the formation of undesired byproducts.Use a 1:1 molar ratio of 1-nitropropane to morpholine to maximize the yield of the desired product.[1]
Rapid Addition of Formaldehyde: The reaction between formaldehyde and morpholine is exothermic. Adding formaldehyde too quickly can cause the temperature to rise uncontrollably, leading to side reactions and a lower yield.Add the formaldehyde solution dropwise over a prolonged period (e.g., 2 hours) while carefully monitoring and controlling the internal reaction temperature.[1]
I've optimized the reaction conditions, but my isolated yield is still poor. What else should I investigate? Impure Reactants: The purity of starting materials is crucial. Impurities in 1-nitropropane, morpholine, or formaldehyde can interfere with the reaction.Ensure all reactants are of high purity. If necessary, purify the starting materials before use. For example, distill morpholine and 1-nitropropane.
Product Loss During Workup: 4-(2-Nitrobutyl)morpholine has some water solubility. Aggressive or improper workup procedures can lead to significant product loss in the aqueous phase.Minimize the volume of water used for washing. Ensure the pH is appropriately adjusted to suppress the solubility of the product before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Inefficient Purification: The crude product often contains the side product 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and unreacted starting materials, which can make purification challenging.Utilize fractional distillation under reduced pressure for purification. The significant difference in boiling points between the product and the common dimorpholine byproduct allows for effective separation.
My reaction seems to have stalled and is not proceeding to completion. What should I do? Insufficient Reaction Time: The reaction may require a longer period to reach completion after the addition of all reactants.After the gradual addition of formaldehyde, ensure the reaction mixture is stirred at the optimal temperature (55-60°C) for an adequate duration, for instance, an additional five hours, to drive the reaction to completion.[1]
Poor Mixing: In a neat reaction, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions or incomplete conversion.Use a mechanical stirrer to ensure the reaction mixture is homogeneous throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(2-Nitrobutyl)morpholine?

A1: The most common and established method for synthesizing 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction (also known as an aza-Henry reaction).[1] This one-pot synthesis involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[1]

Q2: Are there any significant side products I should be aware of?

A2: Yes, a common byproduct is 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. This compound arises from the reaction of two molecules of morpholine and formaldehyde with one molecule of nitroethane (which can be a contaminant or formed under certain conditions). Careful control of stoichiometry and reaction conditions can minimize its formation.

Q3: Is a catalyst required for this reaction?

A3: While some Nitro-Mannich reactions are catalyzed, the synthesis of 4-(2-Nitrobutyl)morpholine from 1-nitropropane, morpholine, and formaldehyde can proceed efficiently without an external catalyst.[1] The basicity of morpholine itself is often sufficient to promote the reaction.[1]

Q4: Why is the reaction typically run neat (without a solvent)?

A4: Performing the reaction under neat conditions simplifies the workup and purification process as there is no solvent to be removed.[1] This can also lead to higher reaction rates.

Q5: What is the best method for purifying the final product?

A5: Fractional distillation under reduced pressure is a highly effective method for purifying 4-(2-Nitrobutyl)morpholine. This technique allows for the separation of the desired product from unreacted starting materials and higher-boiling side products like 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of 4-(2-Nitrobutyl)morpholine.

Parameter Condition Expected Outcome on Yield Rationale
Temperature 55-60°COptimalBalances reaction rate and minimizes side reactions.[1]
< 55°CLowIncomplete reaction conversion.
> 60°CLowPromotes side reactions and product degradation.
Molar Ratio (1-Nitropropane:Morpholine) 1:1OptimalMaximizes the formation of the desired monosubstituted product.[1]
Excess MorpholineReducedMay favor the formation of dimorpholine byproducts.
Excess 1-NitropropaneReducedInefficient use of reagents and potential for other side reactions.
Formaldehyde Addition Slow, dropwise (e.g., over 2 hours)OptimalControls the exothermic reaction, preventing temperature spikes and side product formation.[1]
RapidLowCan lead to a runaway reaction, degradation, and formation of undesired byproducts.
Reaction Time (post-addition) ~5 hoursOptimalAllows the reaction to proceed to completion.[1]
< 5 hoursLowIncomplete conversion of starting materials.

Experimental Protocols

Key Experiment: Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction

This protocol is based on the procedure described by Shelton in U.S. Pat. No. 4,140,855.[2]

Materials:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle with temperature controller

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-nitropropane (1.0 mol) and morpholine (1.0 mol). Begin vigorous stirring.

  • Heating: Gently heat the mixture to 55°C.

  • Formaldehyde Addition: Slowly add the 37% formaldehyde solution (1.0 mol) dropwise from the dropping funnel over a period of 2 hours. It is critical to maintain the reaction temperature between 55-60°C during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 55-60°C for an additional 5 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a minimal amount of water. Separate the organic layer.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to 4-(2-Nitrobutyl)morpholine.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions temp Temperature Control (55-60°C?) check_conditions->temp check_purity Assess Reactant Purity impure_reactants Impure Starting Materials? check_purity->impure_reactants check_workup Evaluate Workup & Purification product_loss Product Loss During Extraction? check_workup->product_loss stoich Stoichiometry (1:1 Ratio?) temp->stoich [Yes] adjust_temp Action: Maintain 55-60°C temp->adjust_temp [No] addition Slow Formaldehyde Addition? stoich->addition [Yes] adjust_stoich Action: Use 1:1 Molar Ratio stoich->adjust_stoich [No] addition->check_purity [Yes] adjust_addition Action: Add Formaldehyde Dropwise addition->adjust_addition [No] impure_reactants->check_workup [No] purify_reactants Action: Purify/Use High-Purity Reactants impure_reactants->purify_reactants [Yes] purification_issue Inefficient Purification? product_loss->purification_issue [No] optimize_workup Action: Optimize Extraction/Washing product_loss->optimize_workup [Yes] optimize_purification Action: Fractional Distillation Under Vacuum purification_issue->optimize_purification [Yes] end Yield Improved purification_issue->end [No, Resolved] adjust_temp->end adjust_stoich->end adjust_addition->end purify_reactants->end optimize_workup->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in 4-(2-Nitrobutyl)morpholine synthesis.

References

Technical Support Center: Optimizing the Nitro-Mannich Synthesis of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Nitrobutyl)morpholine via the Nitro-Mannich (or aza-Henry) reaction.

Experimental Protocol: Nitro-Mannich Synthesis of 4-(2-Nitrobutyl)morpholine

This protocol is adapted from established synthetic methods for β-nitroamines.

Reactants:

  • 1-Nitropropane

  • Morpholine

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine 1-nitropropane and morpholine in a 1:1 molar ratio. The reaction is typically conducted neat (without a solvent).

  • Heating: Gently heat the mixture to a temperature of 55-60°C.

  • Formaldehyde Addition: Slowly add formaldehyde to the reaction mixture dropwise via the dropping funnel over a period of approximately 2 hours. It is crucial to maintain the reaction temperature within the 55-60°C range during the addition to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the complete addition of formaldehyde, allow the reaction to stir at 55-60°C for an additional 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product does not precipitate upon cooling, the crude mixture can be purified directly.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

While specific yield data under varying conditions for this exact synthesis is not extensively published in a comparative table format, the following table summarizes key optimization parameters based on general principles of the Nitro-Mannich reaction and related literature.

ParameterConditionExpected OutcomeTroubleshooting Considerations
Temperature 55-60°COptimal reaction rate and minimal side product formation.Temperatures below 50°C may lead to a sluggish reaction, while temperatures above 65°C can promote the formation of the dimorpholine byproduct and other impurities.
Reactant Ratio 1:1 (1-Nitropropane:Morpholine)Maximizes the yield of the desired mono-substituted product.An excess of morpholine can lead to the formation of 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.
Formaldehyde Addition Slow, dropwise addition over 2 hoursControlled reaction exotherm, preventing runaway reactions and minimizing byproduct formation.Rapid addition can lead to a sudden increase in temperature, favoring the formation of the dimorpholine side product.
Catalyst NoneThe reaction can proceed efficiently without a catalyst.While some Nitro-Mannich reactions are catalyzed, for this specific synthesis, it is generally not required.
Solvent Neat (no solvent)Simplifies work-up and purification.If the reaction is difficult to control, a high-boiling inert solvent can be used, but this will require an additional removal step.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this synthesis, and how can I minimize its formation?

A1: The most common side product is 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[1] This occurs when a second molecule of morpholine reacts with the intermediate formed from 1-nitropropane and two molecules of formaldehyde. To minimize its formation, it is crucial to maintain a strict 1:1 molar ratio of 1-nitropropane to morpholine and to add the formaldehyde slowly and in a controlled manner to avoid localized excesses.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with TLC or GC. If the starting materials are still present, consider extending the reaction time.

  • Suboptimal temperature: Deviating from the optimal 55-60°C range can either slow down the reaction or promote side reactions, both of which will lower the yield of the desired product.

  • Impure reagents: The purity of 1-nitropropane, morpholine, and formaldehyde is critical. Impurities can interfere with the reaction.

  • Loss during work-up and purification: Ensure efficient extraction and careful handling during purification to avoid loss of the product.

Q3: I am having difficulty purifying the final product. What are some recommended methods?

A3: 4-(2-Nitrobutyl)morpholine can be purified by either vacuum distillation or column chromatography. For column chromatography, a silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is often effective. The polarity of the eluent can be adjusted to achieve optimal separation from any unreacted starting materials and side products.

Q4: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A4: Yes, paraformaldehyde can be used as a source of formaldehyde. It will depolymerize in situ under the reaction conditions. However, the rate of depolymerization can be temperature-dependent, so careful temperature control is still necessary to ensure a steady supply of formaldehyde to the reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High levels of 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine byproduct - Incorrect stoichiometry (excess morpholine or formaldehyde).- Rapid addition of formaldehyde.- High reaction temperature.- Carefully measure and maintain a 1:1 molar ratio of 1-nitropropane to morpholine.- Add formaldehyde slowly and dropwise over an extended period.- Maintain the reaction temperature strictly between 55-60°C.
Reaction does not proceed or is very slow - Reaction temperature is too low.- Impure starting materials.- Ensure the reaction temperature is maintained at 55-60°C.- Use freshly distilled or high-purity reagents.
Formation of a dark, tarry substance - Reaction temperature is too high, leading to decomposition.- Maintain strict temperature control.- Ensure slow and controlled addition of formaldehyde.
Difficulty in separating the product from the dimorpholine byproduct - Similar polarities of the two compounds.- Optimize column chromatography conditions. A shallower solvent gradient or a different solvent system may be required for better separation.

Visualizations

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification R1 1-Nitropropane Setup Combine 1-Nitropropane and Morpholine (1:1 molar ratio) R1->Setup R2 Morpholine R2->Setup R3 Formaldehyde Add Slowly add Formaldehyde over 2 hours R3->Add Heat Heat to 55-60°C Setup->Heat Heat->Add Stir Stir at 55-60°C for 3-5 hours Add->Stir Cool Cool to Room Temperature Stir->Cool Purify Vacuum Distillation or Column Chromatography Cool->Purify Product 4-(2-Nitrobutyl)morpholine Purify->Product

Caption: Experimental workflow for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Stoichiometry Verify 1:1 Molar Ratio (1-Nitropropane:Morpholine) Start->Check_Stoichiometry Check_Stoichiometry->Start [Incorrect, Adjust] Check_Temp Confirm Temperature (55-60°C) Check_Stoichiometry->Check_Temp [Stoichiometry Correct] Check_Temp->Start [Incorrect, Adjust] Check_Addition Ensure Slow Formaldehyde Addition Check_Temp->Check_Addition [Temp Correct] Check_Addition->Start [Too Fast, Adjust] Check_Purity Analyze Reagent Purity Check_Addition->Check_Purity [Addition Correct] Check_Purity->Start [Impure, Purify Reagents] Optimize_Purification Optimize Purification (Distillation/Chromatography) Check_Purity->Optimize_Purification [Purity High] Success Improved Yield and Purity Optimize_Purification->Success

Caption: Troubleshooting logic for optimizing the synthesis of 4-(2-Nitrobutyl)morpholine.

References

purification challenges of 4-(2-Nitrobutyl)morpholine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-(2-Nitrobutyl)morpholine

Welcome to the technical support center for the purification of 4-(2-Nitrobutyl)morpholine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2-Nitrobutyl)morpholine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis method for 4-(2-Nitrobutyl)morpholine and what are the expected impurities?

A1: The most common synthesis route is the Nitro-Mannich reaction (also known as the aza-Henry reaction).[1] This is typically a one-pot, three-component reaction involving 1-nitropropane, morpholine, and formaldehyde.[1]

The primary impurities you may encounter in the crude reaction mixture include:

  • Unreacted Starting Materials: Residual 1-nitropropane, morpholine, and formaldehyde.

  • Di-substituted Byproducts: Such as 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, which is a common component in commercial mixtures like Bioban P 1487.[1][2][3]

  • Nitroaldol Intermediates: The Henry reaction, a related pathway, can form nitroalcohol intermediates that may be present.[1]

  • Dehydration Products: The nitroaldol intermediate may dehydrate, leading to colored impurities.[4]

  • Other Byproducts: Nitrile and hydroxylamine byproducts can sometimes form during Henry reactions.[5]

Q2: Which purification techniques are most effective for 4-(2-Nitrobutyl)morpholine?

A2: The choice of purification method depends on the scale of your reaction, the required purity, and the specific impurities present. The most common and effective techniques are vacuum distillation, column chromatography, and recrystallization.[6] A liquid-liquid extraction is a standard initial workup step.[7]

Q3: My compound appears as a brown oil after synthesis. Is this normal?

A3: It is common for crude products from Henry or Nitro-Mannich reactions to appear as brown oils or yellow solids.[4] The color can be attributed to various impurities and dehydration byproducts. This crude material will require further purification to isolate the 4-(2-Nitrobutyl)morpholine.

Q4: Can I use column chromatography on silica gel to purify my compound?

A4: Yes, column chromatography is a widely used method for purifying morpholine derivatives. However, some nitro compounds can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or the formation of byproducts on the column.[4] It is crucial to first test the stability of your compound on a TLC plate.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: Recrystallization Issues - The Compound "Oils Out"

Scenario: During recrystallization, instead of forming solid crystals upon cooling, the compound separates as an oil.

Cause: This phenomenon, known as "oiling out," is common with nitro compounds.[6] It typically occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution becomes supersaturated at a temperature above the compound's melting point.[6]

Solutions:

  • Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point lower than the melting point of 4-(2-Nitrobutyl)morpholine.

  • Increase Solvent Volume: Using a larger volume of solvent can help keep the compound dissolved at a lower temperature, promoting crystal formation over oiling out.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling can favor oiling out.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent line to induce nucleation and crystal growth.

Problem 2: Column Chromatography Issues - Poor Separation or Compound Decomposition

Scenario: You are attempting purification via flash column chromatography, but you are observing poor separation of your target compound from impurities, or you suspect the compound is degrading on the column.

Cause:

  • Compound Instability: 4-(2-Nitrobutyl)morpholine, like some nitroalkanes, may be unstable on standard silica gel due to its acidic nature.[8] This can lead to streaking on TLC, the formation of new spots, and low recovery from the column.

  • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the target compound and impurities.

Solutions:

  • Test for Stability: Before running a column, spot your crude product on a silica TLC plate, let it sit for 30-60 minutes, and then elute. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[8]

  • Use an Alternative Stationary Phase: If instability is confirmed, consider using a less acidic stationary phase like alumina or florisil.[8]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%).

  • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase column chromatography (using a C18 stationary phase) can be an effective alternative for separating polar compounds.[4][9]

Data Presentation

The table below summarizes the applicability of different purification methods for 4-(2-Nitrobutyl)morpholine.

Purification MethodScaleAchievable PurityKey AdvantagesCommon Challenges
Vacuum Distillation Large ScaleModerate to HighEfficient for large quantities; removes non-volatile impurities.Requires thermally stable compound; may not separate compounds with close boiling points.
Column Chromatography Lab ScaleHighExcellent for separating compounds with different polarities.[6]Potential for compound decomposition on silica; can be time-consuming.[8]
Recrystallization Lab to Medium ScaleVery HighCan yield highly pure crystalline material; cost-effective.[6]"Oiling out"; requires finding a suitable solvent system; potential for product loss in the mother liquor.[6][10]

Experimental Protocols

Protocol 1: General Workup via Liquid-Liquid Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[7]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted morpholine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for nitro compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the 4-(2-Nitrobutyl)morpholine.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection: Run the column by eluting with the predetermined solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-Nitrobutyl)morpholine.

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the purification of 4-(2-Nitrobutyl)morpholine.

Purification_Workflow Purification Workflow for 4-(2-Nitrobutyl)morpholine cluster_purification Purification Options reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction->extraction organic_phase Crude Organic Phase extraction->organic_phase concentration Concentration (Rotary Evaporator) organic_phase->concentration crude_product Concentrated Crude Product concentration->crude_product distillation Vacuum Distillation (Large Scale) crude_product->distillation Option 1 chromatography Column Chromatography (High Purity) crude_product->chromatography Option 2 recrystallization Recrystallization (Very High Purity) crude_product->recrystallization Option 3 pure_product Pure 4-(2-Nitrobutyl)morpholine distillation->pure_product chromatography->pure_product recrystallization->pure_product

References

stability issues of 4-(2-Nitrobutyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Nitrobutyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-(2-Nitrobutyl)morpholine solutions.

Q1: My 4-(2-Nitrobutyl)morpholine solution has turned yellow/brown. What is happening and is it still usable?

A1: Discoloration often indicates degradation of the compound. Nitroalkanes can be susceptible to degradation under certain conditions, leading to the formation of chromophoric (color-generating) byproducts.

  • Potential Causes:

    • Exposure to Light: Photodegradation can occur, especially under UV light.

    • High Temperature: The compound is known to be unstable at elevated temperatures.[1] Storing solutions above 35°C (95°F) should be avoided.[1]

    • Extreme pH: Both acidic and alkaline conditions can promote degradation. The nitro group is prone to reduction under acidic conditions, while the morpholine ring may be susceptible to hydrolysis in alkaline environments.

    • Oxidation: Contact with oxidizing agents can lead to degradation.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or protect them from light.

    • Control Temperature: Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8°C) for short-term and frozen (-20°C) for long-term storage. Avoid repeated freeze-thaw cycles.

    • Use Buffered Solutions: If your experiment allows, use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range.

    • Inert Atmosphere: For sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Usability: The usability of a discolored solution depends on the tolerance of your experiment to impurities. It is highly recommended to perform an analytical check (e.g., by HPLC or GC-MS) to determine the purity of the solution before use. For most applications, a freshly prepared solution is preferable.

Q2: I am seeing a decrease in the concentration of 4-(2-Nitrobutyl)morpholine in my stock solution over time. What is the expected stability?

A2: A decrease in concentration is a clear sign of degradation. The stability of 4-(2-Nitrobutyl)morpholine in solution is influenced by solvent, pH, temperature, and light exposure.

  • Known Stability Data: Limited quantitative data is available. However, hydrolysis studies have been conducted, and the compound shows pH-dependent stability.

  • Troubleshooting:

    • Review your storage conditions against the recommendations in A1.

    • Ensure your analytical method is validated and that the perceived loss is not due to analytical variability. Run a freshly prepared standard for comparison.

    • Consider the solvent used. Protic solvents may facilitate hydrolysis more readily than aprotic solvents.

Q3: I am observing unexpected peaks in my chromatogram (HPLC/GC) when analyzing my sample. What could these be?

A3: Unexpected peaks are likely degradation products. Forced degradation studies help in identifying potential degradants.

  • Potential Degradation Products:

    • Hydrolysis Products: The morpholine ring can undergo hydrolysis. One study identified potential degradants including 2-nitro-1-butanol, 2-nitropropane, and 2-nitro-1-butene, particularly under hydrolytic conditions.[2]

    • Reduction Products: The nitro group (-NO2) is susceptible to reduction, which can form a hydroxylamine (-NHOH) or an amine (-NH2) group, yielding compounds like 4-(2-hydroxylaminobutyl)morpholine or 4-(2-aminobutyl)morpholine.[3]

    • Photodegradation Products: Exposure to UV light can lead to complex degradation pathways, potentially involving the cleavage of the C-N bond or transformations of the nitro group.

  • Troubleshooting and Identification:

    • Review Experimental Conditions: Note any exposure to harsh conditions (heat, light, strong acids/bases, oxidizing agents).

    • Use Mass Spectrometry: LC-MS or GC-MS are powerful tools to obtain the mass of the unknown peaks, which can help in elucidating their structures. High-resolution mass spectrometry (HRMS) is particularly useful for determining elemental composition.[3]

    • Perform Forced Degradation: Intentionally stress a sample of 4-(2-Nitrobutyl)morpholine under controlled conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture. This can help to confirm if the unexpected peaks in your experimental sample correspond to known degradation products.

Quantitative Stability Data

The following table summarizes available quantitative data on the stability of 4-(2-Nitrobutyl)morpholine. Data for this specific molecule is limited, and further internal studies are recommended for specific experimental conditions.

ParameterConditionValueCompoundReference
Hydrolysis Half-life pH 522 hours4-(2-Nitrobutyl)morpholine[2]
Hydrolysis Half-life pH 746 hours4-(2-Nitrobutyl)morpholine[2]

Experimental Protocols

These are generalized protocols for conducting stability studies. They should be adapted based on the specific laboratory equipment and experimental needs.

Protocol 1: Stability-Indicating HPLC-UV Method Development

This method is designed to separate the parent compound from its potential degradation products.

  • System Preparation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • A common mobile phase for related compounds is a mixture of an organic solvent and an aqueous buffer.

    • Example: Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Start with a gradient elution, for example, from 10% B to 90% B over 20 minutes, to resolve the parent peak and any degradation products.

  • Sample Preparation:

    • Prepare a stock solution of 4-(2-Nitrobutyl)morpholine in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50-100 µg/mL).

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector. A wavelength around 210 nm can be a starting point for compounds with a morpholine moiety.[3]

    • Column Temperature: 30°C.

  • Method Validation: Once degradation products are generated (see Protocol 2), inject the stressed samples to ensure the method can separate the degradants from the main peak (i.e., demonstrate specificity).

Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally degrade the compound to identify potential degradation pathways and products.[4][5] Use the analytical method from Protocol 1 to analyze the samples.

  • Sample Preparation: Prepare several aliquots of a 4-(2-Nitrobutyl)morpholine solution (e.g., 100 µg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to an aliquot.

    • Incubate at 60°C for 24-48 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to an aliquot.

    • Incubate at 60°C for 8-24 hours.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample in an oven at 100°C for 48 hours.[1]

    • Place a solution sample in a heated bath at 60-70°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution in a quartz cuvette to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Expose for a defined period (e.g., until 1.2 million lux hours and 200 watt hours/square meter are reached).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Start Stability Issue Observed (e.g., Discoloration, Peak Loss) CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Action: Correct Storage (e.g., Refrigerate, Use Amber Vials) StorageOK->CorrectStorage No CheckpH Check Solution pH and Solvent StorageOK->CheckpH Yes AnalyticalCheck Perform Analytical Check (HPLC/GC-MS) CorrectStorage->AnalyticalCheck pH_OK pH and Solvent Appropriate? CheckpH->pH_OK CorrectpH Action: Use Buffer / Change Solvent pH_OK->CorrectpH No pH_OK->AnalyticalCheck Yes CorrectpH->AnalyticalCheck PurityOK Purity Acceptable? AnalyticalCheck->PurityOK UseSolution Decision: Use Solution with Caution PurityOK->UseSolution Yes Discard Decision: Discard and Prepare Fresh PurityOK->Discard No

Caption: Troubleshooting decision tree for stability issues.

Proposed Degradation Pathways

Parent 4-(2-Nitrobutyl)morpholine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Reduction Reduction Parent->Reduction Photolysis Photolysis (UV/Vis Light) Parent->Photolysis RingOpening Morpholine Ring Opening / C-N Cleavage Products (e.g., 2-nitro-1-butanol) Hydrolysis->RingOpening Amine 4-(2-Aminobutyl)morpholine Reduction->Amine Hydroxylamine 4-(2-Hydroxylaminobutyl)morpholine Reduction->Hydroxylamine PhotoProducts Complex Photodegradants Photolysis->PhotoProducts

Caption: Potential degradation pathways for 4-(2-Nitrobutyl)morpholine.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Conclusion PrepSample Prepare Stock Solution of 4-(2-Nitrobutyl)morpholine Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) PrepSample->Stress DevelopMethod Develop Stability-Indicating Analytical Method (e.g., HPLC) Analyze Analyze Stressed Samples and Control DevelopMethod->Analyze Stress->Analyze Identify Identify Degradation Products (LC-MS, GC-MS) Analyze->Identify Report Summarize Data & Determine Stability Profile Identify->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Managing the Skin Sensitizing Effects of 4-(2-Nitrobutyl)morpholine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the skin sensitizing effects of 4-(2-Nitrobutyl)morpholine in a laboratory setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 4-(2-Nitrobutyl)morpholine and why is it considered a skin sensitizer?

A1: 4-(2-Nitrobutyl)morpholine (CAS No. 2224-44-4) is a morpholine derivative.[1][2] It is classified as a skin sensitizer (Category 1), meaning it can cause an allergic skin reaction after repeated contact.[3] The mechanism of skin sensitization involves the chemical acting as a hapten, which binds to skin proteins and forms an immunogenic complex. This complex is then recognized by the immune system, leading to an allergic response upon subsequent exposures.

Q2: What are the immediate steps to take in case of accidental skin contact with 4-(2-Nitrobutyl)morpholine?

A2: In case of accidental skin contact, immediately take the following steps:

  • Remove all contaminated clothing.

  • Wash the affected skin area thoroughly with plenty of soap and water.[3]

  • If skin irritation or a rash develops, seek medical attention.[3]

  • It is crucial to have an emergency shower and eyewash station readily accessible in the laboratory.

Q3: What personal protective equipment (PPE) is required when handling 4-(2-Nitrobutyl)morpholine?

A3: When handling 4-(2-Nitrobutyl)morpholine, appropriate personal protective equipment (PPE) is essential to prevent skin contact. This includes:

  • Gloves: Wear chemical-resistant gloves.

  • Lab Coat: A lab coat should be worn to protect the body.

  • Eye Protection: Safety glasses or goggles are necessary to protect the eyes from splashes.

  • Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses.

Q4: How should I handle and store 4-(2-Nitrobutyl)morpholine to minimize exposure risks?

A4: To minimize exposure risks, follow these handling and storage guidelines:

  • Ventilation: Always handle 4-(2-Nitrobutyl)morpholine in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation: Avoid breathing in vapors or mists.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.

Q5: What are the procedures for cleaning up a spill of 4-(2-Nitrobutyl)morpholine?

A5: For a small spill of 4-(2-Nitrobutyl)morpholine, follow these steps:

  • Ensure Proper PPE: Before cleaning, ensure you are wearing appropriate PPE, including gloves, a lab coat, and eye protection.

  • Containment: Prevent the spill from spreading.

  • Absorption: Use an inert absorbent material, such as sand or earth, to absorb the spilled chemical.

  • Collection: Carefully collect the absorbed material and place it into a suitable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution.

  • Disposal: Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations.

Section 2: Troubleshooting Experimental Assays

The assessment of a chemical's skin sensitization potential often involves a series of in chemico and in vitro tests that align with the Adverse Outcome Pathway (AOP) for skin sensitization. Below are troubleshooting guides for common assays used in this assessment.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the key events that lead to an allergic skin reaction.

AOP_Skin_Sensitization KE1 Key Event 1: Molecular Initiating Event (Haptenation) KE2 Key Event 2: Keratinocyte Activation KE1->KE2 DPRA KE3 Key Event 3: Dendritic Cell Activation and Maturation KE2->KE3 KeratinoSens™ KE4 Key Event 4: T-cell Proliferation and Differentiation KE3->KE4 h-CLAT AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO LLNA DPRA_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Chem_Sol Prepare Test Chemical Solution Incubate Incubate Chemical with Peptides Chem_Sol->Incubate Pep_Sol Prepare Cysteine and Lysine Peptide Solutions Pep_Sol->Incubate HPLC HPLC Analysis Incubate->HPLC Depletion Calculate Peptide Depletion HPLC->Depletion KeratinoSens_Pathway cluster_cell Keratinocyte Sensitizer 4-(2-Nitrobutyl)morpholine (Sensitizer) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Covalent Modification Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Binds to Luciferase Luciferase Gene ARE->Luciferase Activates Luminescence Luminescence Luciferase->Luminescence Expression & Activity hCLAT_Workflow cluster_culture Cell Culture & Treatment cluster_staining Antibody Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed THP-1 Cells Treat_Cells Treat with 4-(2-Nitrobutyl)morpholine Seed_Cells->Treat_Cells Stain_CD86 Stain for CD86 Treat_Cells->Stain_CD86 Stain_CD54 Stain for CD54 Treat_Cells->Stain_CD54 Flow Acquire Data on Flow Cytometer Stain_CD86->Flow Stain_CD54->Flow Analyze Analyze CD86 & CD54 Expression Flow->Analyze

References

Technical Support Center: Minimizing Byproduct Formation in the Reduction of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the reduction of 4-(2-Nitrobutyl)morpholine to its corresponding amine, 4-(2-Aminobutyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reduction of 4-(2-Nitrobutyl)morpholine?

A1: The primary byproducts in the reduction of aliphatic nitro compounds like 4-(2-Nitrobutyl)morpholine are the corresponding hydroxylamine (4-(2-hydroxylaminobutyl)morpholine) and oxime.[1][2][3] Under certain conditions, especially with strong reducing agents like LiAlH₄, over-reduction or side reactions can occur.[2] In catalytic hydrogenations, incomplete reactions are also a common issue.

Q2: Which reduction method offers the highest selectivity for the desired amine product?

A2: Catalytic hydrogenation using Palladium on carbon (Pd/C) or Raney Nickel is often the method of choice for clean and high-yielding reduction of aliphatic nitro groups to amines.[2][4] These methods generally offer good selectivity and milder reaction conditions compared to metal hydride or dissolving metal reductions.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A3: Yes, LiAlH₄ is effective for the reduction of aliphatic nitro compounds to amines.[4] However, it is a very strong and non-selective reducing agent, which can lead to the formation of hydroxylamine and oxime impurities.[2] Careful control of reaction conditions is crucial when using LiAlH₄.

Q4: How can I monitor the progress of the reaction to minimize byproduct formation?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Regular monitoring allows for the determination of the optimal reaction time to maximize the yield of the desired amine and minimize the formation of intermediates like the hydroxylamine.

Q5: What is the role of acidic or basic additives in these reductions?

A5: In dissolving metal reductions, such as with iron (Fe) or zinc (Zn), an acid like acetic acid or hydrochloric acid is typically used to facilitate the reaction.[4][5] For catalytic hydrogenations, the choice of solvent and pH can influence the reaction rate and selectivity. For instance, protic solvents like ethanol or acetic acid are often employed.[6]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield of 4-(2-Aminobutyl)morpholine
Potential Cause Troubleshooting Step
Catalyst Inactivity (Catalytic Hydrogenation) - Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and has been stored properly. Precious metal catalysts can be poisoned by sulfur or phosphorus compounds.[6]- Increase catalyst loading incrementally.- For pyrophoric catalysts like Raney Nickel, ensure proper handling under an inert atmosphere.[6]
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) - While many reductions proceed at atmospheric pressure, some substrates may require higher hydrogen pressure to achieve a reasonable rate.[6]
Poor Substrate Solubility - Select a solvent system where 4-(2-Nitrobutyl)morpholine is fully soluble. A co-solvent mixture (e.g., THF/ethanol) may be necessary.[6]
Inadequate Agitation - In heterogeneous reactions (e.g., catalytic hydrogenation, metal/acid reductions), vigorous stirring is essential to ensure good mass transfer between the substrate, catalyst, and reducing agent.
Low Reaction Temperature - Some reductions may require heating to overcome the activation energy barrier. However, be cautious as excessive heat can promote side reactions.[6]
Issue 2: Significant Formation of Hydroxylamine or Oxime Byproducts
Potential Cause Troubleshooting Step
Overly Reactive Reducing Agent - If using a strong reducing agent like LiAlH₄, consider switching to a milder and more selective method like catalytic hydrogenation.
Reaction Conditions Favoring Partial Reduction - Catalytic Hydrogenation: Ensure complete reaction by monitoring progress and allowing sufficient reaction time. Adjust hydrogen pressure and temperature as needed.- Metal/Acid Reduction: Ensure a sufficient excess of the metal and acid is used.
Reaction Stalled at Intermediate Stage - This can be due to catalyst poisoning or deactivation. Refer to the troubleshooting steps for catalyst inactivity.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aliphatic Nitro Compounds

Method Reducing Agent Typical Conditions Reported Yields (General) Key Byproducts References
Catalytic HydrogenationH₂, Pd/C or Raney Ni1-4 atm H₂, Ethanol or Methanol, RT-50°C>90%Incomplete reaction products[2][4]
Metal Hydride ReductionLiAlH₄THF, 0°C to refluxVariableHydroxylamine, Oxime[2][4]
Dissolving Metal ReductionFe, HCl/AcOHEthanol/Water, RefluxGood to excellentIncomplete reaction products[4][5]
Dissolving Metal ReductionZn, AcOHEthanol, RefluxGoodIncomplete reaction products[4]

Note: Yields are indicative for general aliphatic nitro compounds and may vary for 4-(2-Nitrobutyl)morpholine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Preparation: In a hydrogenation vessel, dissolve 4-(2-Nitrobutyl)morpholine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (40-50°C).

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Aminobutyl)morpholine. Further purification can be achieved by distillation or chromatography if necessary.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 4-(2-Nitrobutyl)morpholine (1.0 eq) and a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (excess, e.g., 5-10 eq) to the solution. With stirring, slowly add concentrated hydrochloric acid. An exotherm may be observed.[5]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the excess iron.

  • Neutralization and Extraction: Make the filtrate basic by the addition of an aqueous solution of sodium hydroxide or sodium carbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

Reduction_Pathway cluster_main Reduction of 4-(2-Nitrobutyl)morpholine Start 4-(2-Nitrobutyl)morpholine (R-NO2) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Byproduct (R-NHOH) Intermediate1->Intermediate2 +2e-, +2H+ Byproduct Oxime Byproduct (R'=NOH) Intermediate1->Byproduct Rearrangement Product 4-(2-Aminobutyl)morpholine (R-NH2) Intermediate2->Product +2e-, +2H+ Troubleshooting_Workflow cluster_workflow Troubleshooting Incomplete Reduction Start Incomplete Reaction or Low Yield Q1 Using Catalytic Hydrogenation? Start->Q1 A1_Yes Check Catalyst Activity (Freshness, Loading) Q1->A1_Yes Yes A1_No Check Reducing Agent (Stoichiometry, Freshness) Q1->A1_No No Q2 Sufficient Agitation and Solubility? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Temperature and Reaction Time Q2->A2_Yes Yes A2_No Increase Stirring Rate / Change Solvent Q2->A2_No No End Improved Yield A2_Yes->End A2_No->End

References

scale-up considerations for the laboratory synthesis of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of the laboratory synthesis of 4-(2-Nitrobutyl)morpholine. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 4-(2-Nitrobutyl)morpholine?

A1: The most prevalent and well-documented method is a condensation reaction, often referred to as a Nitro-Mannich reaction, between 1-nitropropane, morpholine, and formaldehyde.[1] This reaction is typically conducted under neat (solvent-free) conditions.

Q2: What are the typical laboratory-scale reaction conditions?

A2: On a laboratory scale, the synthesis is generally performed by maintaining a 1:1 molar ratio of 1-nitropropane to morpholine. Formaldehyde is added gradually to the mixture. The reaction is typically maintained at a temperature of 55-60°C.[1]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns during the scale-up of this synthesis include:

  • Exothermic Reaction: The reaction is exothermic, and the heat generated must be carefully managed to prevent a thermal runaway.

  • Handling of Reagents: Formaldehyde is a hazardous chemical, and appropriate personal protective equipment (PPE) and ventilation are crucial. Nitroalkanes can be thermally sensitive and should be handled with care.

  • Pressure Build-up: In a closed system, any unexpected gas evolution could lead to a dangerous increase in pressure.

Q4: What is the main impurity or side product to be aware of?

A4: A common side product is 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. This impurity is often found in the commercial product Bioban P-1487, which is a mixture containing 4-(2-Nitrobutyl)morpholine.[1]

Troubleshooting Guide

Issue 1: Low Yield of 4-(2-Nitrobutyl)morpholine

Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction temperature is maintained within the optimal range of 55-60°C. Below this range, the reaction may be too slow. Extend the reaction time and monitor for completion using an appropriate analytical method like GC or TLC.
Incorrect Stoichiometry Verify the molar ratios of the reactants. A 1:1 ratio of 1-nitropropane to morpholine is recommended to maximize the yield of the desired product.[1]
Loss during Work-up During aqueous work-up, the product may have some solubility in the aqueous phase. Minimize the volume of water used for washing and consider a back-extraction of the aqueous layer with a suitable organic solvent.

Issue 2: Poor Product Purity and High Impurity Levels

Potential Cause Troubleshooting Step
Side Product Formation The formation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine can be favored by an excess of formaldehyde or morpholine. Ensure controlled, slow addition of formaldehyde.
Thermal Degradation Localized overheating due to poor mixing can lead to degradation of the product and the formation of impurities. Ensure efficient and consistent stirring throughout the reaction.
Ineffective Purification Standard purification methods may not be sufficient to remove all impurities. Consider vacuum distillation or chromatography for higher purity. For morpholine derivatives, salt formation followed by recrystallization can also be an effective purification strategy.

Issue 3: Difficulty in Controlling the Reaction Exotherm during Scale-Up

Potential Cause Troubleshooting Step
Rapid Reagent Addition The rate of formaldehyde addition is critical in controlling the exotherm. On a larger scale, the addition rate should be carefully controlled and monitored in conjunction with the internal reaction temperature.
Inadequate Heat Removal The surface area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Ensure the reactor's cooling system is adequate for the batch size. Consider using a jacketed reactor with a circulating coolant.
Poor Mixing Inefficient mixing can lead to localized hot spots where the reaction rate accelerates, causing a rapid increase in temperature. Use an appropriate overhead stirrer and ensure good agitation to maintain a uniform temperature throughout the reactor.

Data Presentation

Table 1: Laboratory-Scale vs. Pilot-Scale Reaction Parameters

ParameterLaboratory Scale (Illustrative)Pilot Scale (Illustrative)
1-Nitropropane 1.0 mole10.0 moles
Morpholine 1.0 mole10.0 moles
Formaldehyde (37% aq.) 1.1 moles11.0 moles
Reaction Temperature 55-60°C55-60°C (with careful monitoring)
Addition Time of Formaldehyde 30 minutes2-3 hours
Stirring Magnetic stirrerOverhead mechanical stirrer
Typical Yield 75-85%70-80%

Table 2: Comparison of Purification Methods on a Pilot Scale

Purification Method Typical Purity Typical Yield Considerations
Vacuum Distillation 95-98%80-90%Requires a high-vacuum system and careful temperature control to prevent degradation.
Chromatography >99%60-75%Can be costly and time-consuming for large quantities.
Crystallization (as a salt) >98%70-85%Involves an additional reaction step and solvent usage.

Experimental Protocols

Laboratory-Scale Synthesis of 4-(2-Nitrobutyl)morpholine

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 1-nitropropane (1.0 mole) and morpholine (1.0 mole).

  • Heat the mixture to 55°C with stirring.

  • Slowly add 37% aqueous formaldehyde (1.1 moles) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature between 55-60°C.

  • After the addition is complete, continue stirring at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Pilot-Scale Synthesis of 4-(2-Nitrobutyl)morpholine

  • Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a port for reagent addition with 1-nitropropane (10.0 moles) and morpholine (10.0 moles).

  • Start the agitator and begin circulating a heating fluid through the reactor jacket to bring the internal temperature to 55°C.

  • Once the temperature is stable, begin the controlled addition of 37% aqueous formaldehyde (11.0 moles) using a metering pump over a period of 2-3 hours.

  • Carefully monitor the internal temperature throughout the addition. Adjust the addition rate and/or the jacket temperature to maintain the reaction temperature between 55-60°C.

  • After the formaldehyde addition is complete, maintain the reaction temperature at 60°C for an additional 2 hours.

  • Cool the reactor contents to room temperature.

  • Transfer the reaction mixture to a larger vessel for work-up. Add 5 L of water and agitate.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with 2 L of brine.

  • Transfer the organic layer to a rotary evaporator for solvent removal (if any was used) or directly to a vacuum distillation setup for purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1-Nitropropane + Morpholine + Formaldehyde reaction Reaction (55-60°C) reactants->reaction quench Aqueous Quench reaction->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation final_product final_product distillation->final_product Pure 4-(2-Nitrobutyl)morpholine

Caption: Experimental workflow for the synthesis of 4-(2-Nitrobutyl)morpholine.

troubleshooting_workflow start Low Yield or Purity Issue check_temp Is reaction temp. 55-60°C? start->check_temp check_stoich Is 1-nitropropane: morpholine ratio 1:1? check_temp->check_stoich Yes adjust_temp Adjust temperature and monitor check_temp->adjust_temp No check_addition Was formaldehyde addition slow & controlled? check_stoich->check_addition Yes adjust_stoich Correct stoichiometry check_stoich->adjust_stoich No check_mixing Is mixing adequate? check_addition->check_mixing Yes adjust_addition Optimize addition rate check_addition->adjust_addition No improve_mixing Improve agitation check_mixing->improve_mixing No end_node Re-evaluate yield/purity check_mixing->end_node Yes adjust_temp->check_stoich adjust_stoich->check_addition adjust_addition->check_mixing improve_mixing->end_node

Caption: Troubleshooting decision tree for synthesis of 4-(2-Nitrobutyl)morpholine.

References

impact of pH on the stability and activity of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of 4-(2-Nitrobutyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antimicrobial activity of 4-(2-Nitrobutyl)morpholine?

A1: Evidence suggests that 4-(2-Nitrobutyl)morpholine exhibits significantly greater antimicrobial activity under acidic conditions compared to neutral or alkaline conditions. A study has shown that the Minimum Inhibitory Concentration (MIC) values are considerably lower at a pH of 4.5 than at a pH of 7.3, indicating higher efficacy at a lower pH[1]. This is contrary to some commercial literature that recommends maintaining a pH above 6.0[1].

Q2: How does pH affect the stability of 4-(2-Nitrobutyl)morpholine?

A2: The stability of 4-(2-Nitrobutyl)morpholine is highly dependent on pH. Under alkaline conditions (e.g., pH 9), it undergoes hydrolysis with a reported half-life of approximately 46 hours. In contrast, under acidic conditions, it is known to be incompatible and can degrade, potentially releasing flammable formaldehyde gas[2]. While its antimicrobial activity is enhanced at lower pH, its chemical stability is compromised.

Q3: What are the known degradation products of 4-(2-Nitrobutyl)morpholine?

A3: Under alkaline hydrolysis (pH 9), identified degradation products include 2-nitro-1-butanol, 1-nitro-propane, and 2-nitro-1-butene. Under acidic conditions, the degradation may involve the release of formaldehyde[2]. The nitro group is prone to reduction under acidic conditions, and the morpholine ring may undergo hydrolysis in alkaline environments.

Q4: Can I use 4-(2-Nitrobutyl)morpholine in acidic formulations?

A4: Caution is strongly advised. While antimicrobial activity is enhanced at acidic pH, the compound is chemically unstable in acidic conditions and can release flammable formaldehyde gas[2]. It is crucial to conduct a thorough risk assessment and stability studies before using this compound in acidic formulations.

Q5: What are the general recommendations for handling and storage?

A5: Store in a cool, well-ventilated place. Avoid contact with acids and oxidizing materials. In case of crystallization, the substance should be warmed and mixed to redissolve before use. Avoid temperatures above 35°C (95°F) and below 10°C (50°F)[2].

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with 4-(2-Nitrobutyl)morpholine.

Issue 1: Inconsistent or Lower-Than-Expected Antimicrobial Activity
Possible Cause Troubleshooting Step
pH of the medium is too high (neutral or alkaline). Verify the pH of your experimental medium. The antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine is significantly higher at a slightly acidic pH (e.g., 4.5) as demonstrated by lower MIC values[1]. Consider adjusting the pH of your medium, but be mindful of the stability concerns outlined in Issue 2.
Degradation of the active compound. Prepare fresh stock solutions for each experiment. If using a stock solution that has been stored, verify its concentration using a stability-indicating HPLC method (see Experimental Protocols).
Interaction with formulation components. Evaluate potential interactions between 4-(2-Nitrobutyl)morpholine and other components in your formulation that could neutralize its activity.
Issue 2: Evidence of Compound Degradation (e.g., unexpected peaks in HPLC, loss of potency, gas evolution)
Possible Cause Troubleshooting Step
Use in a strongly acidic medium (pH < 4). Immediately cease use in highly acidic conditions. The compound is known to be incompatible with acids and can release flammable formaldehyde gas[2]. If an acidic pH is required for activity, perform a careful stability study to find a pH that balances efficacy and stability. Monitor for formaldehyde release (see Experimental Protocols).
Prolonged storage in an alkaline medium (pH > 8). The compound undergoes hydrolysis at a significant rate at pH 9. If working in alkaline conditions, use freshly prepared solutions and account for the degradation rate in your experimental design.
Exposure to high temperatures or UV light. Store the compound and its solutions protected from light and at recommended temperatures (10-35°C)[2]. Accelerated stability studies can be performed to assess the impact of these factors.

Data Presentation

Table 1: pH-Dependent Stability of 4-(2-Nitrobutyl)morpholine

pHConditionHalf-life (t½)Degradation ProductsReference
Acidic IncompatibleData not availablePotential for formaldehyde release[2]
Neutral Stable for short durationsData not available-
9 Hydrolysis~46 hours2-nitro-1-butanol, 1-nitro-propane, 2-nitro-1-butene

Table 2: pH-Dependent Antimicrobial Activity (MIC in ppm) of Bioban P-1487 and 4-(2-Nitrobutyl)morpholine

Test OrganismMedia pH 4.5 (MIC in ppm)Media pH 7.2 (MIC in ppm)
Bioban P-1487 4-(2-nitrobutyl)morpholine
Staphylococcus aureus (ATCC 6538)55
Escherichia coli (ATCC 10530)1010
Pseudomonas cepacia2525
Yeast (from fabric softener)1010
Mold (Aspergillus)2216

Data extracted from US Patent 4,607,036 A[1].

Experimental Protocols

Protocol 1: pH-Dependent Stability Study using HPLC

This protocol outlines a method to assess the stability of 4-(2-Nitrobutyl)morpholine at various pH values.

  • Materials:

    • 4-(2-Nitrobutyl)morpholine reference standard

    • HPLC-grade acetonitrile and water

    • Buffer solutions:

      • pH 4.0: Acetate buffer

      • pH 7.0: Phosphate buffer

      • pH 9.0: Borate buffer

    • Volumetric flasks, pipettes, and HPLC vials

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(2-Nitrobutyl)morpholine and dissolve in 10 mL of acetonitrile.

    • Working Solutions (100 µg/mL): For each pH condition, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the respective buffer.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV at 210 nm[3]

    • Injection Volume: 10 µL

  • Procedure:

    • Immediately after preparation (T=0), inject each working solution into the HPLC to determine the initial peak area.

    • Store the working solutions at a controlled temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of each solution.

    • Calculate the percentage of 4-(2-Nitrobutyl)morpholine remaining at each time point relative to the T=0 peak area.

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693 / k).

Protocol 2: Antimicrobial Activity (MIC) Testing at Different pH

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Materials:

    • 4-(2-Nitrobutyl)morpholine

    • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa PAO1)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared and adjusted to the desired pH values (e.g., 4.5, 7.2) using sterile acids/bases.

    • Sterile 96-well microtiter plates

  • Preparation of Inoculum:

    • From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Procedure:

    • Prepare a stock solution of 4-(2-Nitrobutyl)morpholine in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in the pH-adjusted CAMHB in the 96-well plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) for each pH.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 3: Qualitative and Semi-Quantitative Detection of Formaldehyde Release

This protocol provides methods to detect potential formaldehyde release under acidic conditions.

  • Qualitative Method (Hehner's Test):

    • Reagents: Concentrated sulfuric acid, milk.

    • Procedure: In a test tube, layer a small amount of the test solution (4-(2-Nitrobutyl)morpholine in an acidic buffer) over a mixture of milk and a few drops of concentrated sulfuric acid. A violet ring at the junction indicates the presence of formaldehyde[4].

  • Semi-Quantitative Method (Test Strips):

    • Materials: Commercially available formaldehyde test strips and reagents (e.g., EM Quant® Formaldehyde Test)[5].

    • Procedure: Follow the manufacturer's instructions. Typically, this involves adding a reagent to the sample solution, immersing the test strip, and comparing the resulting color to a provided scale to estimate the formaldehyde concentration[5].

Visualizations

Experimental_Workflow_Stability cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 100 µg/mL Working Solutions (pH 4, 7, 9) prep_stock->prep_work t0 Inject at T=0 (Initial Concentration) prep_work->t0 storage Store at Controlled Temp t0->storage analysis Inject at Time Points (2, 4, 8, 24, 48h) storage->analysis calc Calculate % Remaining analysis->calc plot Plot ln(C) vs. Time calc->plot half_life Determine k and t½ plot->half_life

Caption: Workflow for pH-dependent stability testing.

Troubleshooting_Tree start Inconsistent or Low Activity q1 Is the pH of the medium acidic (e.g., < 6)? start->q1 a1_no Action: Adjust pH to 4.5-5.5 for optimal activity. Re-test. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Are you using a freshly prepared solution? a1_yes->q2 a2_no Action: Prepare fresh stock and working solutions. Verify concentration via HPLC. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is there evidence of degradation (e.g., gas, extra HPLC peaks)? a2_yes->q3 a3_yes Action: Cease use in acidic media. Perform stability analysis. Check for formaldehyde. q3->a3_yes Yes a3_no Consider other factors: - Formulation incompatibility - Resistant microbial strain q3->a3_no No

Caption: Troubleshooting decision tree for activity issues.

References

troubleshooting inconsistent results in antimicrobial assays with 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Nitrobutyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during antimicrobial assays.

Troubleshooting Guides

Inconsistent results in antimicrobial assays can arise from a variety of factors, ranging from compound stability to subtle variations in experimental technique. Below are common issues and step-by-step guides to troubleshoot them.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or No Activity

Possible Causes:

  • Degradation of the compound.

  • Suboptimal pH of the test medium.

  • Inactivation by media components.

  • Low solubility of the compound.

  • Resistant microbial strain.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure 4-(2-Nitrobutyl)morpholine has been stored correctly in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

    • Consider verifying the purity and concentration of your stock solution using analytical methods if inconsistent results persist.

  • Optimize Medium pH: The antimicrobial activity of morpholine derivatives can be pH-dependent.

    • Measure the pH of your prepared growth medium (e.g., Mueller-Hinton Broth).

    • Some evidence suggests that mixtures containing 4-(2-nitrobutyl)morpholine are effective in a pH range of 3.5 to 5.6.[1] If your medium's pH is neutral or alkaline, consider adjusting it or using a buffered medium, ensuring the pH change itself does not inhibit microbial growth.

  • Assess Media Interactions:

    • Certain media components can interact with and inactivate test compounds.

    • If using a complex medium, try a minimal, defined medium to see if activity is restored.

  • Check Solubility:

    • Visually inspect your stock solution and the highest concentration wells for any precipitation.

    • If solubility is an issue, consider using a different solvent for your stock solution (ensure solvent controls are included in your assay) or gently warming the solution.

  • Confirm Strain Susceptibility:

    • Always include a quality control (QC) strain with a known susceptibility profile to 4-(2-Nitrobutyl)morpholine (if available) or other standard antibiotics.

    • If the QC strain shows expected results, the issue may be with the resistance profile of your test organism.

Issue 2: Inconsistent MIC Values Between Replicates or Experiments

Possible Causes:

  • Inaccurate pipetting or serial dilutions.

  • Variable inoculum density.

  • Edge effects in microtiter plates.

  • Contamination.

Troubleshooting Steps:

  • Refine Pipetting Technique:

    • Use calibrated micropipettes and sterile tips.

    • Ensure proper mixing at each dilution step.

  • Standardize Inoculum Preparation:

    • Prepare the microbial inoculum from a fresh culture (18-24 hours).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Mitigate Edge Effects:

    • To prevent evaporation from altering concentrations in the outer wells of a 96-well plate, consider not using the outermost wells for critical measurements or filling them with sterile broth/water.

    • Ensure proper sealing of the plate during incubation.

  • Monitor for Contamination:

    • Always include a sterility control (broth only) to check for contamination of the medium or plate.

    • Visually inspect cultures and final plates for any signs of mixed cultures.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent antimicrobial assay results.

TroubleshootingWorkflow Troubleshooting Logic for Inconsistent Assay Results cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues cluster_controls Control-Related Issues start Inconsistent Results Observed check_compound Verify Compound Integrity (Storage, Fresh Stock) start->check_compound check_protocol Review Experimental Protocol (Pipetting, Dilutions) start->check_protocol check_controls Analyze Control Wells (Positive, Negative, Sterility) start->check_controls check_solubility Assess Solubility (Precipitation?) check_compound->check_solubility check_ph Evaluate Medium pH (pH-dependent activity?) check_compound->check_ph check_inoculum Verify Inoculum Density (McFarland Standard) check_protocol->check_inoculum check_incubation Confirm Incubation Conditions (Time, Temp, Atmosphere) check_protocol->check_incubation qc_strain QC Strain Performance check_controls->qc_strain sterility_control Sterility Control Growth check_controls->sterility_control growth_control Growth Control Turbidity check_controls->growth_control resolve Problem Identified & Resolved check_solubility->resolve check_ph->resolve check_inoculum->resolve check_incubation->resolve qc_strain->resolve sterility_control->resolve growth_control->resolve

Caption: A flowchart for systematically troubleshooting antimicrobial assay inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 4-(2-Nitrobutyl)morpholine?

Q2: How should I store 4-(2-Nitrobutyl)morpholine?

  • A: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Avoid exposure to high temperatures and incompatible materials.

Q3: Is 4-(2-Nitrobutyl)morpholine stable in aqueous media?

  • A: The stability can be influenced by the pH of the medium. Some patent literature suggests that formulations are stable and effective at a pH below 6.0.[1] If you suspect instability, preparing fresh dilutions immediately before use is recommended.

Q4: Can this compound interfere with colorimetric or fluorometric readouts?

  • A: Nitroaromatic compounds can sometimes have inherent color or fluorescence, which could interfere with certain assay readouts (e.g., those using resazurin or other dyes). It is advisable to run a control plate with the compound in the medium without microbes to check for any background signal at the wavelength used for measurement.

Q5: What is the likely mechanism of action of 4-(2-Nitrobutyl)morpholine?

  • A: As a nitroalkane, its antimicrobial activity is likely due to the reduction of the nitro group (-NO2) within the microbial cell.[3][4][5] This reduction can produce reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are toxic to the cell and can damage DNA and other critical biomolecules, leading to cell death.[3][5]

Hypothetical Mechanism of Action

The diagram below illustrates the proposed antimicrobial mechanism of action for nitro-containing compounds like 4-(2-Nitrobutyl)morpholine.

MechanismOfAction Proposed Antimicrobial Mechanism of 4-(2-Nitrobutyl)morpholine cluster_targets Cellular Targets compound 4-(2-Nitrobutyl)morpholine (Prodrug) cell_entry Cellular Uptake compound->cell_entry reduction Nitroreductase-mediated Reduction of Nitro Group cell_entry->reduction intermediates Generation of Cytotoxic Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) reduction->intermediates damage Damage to Cellular Macromolecules intermediates->damage dna DNA Damage damage->dna proteins Protein Dysfunction damage->proteins lipids Membrane Disruption damage->lipids cell_death Cell Death dna->cell_death proteins->cell_death lipids->cell_death

Caption: Proposed mechanism of action for 4-(2-Nitrobutyl)morpholine.

Experimental Protocols

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on established methodologies for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).

  • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Dilute this standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of 4-(2-Nitrobutyl)morpholine in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Include the following controls:

    • Growth Control: Broth with inoculum but no compound.

    • Sterility Control: Broth only.

    • Vehicle Control: Broth with inoculum and the maximum concentration of the solvent used for the stock solution.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[6] The growth control well should be turbid, and the sterility control well should be clear.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Broth Microdilution Assay.

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Compound Stock & Serial Dilutions start->prep_compound add_inoculum Add Standardized Inoculum to Wells prep_inoculum->add_inoculum plate_setup Dispense Dilutions into 96-Well Plate prep_compound->plate_setup plate_setup->add_inoculum add_controls Include Growth, Sterility, & Vehicle Controls add_inoculum->add_controls incubate Incubate Plate (35-37°C, 16-20h) add_controls->incubate read_results Read Results Visually (Check for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A step-by-step workflow for determining MIC via broth microdilution.

Data Presentation

Summarize your MIC results in a clear and structured format for easy comparison.

Table 1: Example MIC Data for 4-(2-Nitrobutyl)morpholine

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of 4-(2-Nitrobutyl)morpholine
Staphylococcus aureus ATCC 29213Positive128, 64, 32, 16, 8, 4, 2, 1Vancomycin (1 µg/mL)16
Escherichia coli ATCC 25922Negative128, 64, 32, 16, 8, 4, 2, 1Ciprofloxacin (0.015 µg/mL)32
Pseudomonas aeruginosa ATCC 27853Negative128, 64, 32, 16, 8, 4, 2, 1Tobramycin (0.5 µg/mL)64
Candida albicans ATCC 90028N/A (Fungus)128, 64, 32, 16, 8, 4, 2, 1Fluconazole (0.5 µg/mL)>128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: Safe Disposal of 4-(2-Nitrobutyl)morpholine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 4-(2-Nitrobutyl)morpholine waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-(2-Nitrobutyl)morpholine waste?

A1: 4-(2-Nitrobutyl)morpholine is a hazardous substance. Key hazards include:

  • Toxicity: It is harmful if swallowed or in contact with skin.[1]

  • Corrosivity: It can cause serious eye damage.[1]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]

  • Thermal Instability: Potentially violent decomposition can occur at temperatures above 100°C (212°F).[2]

  • Chemical Incompatibility: It is incompatible with strong oxidizing agents and acids. Reaction with acid can generate flammable formaldehyde gas.[2]

Q2: Can I dispose of small amounts of 4-(2-Nitrobutyl)morpholine waste down the drain?

A2: No. Due to its high toxicity to aquatic organisms, you must not dispose of 4-(2-Nitrobutyl)morpholine waste down the drain.[1] This practice is environmentally harmful and likely violates local and national regulations.

Q3: What is the standard procedure for disposing of 4-(2-Nitrobutyl)morpholine waste?

A3: The standard and required procedure is to dispose of it as hazardous chemical waste through your institution's EHS-approved hazardous waste management vendor.[1] The waste must be properly contained, labeled, and segregated according to institutional and regulatory guidelines.

Q4: How should I handle empty containers of 4-(2-Nitrobutyl)morpholine?

A4: Empty containers that held 4-(2-Nitrobutyl)morpholine should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated sharps or glassware.

Q5: What should I do in case of a spill of 4-(2-Nitrobutyl)morpholine?

A5: In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect the material in a sealed, labeled container for hazardous waste disposal. For large spills, or if you are not equipped to handle the spill, contact your institution's EHS department immediately.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Accidental mixing of 4-(2-Nitrobutyl)morpholine waste with an incompatible substance (e.g., strong acid). Lack of awareness of chemical incompatibilities.If it is safe to do so, isolate the container in a fume hood. Do not attempt to neutralize the mixture. Contact your EHS department immediately for guidance on how to proceed. Fumes may be hazardous.
The hazardous waste container for 4-(2-Nitrobutyl)morpholine is emitting gas or appears to be under pressure. The container may have been sealed while a reaction was still occurring, or it may have been exposed to heat, causing decomposition.Do not attempt to open the container. Place it in a secondary containment bin in a well-ventilated area, away from heat sources. Immediately contact your EHS department for emergency pickup and disposal.
Uncertainty about whether a waste stream containing 4-(2-Nitrobutyl)morpholine can be treated in the lab before disposal. Lack of a validated and approved in-lab waste treatment protocol.Do not attempt any chemical treatment of the waste unless you have a written, validated, and EHS-approved protocol. The default and safest option is to dispose of the untreated waste through your licensed hazardous waste contractor.

Data Presentation: Disposal Method Comparison

Disposal Method Description Advantages Disadvantages Recommendation
Licensed Hazardous Waste Contractor Collection, transportation, and disposal by a certified vendor, typically involving high-temperature incineration.Safest and most compliant method. Ensures complete destruction of the compound.Can be costly. Requires adherence to strict packaging and labeling guidelines.Highly Recommended and generally mandatory.
Laboratory-Scale Chemical Treatment (Reduction) Chemical reduction of the nitro group to a less toxic amine.Potentially reduces the hazardous characteristics of the waste, which might lead to lower disposal costs in some jurisdictions (requires verification).Requires specific expertise, equipment, and a validated protocol. Involves handling of other hazardous chemicals (e.g., reducing agents). The resulting amine may still be hazardous. Requires EHS approval.Not recommended without a specific, validated, and EHS-approved protocol.
Laboratory-Scale Chemical Treatment (Hydrolysis) Acid hydrolysis of the nitronate salt (Nef Reaction).[3]Can convert the nitroalkane to a ketone or aldehyde.Involves the use of strong acids, which are themselves hazardous. The reaction can be vigorous.[3] The byproducts may also be hazardous.Not recommended for waste disposal due to the hazardous conditions and byproducts.

Experimental Protocols

Disclaimer: The following protocol is provided for informational purposes only and is adapted from general methods for the reduction of aliphatic nitro compounds.[4] It must be thoroughly evaluated, validated, and approved by your institution's EHS department before implementation.

Protocol: Laboratory-Scale Reduction of 4-(2-Nitrobutyl)morpholine Waste

Objective: To reduce the nitro group of 4-(2-Nitrobutyl)morpholine to an amine, potentially reducing its hazardous characteristics. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • 4-(2-Nitrobutyl)morpholine waste solution

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • In a properly functioning chemical fume hood, dilute the 4-(2-Nitrobutyl)morpholine waste with ethanol in a round-bottom flask to a concentration not exceeding 5% (w/v).

  • For every mole of 4-(2-Nitrobutyl)morpholine estimated to be in the waste, add 3-5 molar equivalents of iron powder and 1 molar equivalent of ammonium chloride to the flask.

  • Attach a reflux condenser and begin stirring the mixture at room temperature.

  • Slowly heat the mixture to a gentle reflux.

  • Continue refluxing and stirring for 2-4 hours. The reaction is complete when the yellow color of the nitro compound disappears.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove the iron salts.

  • Collect the filtrate, which now contains 4-(2-aminobutyl)morpholine. This solution must still be considered hazardous waste and disposed of through your EHS department, but it may be classified differently than the original nitro compound waste.

Mandatory Visualization

G Decision Workflow for 4-(2-Nitrobutyl)morpholine Waste Disposal start Start: 4-(2-Nitrobutyl)morpholine Waste Generated is_empty_container Is it an empty container? start->is_empty_container triple_rinse Triple rinse with a suitable solvent (e.g., ethanol). is_empty_container->triple_rinse Yes is_liquid_waste Is it liquid or solid waste? is_empty_container->is_liquid_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container per institutional guidelines. collect_rinsate->dispose_container end End: Waste Disposed dispose_container->end package_waste Package in a compatible, sealed, and labeled container. is_liquid_waste->package_waste store_waste Store in a designated satellite accumulation area. package_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of 4-(2-Nitrobutyl)morpholine waste.

References

Validation & Comparative

A Comparative Guide to Chromatographic Purity Validation of 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for the purity validation of 4-(2-Nitrobutyl)morpholine. The information presented herein, supported by illustrative experimental data, is intended to assist researchers in selecting the most appropriate analytical methodology for their specific requirements.

Introduction to 4-(2-Nitrobutyl)morpholine and its Purity

4-(2-Nitrobutyl)morpholine is a nitroalkane derivative of morpholine with applications in various industrial and research settings. Its synthesis, commonly achieved through a Nitro-Mannich reaction involving morpholine, 1-nitropropane, and formaldehyde, can lead to the presence of unreacted starting materials and side-products. Therefore, robust analytical methods are crucial to accurately determine its purity and ensure the quality and reliability of research and development outcomes. Chromatographic techniques are fundamental in separating the target compound from potential impurities.[1]

Comparison of Chromatographic Methods

The choice of chromatographic technique for the purity analysis of 4-(2-Nitrobutyl)morpholine depends on several factors, including the desired level of quantification, sensitivity, and the nature of potential impurities. While HPLC is often favored for its versatility with non-volatile compounds, GC-MS provides high sensitivity for volatile and semi-volatile substances, and TLC serves as a rapid, qualitative screening tool.[2][3][4]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 4-(2-Nitrobutyl)morpholine using HPLC-UV and GC-MS. This data is illustrative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (with derivatization)Alternative Method: GC-FID
Purity Assay (%) 99.299.199.3
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~20 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~30 ng/mL~60 ng/mL
Precision (%RSD) < 1.5%< 2.0%< 1.8%
Accuracy (Recovery %) 98-102%97-103%98-102%
Linearity (r²) > 0.999> 0.998> 0.999

Note: GC-MS and GC-FID often require a derivatization step for polar analytes like morpholine derivatives to improve volatility.

Experimental Protocols

Detailed methodologies for each of the key chromatographic techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of 4-(2-Nitrobutyl)morpholine and non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 210 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-(2-Nitrobutyl)morpholine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of 4-(2-Nitrobutyl)morpholine and any volatile or semi-volatile impurities. A derivatization step is typically required.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a dry, aprotic solvent (e.g., dichloromethane). Add the derivatizing agent and heat as required to complete the reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method for assessing the presence of impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Application: Spot a dilute solution of the sample (in a volatile solvent like ethyl acetate) onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: Examine the dried plate under short-wave (254 nm) UV light to visualize UV-active compounds.

    • Iodine Chamber: Place the plate in a chamber containing iodine crystals to visualize non-UV active compounds, which will appear as brown spots.

    • Potassium Permanganate Stain: Spray the plate with a potassium permanganate solution. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship of potential impurities based on the synthesis route.

experimental_workflow Experimental Workflow for Purity Validation sample 4-(2-Nitrobutyl)morpholine Sample prep Sample Preparation (Dissolution/Derivatization) sample->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms tlc TLC Analysis prep->tlc data Data Analysis (Purity Calculation, Impurity Identification) hplc->data gcms->data tlc->data report Final Purity Report data->report

Caption: Workflow for chromatographic purity validation.

impurity_relationship Potential Impurity Relationship in Synthesis cluster_reactants Starting Materials morpholine Morpholine product 4-(2-Nitrobutyl)morpholine (Main Product) morpholine->product byproduct Side-Reaction Products (e.g., from aza-Henry reaction) morpholine->byproduct nitropropane 1-Nitropropane nitropropane->product nitropropane->byproduct formaldehyde Formaldehyde formaldehyde->product formaldehyde->byproduct

References

Spectroscopic Analysis for the Structural Confirmation of 4-(2-Nitrobutyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used for the structural confirmation of 4-(2-Nitrobutyl)morpholine. It offers a detailed examination of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing it with a structurally related compound, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine. This guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.

Overview of Spectroscopic Characterization

The structural elucidation of a novel or synthesized compound like 4-(2-Nitrobutyl)morpholine is a critical step in chemical research and drug development. Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. This guide focuses on the three most common and powerful techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation.

Comparative Spectroscopic Data

For a comprehensive understanding, the spectroscopic data for 4-(2-Nitrobutyl)morpholine is compared with that of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine, a compound with a similar structural motif, often found in mixtures with the primary compound[1].

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. The expected chemical shifts for 4-(2-Nitrobutyl)morpholine are presented in Table 1.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Assignment 4-(2-Nitrobutyl)morpholine (Expected) 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (Predicted)
Morpholine Protons
-O-CH ₂-3.6 - 3.83.6 - 3.8
-N-CH ₂- (ring)2.4 - 2.62.5 - 2.7
Alkyl Chain Protons
-N-CH ₂-CH(NO₂)~2.8 - 3.0~2.9 - 3.1 (CH₂ attached to C(NO₂))
-CH (NO₂)-~4.5 - 4.7N/A
-CH(NO₂)-CH ₂-CH₃~1.8 - 2.0N/A
-CH₂-CH~0.9 - 1.1~0.8 - 1.0 (CH₂-CH₃ )
N/AN/A-C(NO₂)-(CH ₂)₂-
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Table 2 outlines the expected chemical shifts.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

Assignment 4-(2-Nitrobutyl)morpholine (Expected) 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (Predicted)
Morpholine Carbons
-C H₂-O-65 - 7065 - 70
-C H₂-N- (ring)53 - 5854 - 59
Alkyl Chain Carbons
-N-C H₂-~58 - 62~60 - 64
-C H(NO₂)-~85 - 90N/A
-C (NO₂)-N/A~90 - 95
-CH(NO₂)-C H₂-CH₃~25 - 30N/A
-C H₂-CH₃N/A~20 - 25
-CH₂-C H₃~10 - 15~8 - 12
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the nitro group and the morpholine ring are key identifiers.

Table 3: Comparison of Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Vibration Mode 4-(2-Nitrobutyl)morpholine (Expected) 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (Predicted)
Nitro Group (R-NO₂)[2] Asymmetric Stretch1550 - 1530 (Strong)1550 - 1530 (Strong)
Symmetric Stretch1385 - 1365 (Strong)1385 - 1365 (Strong)
Morpholine Ring[3] C-O-C Stretch1120 - 1080 (Strong)1120 - 1080 (Strong)
C-N Stretch1140 - 1115 (Medium)1140 - 1115 (Medium)
Alkyl Group C-H Stretch2960 - 2850 (Strong)2960 - 2850 (Strong)
C-H Bend1470 - 1450 (Medium)1470 - 1450 (Medium)
Mass Spectrometry Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The molecular ion peak and characteristic fragment ions are crucial for structural confirmation.

Table 4: Comparison of Mass Spectrometry Data (m/z)

Ion 4-(2-Nitrobutyl)morpholine 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine
Molecular Formula C₈H₁₆N₂O₃C₁₃H₂₅N₃O₄
Molecular Weight 188.22 g/mol 287.36 g/mol [4]
Molecular Ion [M]⁺ 188287
Key Fragment Ions 142 ([M-NO₂]⁺)241 ([M-NO₂]⁺)
87 (Morpholine ring fragment)87 (Morpholine ring fragment)
100 ([M-C₄H₈NO₂]⁺, Morpholinomethyl cation)100 (Morpholinomethyl cation)
57 ([C₄H₉]⁺, Butyl fragment)200 ([M-C₄H₉NO₂]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Filter the solution through a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. For viscous samples, warming the sample or using a centrifuge to bring the sample to the bottom of the tube may be necessary.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid/Viscous Liquid (Thin Film): Dissolve the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries for known compounds.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis for the structural confirmation of 4-(2-Nitrobutyl)morpholine is illustrated in the following diagram.

Spectroscopic_Workflow Sample 4-(2-Nitrobutyl)morpholine Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_NMR ¹H and ¹³C Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->Data_NMR Data_IR IR Spectrum: - Absorption Bands (cm⁻¹) IR->Data_IR Data_MS Mass Spectrum: - Molecular Ion Peak (m/z) - Fragmentation Pattern MS->Data_MS Analysis_NMR Structural Elucidation: - Carbon-Hydrogen Framework Data_NMR->Analysis_NMR Analysis_IR Functional Group Identification: - Nitro Group - Morpholine Ring Data_IR->Analysis_IR Analysis_MS Molecular Weight and Formula Confirmation Data_MS->Analysis_MS Confirmation Structural Confirmation of 4-(2-Nitrobutyl)morpholine Analysis_NMR->Confirmation Analysis_IR->Confirmation Analysis_MS->Confirmation

Caption: Workflow for the spectroscopic structural confirmation of 4-(2-Nitrobutyl)morpholine.

References

Comparative Analysis of the Antimicrobial Potency of 4-(2-Nitrobutyl)morpholine and Alternative Biocides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioassay-determined antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine compared to established alternatives, Bronopol and Glutaraldehyde. This report details experimental protocols and visualizes antimicrobial mechanisms to provide a robust resource for formulation and development decisions.

Introduction

4-(2-Nitrobutyl)morpholine is a nitro-containing morpholine derivative recognized for its antimicrobial properties. It is a key active ingredient in the commercial biocide Bioban P-1487™ and is utilized as a preservative in various industrial applications to control microbial growth.[1][2][3] Understanding its antimicrobial potency in comparison to other widely used biocides is crucial for its effective and appropriate application. This guide provides a comparative analysis of the antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine (represented by data for Bioban P-1487™) against two common antimicrobial agents: Bronopol (2-bromo-2-nitropropane-1,3-diol) and Glutaraldehyde.

The comparative data presented is based on established bioassays, primarily focusing on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Potency

The antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine (in Bioban P-1487™), Bronopol, and Glutaraldehyde was evaluated against a panel of common microorganisms, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus), and fungi (Candida albicans, Aspergillus niger). The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. It is important to note that the activity of 4-(2-Nitrobutyl)morpholine can be influenced by pH, with increased efficacy observed in acidic conditions.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(2-Nitrobutyl)morpholine (as Bioban P-1487™) in ppm (µg/mL) [4]

MicroorganismpH 4.5pH 7.2
Staphylococcus aureus556
Escherichia coli1073
Pseudomonas cepacia2589
Aspergillus (mold)22250
Yeast5 - 1019 - 72

Table 2: Minimum Inhibitory Concentration (MIC) of Bronopol in µg/mL

MicroorganismMIC (µg/mL)
Escherichia coli13, 32[5]
Staphylococcus aureus32[5]
Pseudomonas aeruginosa12.5[6]
Candida albicans25-50[6]
Aspergillus nigerNot Found

Table 3: Minimum Inhibitory Concentration (MIC) of Glutaraldehyde in µg/mL

MicroorganismMIC (µg/mL)
Escherichia coliNot Found
Staphylococcus aureusNot Found
Pseudomonas aeruginosa125[1]
Candida albicansNot Found
Bacillus atrophaeus spores6000 - 11000[7]

Note: Data for all microorganisms for each compound was not consistently available in the searched literature, leading to gaps in the comparison tables.

Experimental Protocols

The determination of antimicrobial potency, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating the efficacy of antimicrobial agents. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., 4-(2-Nitrobutyl)morpholine)

  • Microbial cultures (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate using the appropriate broth. This creates a range of concentrations to test.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.

Materials:

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

  • Spreader

Procedure:

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto fresh, antimicrobial-free agar plates.

  • Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Mechanisms of Antimicrobial Action

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. The following diagrams, generated using Graphviz, illustrate the proposed antimicrobial pathways for 4-(2-Nitrobutyl)morpholine, Bronopol, and Glutaraldehyde.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay start Start prep_culture Prepare Microbial Culture start->prep_culture prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound->inoculate incubate_mic Incubate Plate (16-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Fig. 1: Experimental workflow for determining MIC and MBC.

Nitrobutylmorpholine_Mechanism compound 4-(2-Nitrobutyl)morpholine entry Entry into Microbial Cell compound->entry reduction Enzymatic Reduction of Nitro Group entry->reduction intermediates Generation of Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) reduction->intermediates damage Damage to Cellular Components (DNA, Proteins, Lipids) intermediates->damage death Cell Death damage->death

Fig. 2: Proposed antimicrobial mechanism of 4-(2-Nitrobutyl)morpholine.

Bronopol_Mechanism bronopol Bronopol oxidation Oxidation of Thiols to Disulfides bronopol->oxidation thiol Cellular Thiols (e.g., Cysteine in enzymes) thiol->oxidation ros Generation of Reactive Oxygen Species (ROS) oxidation->ros Aerobic conditions inactivation Enzyme Inactivation & Disruption of Cell Membrane oxidation->inactivation damage Oxidative Damage to Cellular Components ros->damage death Cell Death inactivation->death damage->death

Fig. 3: Antimicrobial mechanism of Bronopol.

Glutaraldehyde_Mechanism glutaraldehyde Glutaraldehyde crosslinking Alkylation and Cross-linking of Proteins and Nucleic Acids glutaraldehyde->crosslinking cell_surface Microbial Cell Surface Proteins & Nucleic Acids (Amine & Sulfhydryl groups) cell_surface->crosslinking disruption Disruption of Cell Wall and Membrane Integrity crosslinking->disruption inactivation Inactivation of Essential Enzymes crosslinking->inactivation death Cell Death disruption->death inactivation->death

Fig. 4: Antimicrobial mechanism of Glutaraldehyde.

Conclusion

This guide provides a comparative overview of the antimicrobial potency of 4-(2-Nitrobutyl)morpholine, as represented by data for Bioban P-1487™, alongside Bronopol and Glutaraldehyde. The available data suggests that 4-(2-Nitrobutyl)morpholine exhibits broad-spectrum antimicrobial activity, with its efficacy being notably enhanced in acidic environments. While direct comparisons are limited by the availability of comprehensive, standardized data, this guide offers a valuable starting point for researchers and developers in selecting the appropriate antimicrobial agent for their specific needs. The detailed experimental protocols and mechanistic diagrams further aid in understanding and applying these biocides effectively and safely. Further research is warranted to generate a more complete and directly comparable dataset of the antimicrobial activities of these compounds against a standardized panel of microorganisms.

References

A Comparative Guide to 4-(2-Nitrobutyl)morpholine and Other Nitroalkanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitroalkanes serve as versatile building blocks, prized for their ability to participate in a variety of carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of nitronate anions which are potent nucleophiles.[1] This guide provides a comparative analysis of 4-(2-Nitrobutyl)morpholine against other common nitroalkanes in key synthetic transformations, including the Henry reaction, Michael addition, and Nef reaction. While 4-(2-Nitrobutyl)morpholine is primarily recognized for its application as an antimicrobial agent, its structural features offer a basis for predicting its reactivity in comparison to simpler nitroalkanes for which extensive experimental data is available.

I. The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2][3] These products are valuable intermediates, readily converted to amino alcohols or α-hydroxy ketones.[1]

Performance Comparison
NitroalkaneAldehydeCatalystSolventTime (h)Yield (%)Reference
NitromethaneBenzaldehydeDBU (10 mol%)DCM24Racemic Product[4]
Nitroethane4-Nitrobenzaldehyde(S)-Proline (1 mol%)Water4289[4]
1-Nitropropane4-ChlorobenzaldehydeChiral N,N'-Dioxide/Cu(I)Toluene2495[4]
2-NitropropaneFormaldehydeSodium Hydroxide--High[4]
4-(2-Nitrobutyl)morpholine Various---Expected to be lower due to steric hindrance -
Experimental Protocol: General Procedure for the Henry Reaction

A flask is charged with the aldehyde (1.0 equiv.), the nitroalkane (1.2-2.0 equiv.), and a suitable solvent. The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature), and the base catalyst (e.g., DBU, triethylamine, or a chiral catalyst for asymmetric variants) is added. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with a suitable reagent (e.g., saturated aqueous NH4Cl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

II. The Michael Addition

The Michael addition involves the conjugate addition of a nucleophile, in this case, a nitronate anion, to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of γ-nitro carbonyl compounds, which are versatile synthetic intermediates.

Performance Comparison

The steric bulk of 4-(2-Nitrobutyl)morpholine is expected to play a significant role in its performance as a Michael donor. Increased steric hindrance around the nucleophilic carbon can impede its approach to the Michael acceptor, leading to lower yields and longer reaction times compared to less substituted nitroalkanes.

NitroalkaneMichael AcceptorBaseSolventYield (%)Reference
NitromethaneMethyl vinyl ketoneSodium EthoxideEthanol63[5]
NitroethaneAcrylonitrileSodium EthoxideEthanol46[5]
1-NitropropaneMethyl acrylateSodium MethoxideMethanol-[5]
2-NitropropaneAcrylonitrileSodium HydroxideWater-[5]
4-(2-Nitrobutyl)morpholine Various--Expected to be lower due to steric hindrance -
Experimental Protocol: General Procedure for the Michael Addition of Nitromethane to Methyl Vinyl Ketone

To a stirred solution of sodium ethoxide in ethanol, nitromethane (1.0 equiv.) is added dropwise at a controlled temperature. After stirring for a short period, freshly distilled methyl vinyl ketone (1.0 equiv.) is added. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting γ-nitro ketone is then purified by distillation or chromatography.

III. The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively, typically under acidic conditions.[5] This reaction is synthetically valuable as it allows for the conversion of a nucleophilic carbon center (in the nitronate) into an electrophilic carbonyl carbon.

Performance Comparison

The success of the Nef reaction is often substrate-dependent, with steric hindrance around the nitro group potentially affecting the rate of hydrolysis of the intermediate nitronate salt. While no direct data exists for 4-(2-Nitrobutyl)morpholine, it is plausible that the bulky substituent could influence the reaction efficiency.

NitroalkaneReagentsConditionsYield (%)Reference
2-Nitropropane1. NaOH; 2. H2SO40 °C to RT70-80[5]
1-Phenyl-1-nitroethane1. KOH; 2. H2SO40 °C~70[5]
NitrocyclohexaneOxone, TBAHRT, 2-4 h85-95[5]
2-NitrooctaneKMnO4, MgSO40 °C, 15 minHigh[5]
4-(2-Nitrobutyl)morpholine --Performance may be influenced by steric factors -
Experimental Protocol: General Procedure for the Nef Reaction of 2-Nitropropane

2-Nitropropane is dissolved in an aqueous solution of sodium hydroxide to form the sodium nitronate salt. This solution is then added dropwise to a vigorously stirred, ice-cold solution of sulfuric acid. The reaction is exothermic and evolves nitrous oxide gas. After the addition is complete, the mixture is distilled to isolate the acetone product. The yield can be determined by derivatization with hydroxylamine hydrochloride.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the reactants and products in these key transformations, the following diagrams are provided.

Henry_Reaction Nitroalkane Nitroalkane (e.g., 4-(2-Nitrobutyl)morpholine) Nitronate Nitronate Anion Nitroalkane->Nitronate + Base Aldehyde_Ketone Aldehyde or Ketone Beta_Nitro_Alcohol β-Nitro Alcohol Aldehyde_Ketone->Beta_Nitro_Alcohol Base Base Nitronate->Beta_Nitro_Alcohol + Aldehyde/Ketone Michael_Addition Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate + Base Alpha_Beta_Unsaturated α,β-Unsaturated Carbonyl Gamma_Nitro_Carbonyl γ-Nitro Carbonyl Compound Alpha_Beta_Unsaturated->Gamma_Nitro_Carbonyl Base Base Nitronate->Gamma_Nitro_Carbonyl + α,β-Unsaturated Carbonyl Nef_Reaction Nitroalkane Secondary Nitroalkane Nitronate_Salt Nitronate Salt Nitroalkane->Nitronate_Salt + Base Base Base Ketone Ketone Nitronate_Salt->Ketone + Acid Acid Acid (H+)

References

Unveiling the Antimicrobial Power of 4-(2-Nitrobutyl)morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antimicrobial agent is paramount for its effective and safe application. This guide provides a comprehensive validation of the mechanism of action of 4-(2-Nitrobutyl)morpholine, a potent biocide, and objectively compares its performance against common alternatives, supported by experimental data.

Mechanism of Action: A Two-Step Assault on Microbes

The antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine is primarily attributed to its nitro group. The proposed mechanism involves a two-step process initiated within the microbial cell. First, the nitro group undergoes enzymatic reduction by bacterial nitroreductases, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species are the primary agents of microbial cell death, acting through non-specific interactions with crucial cellular components.

This mechanism is supported by the well-established chemistry of nitroalkanes, where the electron-withdrawing nature of the nitro group makes the molecule susceptible to reduction. The reduction of the nitro group to an amine or hydroxylamine is a common transformation used in organic synthesis and is known to produce reactive intermediates.

Signaling Pathway of 4-(2-Nitrobutyl)morpholine's Antimicrobial Action

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of 4-(2-Nitrobutyl)morpholine.

Mechanism_of_Action cluster_cell Microbial Cell NBM 4-(2-Nitrobutyl)morpholine Nitroreductases Bacterial Nitroreductases NBM->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediates Cellular_Targets Cellular Components (Proteins, Nucleic Acids) Reactive_Intermediates->Cellular_Targets Non-specific Interaction Cell_Death Cell Death Cellular_Targets->Cell_Death MIC_Workflow Start Start Prepare_Biocide Prepare Serial Dilutions of Biocide Start->Prepare_Biocide Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Biocide->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

In Vitro Cytotoxicity Assessment of 4-(2-Nitrobutyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity assessment of 4-(2-nitrobutyl)morpholine. Due to a lack of publicly available in vitro cytotoxicity data for 4-(2-nitrobutyl)morpholine, this document focuses on the cytotoxicity of structurally related morpholine derivatives and the broader context of cytotoxicity testing. The provided data on alternative compounds serves as a reference point for researchers investigating the potential biological effects of morpholine-containing molecules.

Comparative Cytotoxicity of Morpholine Derivatives

To provide a framework for understanding the potential cytotoxicity of 4-(2-nitrobutyl)morpholine, the following table summarizes the in vitro cytotoxic activity of other morpholine derivatives against various cancer cell lines. These compounds, while structurally different, share the morpholine moiety and have been evaluated for their anticancer properties.

CompoundCell LineAssay TypeIC50 (µM)Reference
AK-3 (quinazoline derivative) A549MTT10.38 ± 0.27[4]
MCF-7MTT6.44 ± 0.29[4]
SHSY-5YMTT9.54 ± 0.15[4]
AK-10 (quinazoline derivative) A549MTT8.55 ± 0.67[4]
MCF-7MTT3.15 ± 0.23[4]
SHSY-5YMTT3.36 ± 0.29[4]
10e (tetrahydroquinoline derivative) A549MTT0.033 ± 0.003[5]
10h (tetrahydroquinoline derivative) MCF-7MTT0.087 ± 0.007[5]
10d (tetrahydroquinoline derivative) A549MTT0.062 ± 0.01[5]
MCF-7MTT0.58 ± 0.11[5]
MDA-MB-231MTT1.003 ± 0.008[5]

Experimental Protocols for Cytotoxicity Assessment

Standard methodologies are employed to determine the cytotoxic effects of chemical compounds in vitro. These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the formazan is proportional to the number of metabolically active cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis.[10][11]

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1] The percentage of cytotoxicity is calculated based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound. After incubation, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS (phosphate-buffered saline).[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[13]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cytotoxicity assessment, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be implicated in compound-induced cell death.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (4-(2-Nitrobutyl)morpholine & Alternatives) treatment Incubation with Test Compounds compound_prep->treatment seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout ic50 IC50 Calculation readout->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G compound Cytotoxic Compound (e.g., Morpholine Derivative) membrane Cell Membrane Stress compound->membrane Direct Interaction ros Reactive Oxygen Species (ROS) Generation compound->ros Induction membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

validation of analytical methods for 4-(2-Nitrobutyl)morpholine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 4-(2-Nitrobutyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-(2-Nitrobutyl)morpholine, a compound often used as a preservative in industrial fluids. Due to the limited availability of specific validated experimental data for 4-(2-Nitrobutyl)morpholine, this guide presents established analytical techniques for morpholine and its derivatives. These methods provide a robust framework for the development and validation of analytical protocols for the target compound. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the quantification of 4-(2-Nitrobutyl)morpholine will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques offer reliable and accurate quantification when properly validated.

Table 1: Comparison of Analytical Methods for Morpholine Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds followed by mass-based detection. Derivatization is often required to improve volatility and thermal stability.Separation of compounds in a liquid mobile phase followed by UV absorbance detection.
Derivatization Typically required. A common method is the conversion to N-nitrosomorpholine.[1][2]May be required if the analyte lacks a strong UV chromophore.
Selectivity High, especially with mass spectrometric detection.[3]Moderate to high, depending on the complexity of the sample matrix and the detector used.
Sensitivity High, capable of detecting trace levels.[1]Generally lower than GC-MS, but can be improved with derivatization or more sensitive detectors.
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate

Table 2: Performance Data for Analytical Methods for Morpholine

Note: This data is for the analysis of morpholine and should be considered as a starting point for the validation of methods for 4-(2-Nitrobutyl)morpholine.

Validation ParameterGC-MS with Derivatization (as N-nitrosomorpholine)HPLC with Derivatization and UV Detection
Linearity Range 10 - 500 µg/L[1]0.3 - 1.2 µg/mL
Correlation Coefficient (r²) > 0.999[4]0.9995
Limit of Detection (LOD) 7.3 µg/L[1]0.1 µg/mL
Limit of Quantitation (LOQ) 24.4 µg/L[1]0.3 µg/mL
Accuracy (Recovery %) 94.3% to 109.0%[5]97.9% to 100.4%
Precision (RSD %) Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[5]0.79%

Experimental Protocols

The following are detailed methodologies for the analysis of morpholine derivatives, which can be adapted and validated for the quantification of 4-(2-Nitrobutyl)morpholine.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of the analyte to a more volatile and thermally stable compound, followed by GC-MS analysis.

1. Sample Preparation:

  • For liquid samples (e.g., industrial fluids), a liquid-liquid extraction may be necessary to isolate the analyte from the matrix.[3]

  • Accurately weigh or measure the sample and dilute with a suitable solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards of 4-(2-Nitrobutyl)morpholine in the same solvent.

2. Derivatization (Nitrosation):

  • To an aliquot of the sample or standard solution, add an acidic solution (e.g., hydrochloric acid).

  • Add a solution of sodium nitrite to initiate the derivatization reaction, converting the morpholine moiety to N-nitrosomorpholine.[1]

  • The reaction mixture is typically incubated at a controlled temperature for a specific duration.

3. Extraction of Derivative:

  • Extract the derivatized analyte into an organic solvent such as dichloromethane.

  • The organic layer is then separated, dried, and concentrated if necessary.

4. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components. An example program could be: initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization is commonly used. The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method may require derivatization to introduce a UV-absorbing chromophore to the analyte for sensitive detection.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Prepare a series of calibration standards of 4-(2-Nitrobutyl)morpholine.

2. Derivatization (Optional):

  • If the native compound has poor UV absorbance, a pre-column derivatization can be performed. Reagents like 1-naphthylisothiocyanate can be used to form a derivative with a strong UV chromophore.[6]

  • The reaction conditions (reagent concentration, temperature, and time) need to be optimized and validated.

3. HPLC Analysis:

  • HPLC Column: A C18 reversed-phase column is a common choice for the separation of morpholine derivatives.[3]

  • Mobile Phase: A mixture of acetonitrile and water or a buffer is typically used. The exact ratio may need to be optimized.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the analyte or its derivative has maximum absorbance (e.g., 210 nm for underivatized morpholine compounds).[3]

Visualizations

Experimental Workflows

GC-MS Workflow for 4-(2-Nitrobutyl)morpholine Quantification sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) derivatization Derivatization (Nitrosation) sample_prep->derivatization extraction Derivative Extraction derivatization->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: GC-MS analysis workflow.

HPLC-UV Workflow for 4-(2-Nitrobutyl)morpholine Quantification sample_prep Sample Preparation (Dissolution & Filtration) derivatization Derivatization (Optional) sample_prep->derivatization hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis Direct Analysis derivatization->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: HPLC-UV analysis workflow.

References

Comparative Stability Analysis of 4-(2-Nitrobutyl)morpholine Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the stability of different hypothetical formulations of 4-(2-Nitrobutyl)morpholine, a compound with applications as an antimicrobial agent.[1][2] The stability of an active pharmaceutical ingredient (API) is a critical factor in the development of effective and safe drug products. This document is intended for researchers, scientists, and drug development professionals, offering insights into how formulation variables can impact the chemical integrity of 4-(2-Nitrobutyl)morpholine. The information presented herein is based on the known chemical properties of morpholine derivatives and nitroalkanes, and it outlines the methodologies for assessing their stability.

Formulation Strategies and Stability Concerns

The stability of 4-(2-Nitrobutyl)morpholine can be influenced by various factors, including pH, the presence of oxidizing agents, and exposure to light. To illustrate these effects, this guide will compare three hypothetical aqueous-based formulations:

  • Formulation A: A buffered aqueous solution at pH 7.0 (Neutral) .

  • Formulation B: A buffered aqueous solution at pH 4.0 (Acidic) .

  • Formulation C: A buffered aqueous solution at pH 9.0 (Alkaline) .

The primary stability concerns for 4-(2-Nitrobutyl)morpholine include the potential for hydrolysis of the morpholine ring, particularly under alkaline conditions, and the reduction of the nitro group, which can be more prevalent in acidic environments.[3]

Quantitative Stability Data

The following table summarizes the hypothetical results of a 3-month accelerated stability study conducted at 40°C and 75% relative humidity (RH). The data illustrates the expected trends in degradation based on the chemical nature of 4-(2-Nitrobutyl)morpholine.

ParameterFormulation A (pH 7.0)Formulation B (pH 4.0)Formulation C (pH 9.0)
Initial Assay (%) 99.899.799.9
Assay after 1 Month (%) 99.298.597.8
Assay after 3 Months (%) 98.196.294.5
Total Degradants after 3 Months (%) 1.73.55.4
Appearance of Solution Clear, colorlessClear, colorlessClear, slight yellow tint

Experimental Protocols

A comprehensive stability testing program for 4-(2-Nitrobutyl)morpholine formulations would involve the following key experiments.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential to separate and quantify 4-(2-Nitrobutyl)morpholine from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.8).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 30°C.

  • Method Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to confirm that the analytical method can resolve the active ingredient from its degradants.

  • Acid Hydrolysis: The formulation is exposed to 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: The formulation is exposed to 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: The formulation is treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: The formulation is stored at 70°C for 48 hours.

  • Photostability: The formulation is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Physical Stability Assessment

In addition to chemical stability, the physical properties of the formulations should be monitored over time.

  • Appearance: Visual inspection for changes in color, clarity, and the formation of precipitates.

  • pH: Measurement of the formulation's pH to detect any shifts.

Visualizing Experimental Workflows and Degradation Pathways

Diagrams are provided below to illustrate the experimental workflow for stability testing and a potential degradation pathway for 4-(2-Nitrobutyl)morpholine.

G cluster_prep Formulation Preparation cluster_stability Accelerated Stability Study (40°C / 75% RH) cluster_analysis Analysis Formulation_A Formulation A (pH 7.0) Time_0 T=0 Months Formulation_A->Time_0 Formulation_B Formulation B (pH 4.0) Formulation_B->Time_0 Formulation_C Formulation C (pH 9.0) Formulation_C->Time_0 Time_1 T=1 Month Time_0->Time_1 HPLC_Assay HPLC Assay & Impurity Profiling Time_0->HPLC_Assay Physical_Tests Physical Tests (Appearance, pH) Time_0->Physical_Tests Time_3 T=3 Months Time_1->Time_3 Time_1->HPLC_Assay Time_1->Physical_Tests Time_3->HPLC_Assay Time_3->Physical_Tests Data_Analysis Comparative Data Analysis HPLC_Assay->Data_Analysis Quantitative Data Physical_Tests->Data_Analysis Qualitative Data G cluster_compound Parent Compound cluster_degradation Degradation Products Parent 4-(2-Nitrobutyl)morpholine Hydrolysis_Product Morpholine & 2-Nitrobutanol (Hydrolysis) Parent->Hydrolysis_Product Alkaline/Acidic Conditions Reduction_Product 4-(2-Aminobutyl)morpholine (Nitro Reduction) Parent->Reduction_Product Reducing Agents/ Acidic Conditions

References

Comparative Cross-Reactivity Study of 4-(2-Nitrobutyl)morpholine in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-(2-Nitrobutyl)morpholine in immunological assays. Due to the absence of direct experimental data in publicly available literature, this document outlines a framework for such a study, including hypothetical data based on structural similarity, and details the necessary experimental protocols.

Introduction to 4-(2-Nitrobutyl)morpholine

4-(2-Nitrobutyl)morpholine is a heterocyclic organic compound used primarily as a preservative and antimicrobial agent.[1][2] It is a key active ingredient in the industrial biocide Bioban P-1487, which is utilized in metalworking fluids, cooling systems, and fuel preservation to inhibit microbial growth.[3][4] Chemically, it features a morpholine ring N-substituted with a 2-nitrobutyl group.[1][5] The presence of both the morpholine and nitroalkane moieties suggests potential for cross-reactivity in immunoassays designed to detect structurally related compounds.[6]

Chemical Structure of 4-(2-Nitrobutyl)morpholine:

  • Molecular Formula: C₈H₁₆N₂O₃[1]

  • Molecular Weight: 188.22 g/mol [1]

  • CAS Number: 2224-44-4[5]

The Principle of Immunological Cross-Reactivity

Immunological cross-reactivity occurs when an antibody, generated against a specific antigen (the target analyte), also binds to other non-target molecules (cross-reactants). This phenomenon is governed by the structural similarity between the epitope of the target analyte and the corresponding region on the cross-reactant. In competitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), cross-reactivity can lead to false-positive results or inaccurate quantification.

The degree of cross-reactivity is typically expressed as a percentage, calculated using the concentrations of the target analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Below is a diagram illustrating the principle of a competitive immunoassay and how a cross-reactant can interfere.

cluster_target Target Analyte Binding cluster_cross Cross-Reactant Interference Ab_T Ab Labeled_T Labeled Analyte Ab_T->Labeled_T Competes with Binding_T Specific Binding Ab_T->Binding_T Binds Target Target Analyte Target->Binding_T Ab_C Ab Labeled_C Labeled Analyte Ab_C->Labeled_C Competes with Binding_C Non-Specific Binding Ab_C->Binding_C Binds Cross Cross- Reactant Cross->Binding_C

Figure 1: Competitive Immunoassay Principle

Potential Cross-Reactants for 4-(2-Nitrobutyl)morpholine Immunoassays

Based on the structure of 4-(2-Nitrobutyl)morpholine, several classes of compounds could exhibit cross-reactivity. The primary candidates for a comparative study would include:

  • Structurally Similar Industrial Biocides: The most likely cross-reactant is 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine , as it is often co-formulated with 4-(2-Nitrobutyl)morpholine in products like Bioban P-1487.[3][7] It shares the morpholine ring and the nitroalkane structure.

  • Morpholine and its Derivatives: The parent compound, morpholine , and other simple N-substituted morpholines could show varying degrees of cross-reactivity depending on the specificity of the antibody.

  • Nitroalkanes: Simple nitroalkanes, such as 1-nitrobutane , could be tested to determine if the nitro group and alkyl chain alone are sufficient for antibody recognition.

  • Metabolites and Degradation Products: Potential metabolites, such as the reduced form 4-(2-aminobutyl)morpholine , should also be evaluated as they may be present in biological or environmental samples.[6]

Hypothetical Comparison of Cross-Reactivity

The following table summarizes hypothetical quantitative data from a competitive ELISA designed for the specific detection of 4-(2-Nitrobutyl)morpholine. The data is projected based on the principle of structural similarity.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
4-(2-Nitrobutyl)morpholine (Target) 4-(2-Nitrobutyl)morpholine structure10100
4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine structure5020
MorpholineMorpholine structure> 10,000< 0.1
1-Nitrobutane1-Nitrobutane structure> 10,000< 0.1
4-(2-Aminobutyl)morpholine4-(2-Aminobutyl)morpholine structure5002

Note: The structure for 4-(2-Aminobutyl)morpholine is a hypothetical representation as a readily available public domain image was not found.

Experimental Protocols

To generate the data presented above, a competitive indirect ELISA (ciELISA) would be developed. The following sections detail the necessary methodologies.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response, the small molecule 4-(2-Nitrobutyl)morpholine (a hapten) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A derivative of the hapten with a linker arm is typically synthesized to facilitate this conjugation.

Hapten 4-(2-Nitrobutyl)morpholine (Hapten) Linker Introduction of a Linker Arm (e.g., carboxylic acid) Hapten->Linker ActivatedHapten Activated Hapten (e.g., NHS ester) Linker->ActivatedHapten Conjugation Conjugation Reaction (e.g., amide bond formation) ActivatedHapten->Conjugation Carrier Carrier Protein (BSA or KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Purification Purification (Dialysis) Immunogen->Purification

Figure 2: Immunogen Preparation Workflow
Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated. For initial screening, polyclonal antibodies are often produced in rabbits.

  • Immunization: Rabbits are immunized with the purified immunogen, typically mixed with an adjuvant (e.g., Freund's adjuvant), over a period of several weeks.

  • Titer Determination: Blood samples are periodically collected, and the antibody titer is determined by indirect ELISA using a coating antigen (hapten conjugated to a different carrier protein, e.g., ovalbumin).

  • Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the IgG fraction is purified from the serum using protein A/G affinity chromatography.

Competitive Indirect ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with the coating antigen (e.g., 1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: A mixture of the purified primary antibody (at a pre-determined optimal dilution) and either the standard solution of 4-(2-Nitrobutyl)morpholine or the potential cross-reactant is added to the wells. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 values are determined from this curve.

Start Start Coat Coat Plate with Coating Antigen Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Plate Block->Wash2 Compete Add Antibody + (Standard or Sample) Wash2->Compete Wash3 Wash Plate Compete->Wash3 SecondaryAb Add HRP-Conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash Plate SecondaryAb->Wash4 Substrate Add Substrate (TMB) Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Figure 3: Competitive Indirect ELISA Workflow

Conclusion

While no specific cross-reactivity data for 4-(2-Nitrobutyl)morpholine in immunological assays is currently published, this guide provides a comprehensive framework for conducting such a study. Based on structural analysis, the most significant potential cross-reactant is its co-formulant, 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine. A well-designed competitive ELISA, following the protocols outlined herein, would be a suitable method for generating the necessary data to accurately assess the specificity of antibodies raised against 4-(2-Nitrobutyl)morpholine. This information is critical for the development of reliable and specific immunoassays for monitoring this compound in various industrial and environmental matrices.

References

Safety Operating Guide

Proper Disposal of 4-(2-Nitrobutyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(2-Nitrobutyl)morpholine, a compound recognized for its use as an antimicrobial agent and also for its potential health hazards.[1][2][3][4] Adherence to these protocols is essential for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 4-(2-Nitrobutyl)morpholine and to use appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, may provoke an allergic skin reaction, and can lead to serious eye damage.[5][6][7] It is also recognized as an environmental hazard, being very toxic to aquatic life with long-lasting effects.[6]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat and, if necessary, additional protective clothing.

All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] An emergency eyewash station and safety shower should be readily accessible.[8][9]

Hazard Summary and Regulatory Information

To facilitate a quick reference to the primary hazards and regulatory details of 4-(2-Nitrobutyl)morpholine, the following table summarizes key quantitative and qualitative data.

Hazard ClassificationGHS Hazard StatementsTransportation Information
Acute ToxicityH302: Harmful if swallowed[5][6]UN Number: 3142[8][10]
Acute ToxicityH312: Harmful in contact with skin[5][6]Proper Shipping Name:
Skin IrritationH315: Causes skin irritation[5][6]Disinfectant, liquid, toxic, n.o.s.
Skin SensitizationH317: May cause an allergic skin reaction[5][6](4-(2-nitrobutyl)morpholine)[8][10][11]
Eye DamageH318: Causes serious eye damage[6]Hazard Class: 6.1 (Poison)[8][10][11]
Aquatic HazardH410: Very toxic to aquatic life with long lasting effects[6]Packing Group: III[8][10]

Step-by-Step Disposal Protocol

The recommended disposal method for 4-(2-Nitrobutyl)morpholine is through a licensed hazardous waste disposal company.[6][9][10] Do not dispose of this chemical down the drain or in regular trash.[12] For laboratory settings where small quantities may need to be treated before disposal, a chemical conversion to a less hazardous substance can be considered, followed by disposal as hazardous waste.

Experimental Protocol for Chemical Treatment (Reduction of the Nitro Group)

The nitro group in 4-(2-Nitrobutyl)morpholine is a key functional group that contributes to its reactivity.[13] Reduction of the nitro group to an amine or hydroxylamine can render the compound less hazardous.[14][15] A common method for this reduction in a laboratory setting involves the use of zinc dust in the presence of ammonium chloride (a neutral medium).[15][16]

Materials:

  • 4-(2-Nitrobutyl)morpholine waste

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Water

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • pH paper

Procedure:

  • Preparation: In a well-ventilated fume hood, place the 4-(2-Nitrobutyl)morpholine waste into a suitable reaction vessel.

  • Dilution: Dilute the waste with water to a manageable concentration.

  • Addition of Reagents: For each mole of 4-(2-Nitrobutyl)morpholine, add an excess of zinc dust and ammonium chloride.[15]

  • Reaction: Stir the mixture at room temperature. The reaction is the reduction of the nitroalkane to the corresponding hydroxylamine.[15][16]

  • Monitoring: Monitor the reaction for completion.

  • Neutralization: After the reaction is complete, neutralize the mixture with a suitable acid or base, checking the pH with pH paper.

  • Waste Collection: The resulting mixture, containing the reduced product and zinc salts, should be collected as hazardous waste.

Waste Containment and Labeling

Proper containment and labeling of 4-(2-Nitrobutyl)morpholine waste, both treated and untreated, are critical for safe storage and disposal.

  • Containerization: Use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) jug.[12] Do not overfill the container; leave at least 10% headspace for expansion.[17]

  • Labeling: Clearly label the container with "Hazardous Waste."[12] The label must include the full chemical name, "4-(2-Nitrobutyl)morpholine," and if treated, the resulting products. Indicate the primary hazards (e.g., Toxic, Environmental Hazard).[12]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[12][17]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(2-Nitrobutyl)morpholine.

G cluster_prep Preparation & Assessment cluster_treatment On-site Chemical Treatment (for small quantities) cluster_containment Waste Containment & Labeling cluster_disposal Final Disposal start Start: 4-(2-Nitrobutyl)morpholine Waste assess Assess Quantity and Feasibility of On-site Treatment start->assess treat Perform Reduction of Nitro Group (e.g., with Zn/NH4Cl) assess->treat Small Quantity contain_untreated Containerize Untreated Waste assess->contain_untreated Large Quantity or No On-site Treatment neutralize Neutralize Reaction Mixture treat->neutralize contain_treated Containerize Treated Waste neutralize->contain_treated label_waste Label Container as 'Hazardous Waste' with Contents and Hazards contain_untreated->label_waste contain_treated->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for 4-(2-Nitrobutyl)morpholine.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 4-(2-Nitrobutyl)morpholine, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 4-(2-Nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-(2-Nitrobutyl)morpholine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

4-(2-Nitrobutyl)morpholine is a chemical compound with the following hazard classifications:

  • Acute toxicity (Oral, Dermal) - Category 4.[1]

  • Skin irritation - Category 2.[1]

  • Skin sensitization - Category 1.[1]

  • Serious eye damage - Category 1.[1]

  • Hazardous to the aquatic environment (short-term) - Acute 1.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

All personnel handling 4-(2-Nitrobutyl)morpholine must use the following personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face ShieldRecommended when there is a risk of splashes.[3]
Skin Protection GlovesChemical impermeable gloves. Examples of preferred materials include Chlorinated polyethylene, Polyethylene, and Ethyl vinyl alcohol laminate ("EVAL"). Acceptable materials include Butyl rubber, Neoprene, Nitrile/butadiene rubber ("nitrile" or "NBR"), Polyvinyl chloride ("PVC" or "vinyl"), and Viton.[1][4]
Protective ClothingFire/flame resistant and impervious clothing.[1] A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back is recommended.[3]
FootwearClosed-toe shoes. Shoe covers may be required depending on the scale of work.[3]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is well-ventilated.[1][4] A chemical fume hood is recommended.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[4][5]

  • Inspect all PPE for integrity before use.[1]

  • Have spill containment materials readily available.

2. Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[4]

  • Store in a dry, cool, and well-ventilated place.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Avoid temperatures above 100°C (212°F).[4]

  • Store locked up.[4][5]

Emergency Procedures
Emergency SituationAction
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of water. Get medical help if skin irritation or a rash occurs.[1]
Eye Contact Immediately rinse with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Get medical help. Do NOT induce vomiting.[1][6][7]
Accidental Release Evacuate personnel to a safe area. Avoid dust formation. Prevent further leakage or spillage if safe to do so. Collect spillage and arrange for disposal.[1]
Disposal Plan
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be disposed of or decontaminated properly before reuse.[1]

  • Do not release into the environment.[1]

Workflow for Safe Handling of 4-(2-Nitrobutyl)morpholine

start Start prep Preparation start->prep Begin Protocol ppe_check Inspect PPE prep->ppe_check Verify Safety Measures handling Handling in Ventilated Area ppe_check->handling PPE OK storage Secure Storage handling->storage Post-Experiment emergency Emergency Procedure handling->emergency Spill or Exposure decon Decontamination & Waste Disposal storage->decon End of Session end End decon->end emergency->decon Aftermath

Caption: Workflow for the safe handling of 4-(2-Nitrobutyl)morpholine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.